Bis(2,2,2-trifluoroethyl) methylphosphonate
Description
The exact mass of the compound Bis(2,2,2-trifluoroethyl) methylphosphonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bis(2,2,2-trifluoroethyl) methylphosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2,2,2-trifluoroethyl) methylphosphonate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,1,1-trifluoro-2-[methyl(2,2,2-trifluoroethoxy)phosphoryl]oxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F6O3P/c1-15(12,13-2-4(6,7)8)14-3-5(9,10)11/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUFTMLPQFZEFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(OCC(F)(F)F)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F6O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394422 | |
| Record name | Bis(2,2,2-trifluoroethyl) methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
757-95-9 | |
| Record name | Bis(2,2,2-trifluoroethyl) methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2,2,2-trifluoroethyl) methylphosphonate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Bis(2,2,2-trifluoroethyl) methylphosphonate (CAS No. 757-95-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2,2,2-trifluoroethyl) methylphosphonate (BTFMP), CAS No. 757-95-9, is a fluorinated organophosphorus compound of significant interest in modern organic synthesis. The strategic incorporation of trifluoroethyl groups imparts unique reactivity and physical properties, distinguishing it from its non-fluorinated analogs. This guide provides a comprehensive technical overview of BTFMP, including its synthesis, physicochemical properties, and key applications. Particular emphasis is placed on its pivotal role as a precursor to powerful reagents for the Horner-Wadsworth-Emmons (HWE) reaction, enabling the stereoselective synthesis of (Z)-alkenes, a common motif in biologically active molecules. This document serves as a resource for researchers aiming to leverage the distinct advantages of fluorinated phosphonates in synthetic chemistry and drug development.
Introduction: The Significance of Fluorination in Phosphonate Chemistry
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties.[1] In the realm of phosphonate chemistry, this modification leads to compounds with enhanced thermal stability, resistance to hydrolysis, and unique reactivity profiles.[2] Bis(2,2,2-trifluoroethyl) methylphosphonate (BTFMP) is a prime example of this molecular design strategy. The electron-withdrawing nature of the trifluoroethyl groups significantly influences the acidity of the α-protons and the reactivity of the corresponding carbanion, making it a valuable tool in synthetic organic chemistry.[3] Its primary utility lies in its role as a precursor to reagents that offer high stereocontrol in olefination reactions, a critical transformation in the synthesis of complex organic molecules, including pharmaceuticals.[4]
Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application. BTFMP is a colorless liquid or low-melting solid at room temperature.[2] The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 757-95-9 | [5][6] |
| Molecular Formula | C₅H₇F₆O₃P | [2][5] |
| Molecular Weight | 260.07 g/mol | [2][5] |
| Appearance | Colorless liquid or white crystals | [2][7] |
| Melting Point | 24 - 28 °C | [2] |
| Boiling Point | 183 - 184 °C | [2] |
| Refractive Index (n20/D) | 1.339 |
Synthesis of Bis(2,2,2-trifluoroethyl) methylphosphonate
The preparation of BTFMP can be achieved through several synthetic routes. The choice of method often depends on the desired scale, available starting materials, and environmental considerations.
Classical Approach from Methylphosphonic Dichloride
A widely employed and reliable method involves the reaction of methylphosphonic dichloride with 2,2,2-trifluoroethanol in the presence of a base, typically triethylamine, to neutralize the hydrogen chloride byproduct.[4][7] This approach is well-documented and provides high yields of the desired product.[7]
Reaction Scheme: CH₃P(O)Cl₂ + 2 CF₃CH₂OH + 2 (C₂H₅)₃N → (CF₃CH₂O)₂P(O)CH₃ + 2 (C₂H₅)₃N·HCl
Experimental Protocol: Synthesis of Bis(2,2,2-trifluoroethyl) methylphosphonate [7]
-
Setup: A multi-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a pressure-equalizing dropping funnel under a nitrogen atmosphere is oven-dried and assembled.
-
Initial Charge: The flask is charged with anhydrous tetrahydrofuran (THF), 2,2,2-trifluoroethanol (2.1 equivalents), and triethylamine (2.1 equivalents). The mixture is stirred and cooled in a water bath.
-
Addition of Dichloride: A solution of methylphosphonic dichloride (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature between 20–30 °C. A white precipitate of triethylamine hydrochloride will form.
-
Reaction Completion: After the addition is complete, the cooling bath is removed, and the reaction mixture is stirred at room temperature for an additional 2 hours.
-
Workup: The precipitated salts are removed by suction filtration and washed with THF. The combined filtrate is concentrated under reduced pressure.
-
Purification: The residue is dissolved in dry ether and filtered again to remove any remaining salts. The ether is evaporated, and the crude product is purified by vacuum distillation to afford pure bis(2,2,2-trifluoroethyl) methylphosphonate as a colorless liquid.[7]
Green Chemistry Approach: Continuous Flow Transesterification
In an effort to develop more environmentally benign synthetic methods, a direct transesterification process has been developed.[4][8] This method utilizes the reaction of dimethyl methylphosphonate with an excess of 2,2,2-trifluoroethanol under high temperature and pressure in a continuous flow reactor.[8] While requiring specialized equipment, this process avoids the use of corrosive reagents like thionyl chloride or phosphorus pentachloride, which are often used to prepare the methylphosphonic dichloride intermediate.[4]
Reaction Scheme: CH₃P(O)(OCH₃)₂ + 2 CF₃CH₂OH --(High T, P, Flow Reactor)--> (CF₃CH₂O)₂P(O)CH₃ + 2 CH₃OH
This process is highly efficient, allowing for the recovery and reuse of excess 2,2,2-trifluoroethanol.[4][8]
Reactivity and Applications in Organic Synthesis
The true value of BTFMP for synthetic chemists is realized in its conversion to more complex reagents for the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds with high stereoselectivity.[9][10]
The Horner-Wadsworth-Emmons Reaction: A Primer
The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene.[9] A key advantage over the classical Wittig reaction is that the byproduct, a dialkyl phosphate salt, is water-soluble and easily removed during workup.[9][10] The stereochemical outcome of the HWE reaction is highly dependent on the structure of the phosphonate reagent and the reaction conditions.
Precursor to Still-Gennari and Jin's Reagents for (Z)-Alkene Synthesis
BTFMP is a critical starting material for the synthesis of phosphonates that lead to a high selectivity for (Z)-alkenes in the HWE reaction.[4][8] By deprotonating BTFMP and reacting it with an appropriate electrophile (e.g., an ester or an acid chloride), reagents such as bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate are formed.[11][12] These are often referred to as Still-Gennari or Jin's reagents.[4][8]
The electron-withdrawing trifluoroethyl groups accelerate the elimination of the oxaphosphetane intermediate in the HWE mechanism, which is key to achieving high (Z)-selectivity.[3]
Figure 1: General workflow for the application of BTFMP in (Z)-selective HWE reactions.
Experimental Protocol: (Z)-Selective Olefination using a BTFMP-derived reagent [11]
-
Reagent Preparation: Prepare a solution of the bis(2,2,2-trifluoroethyl)phosphonoacetate reagent (e.g., methyl or ethyl ester) and 18-crown-6 in anhydrous THF.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Aldehyde Addition: Add the desired aldehyde to the cooled solution.
-
Base Addition: Add a solution of potassium tert-butoxide in dry THF dropwise.
-
Reaction: Stir the mixture at -78 °C for several hours, then allow it to warm to room temperature and stir overnight.
-
Quenching and Extraction: Quench the reaction with water and extract the aqueous layer with ethyl acetate.
-
Washing: Wash the combined organic layers with dilute HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the (Z)-α,β-unsaturated ester.
Other Applications
Beyond its prominent role in HWE chemistry, BTFMP and related fluorinated phosphonates have found applications in other areas:
-
Flame Retardants: Organophosphorus compounds are known for their flame-retardant properties, and the fluorine content in BTFMP can enhance this effect, making it a valuable additive, for instance, in lithium-ion batteries.[2][4][8]
-
Pesticide Development: It is used as a chemical intermediate in the synthesis of advanced pesticides.[2]
-
Drug Development: The phosphonate group is a well-established phosphate mimic in medicinal chemistry.[13] Fluorinated phosphonates are explored as enzyme inhibitors and can improve metabolic stability and bioavailability of drug candidates.[14][15][16] BTFMP serves as a reactant in the synthesis of complex natural products with potential therapeutic applications, such as discodermolide and dictyostatin.[17]
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling Bis(2,2,2-trifluoroethyl) methylphosphonate.
-
GHS Hazard Classification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place.[2]
For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[18][19][20]
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Bis(2,2,2-trifluoroethyl) Methylphosphonate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2,2,2-trifluoroethyl) methylphosphonate is a versatile organophosphorus compound with significant applications across various scientific disciplines.[1] Characterized by the presence of two trifluoroethyl groups, this colorless liquid exhibits notable thermal stability and resistance to hydrolysis.[1] These properties make it a valuable component in the synthesis of flame retardants, agrochemicals, and pharmaceuticals.[1] Furthermore, its utility as a reagent in organic synthesis, particularly in C-C bond formation reactions, has been well-established. This guide provides a detailed overview of the physical and chemical properties of Bis(2,2,2-trifluoroethyl) methylphosphonate, its synthesis, and key applications, offering a critical resource for researchers and developers in the field.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Bis(2,2,2-trifluoroethyl) methylphosphonate is essential for its effective application in research and development. The key physical and chemical data are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C5H7F6O3P | [1][2][3] |
| Linear Formula | (CF3CH2O)2P(O)CH3 | |
| Molecular Weight | 260.07 g/mol | [1][2][3] |
| Appearance | Colorless liquid | [1] |
| Melting Point | 24 - 28 °C | [1] |
| Boiling Point | 183 - 184 °C | [1] |
| Boiling Point (reduced pressure) | 88 - 91 °C at 14 mmHg | [4] |
| Refractive Index (n20/D) | 1.339 | [1] |
| Flash Point | 80 °C (176 °F) - closed cup | |
| CAS Number | 757-95-9 | [1][3] |
Synthesis and Reaction Pathways
The synthesis of Bis(2,2,2-trifluoroethyl) methylphosphonate can be achieved through several routes. A common laboratory-scale preparation involves the reaction of methylphosphonic dichloride with 2,2,2-trifluoroethanol in the presence of a base, such as triethylamine, in an anhydrous solvent like tetrahydrofuran (THF).[4]
A greener and more scalable approach involves the direct transesterification of dimethyl methylphosphonate with 2,2,2-trifluoroethanol.[5][6] This reaction, however, requires high temperatures (450 °C) and pressures (200 bar) and is typically performed in a continuous flow reactor.[5][6] The product is then purified by column chromatography.[5][6]
The following diagram illustrates a generalized synthesis workflow:
Caption: Generalized workflow for the synthesis of Bis(2,2,2-trifluoroethyl) methylphosphonate.
Key Applications in Research and Development
The unique structural features of Bis(2,2,2-trifluoroethyl) methylphosphonate lend it to a variety of applications:
-
Flame Retardants: Its high fluorine content and phosphorus moiety contribute to its effectiveness as a flame-retardant additive, particularly in materials like lithium-ion batteries.[6]
-
Organic Synthesis: It serves as a crucial starting material for the synthesis of important reagents. For instance, it is a precursor to Jin's reagent, which is widely used in the preparation of (Z)-α,β-unsaturated ketones.[5][6] It is also a reactant in the synthesis of fluorescently labeled discodermolide and in olefination reactions for producing complex molecules like (-)-dictyostatin.[7]
-
Agrochemicals: The compound is utilized in the formulation of advanced pesticides, aiming for high efficacy with reduced environmental impact.[1]
-
Pharmaceuticals and Medicinal Chemistry: Its role as a chemical intermediate is vital in the synthesis of various pharmaceutical compounds.[1] Researchers are exploring its potential in creating novel compounds with desirable medicinal properties.[1]
-
Environmental Remediation: There is emerging research into its potential for breaking down pollutants in water and soil.[1]
The following diagram illustrates the logical relationship between its properties and applications:
Caption: Relationship between the core properties and applications of Bis(2,2,2-trifluoroethyl) methylphosphonate.
Safety and Handling
Bis(2,2,2-trifluoroethyl) methylphosphonate is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including eye shields, gloves, and a suitable respirator, should be used when handling this chemical. It is a combustible liquid and should be stored in a well-ventilated place.[8]
GHS Hazard Statements:
-
H315: Causes skin irritation[2]
-
H319: Causes serious eye irritation[2]
-
H335: May cause respiratory irritation[2]
Experimental Protocols
Protocol 1: Laboratory Synthesis of Bis(2,2,2-trifluoroethyl) methylphosphonate
Objective: To synthesize Bis(2,2,2-trifluoroethyl) methylphosphonate from methylphosphonic dichloride and 2,2,2-trifluoroethanol.
Materials:
-
Methylphosphonic dichloride
-
2,2,2-trifluoroethanol
-
Triethylamine
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous ether
-
Four-necked, round-bottomed flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Nitrogen inlet
Procedure:
-
Oven-dry all glassware before use.
-
Set up the four-necked flask with the mechanical stirrer, thermometer, reflux condenser with a bubbler, and a pressure-equalizing dropping funnel with a nitrogen inlet.
-
Under a gentle flow of nitrogen, charge the flask with anhydrous THF, 2,2,2-trifluoroethanol, and triethylamine.
-
Begin stirring and cool the flask in a water bath to approximately 10°C.
-
Charge the dropping funnel with a solution of methylphosphonic dichloride in THF.
-
Add the methylphosphonic dichloride solution dropwise over 30 minutes, maintaining the internal temperature between 20–30°C. A white solid (triethylamine hydrochloride) will precipitate.
-
After the addition is complete, remove the water bath and stir the mixture at room temperature for 2 hours.
-
Remove the precipitated salts by suction filtration through a glass funnel and wash the filter cake with three portions of THF.
-
Completely remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dry ether and filter again to remove any remaining insoluble triethylamine hydrochloride.
-
Evaporate the solvent completely under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to obtain pure Bis(2,2,2-trifluoroethyl) methylphosphonate as a colorless liquid.[4]
Conclusion
Bis(2,2,2-trifluoroethyl) methylphosphonate is a chemical compound with a unique combination of physical and chemical properties that make it highly valuable in diverse research and industrial applications. Its thermal stability, coupled with its reactivity, positions it as a key building block in the development of advanced materials and complex organic molecules. A comprehensive understanding of its properties, synthesis, and safe handling procedures is paramount for harnessing its full potential in scientific innovation.
References
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A Green Process for the Preparation of Bis(2,2,2-trifluoroethyl) Methylphosphonate. ACS Publications. [Link]
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Bis(2,2,2-trifluoroethyl) methylphosphonate | C5H7F6O3P | CID 3625610 - PubChem. PubChem. [Link]
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A Green Process for the Preparation of Bis(2,2,2-trifluoroethyl) Methylphosphonate. ACS Publications. [Link]
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bis(trifluoroethyl) (carboethoxymethyl)phosphonate - Organic Syntheses Procedure. Organic Syntheses. [Link]
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A new bis(2,2,2-trifluoroethyl)phosphonate for the synthesis of Z-unsaturated N-methoxy-N-methylamides - PubMed. PubMed. [Link]
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"Bis(2,2,2-trifluoroethyl) methylphosphonate" chemical structure and formula
An In-Depth Technical Guide to Bis(2,2,2-trifluoroethyl) methylphosphonate
For research scientists and professionals in drug development, a comprehensive understanding of key reagents is paramount. This guide provides a detailed examination of Bis(2,2,2-trifluoroethyl) methylphosphonate, a versatile organophosphorus compound whose unique structural features render it highly valuable in modern organic synthesis and materials science.
Core Chemical Identity & Structure
Bis(2,2,2-trifluoroethyl) methylphosphonate is an organophosphorus compound distinguished by the presence of two trifluoroethyl ester groups attached to a central methylphosphonate core. These electron-withdrawing groups significantly influence the reactivity of the molecule, particularly at the phosphorus center and adjacent carbon atoms.
-
IUPAC Name : 1,1,1-trifluoro-2-[methyl(2,2,2-trifluoroethoxy)phosphoryl]oxyethane[2]
-
Synonyms : Bis(2,2,2-trifluoroethyl) P-methylphosphonate, (CF₃CH₂O)₂P(O)CH₃[4][5]
Below is a two-dimensional representation of its molecular structure.
Caption: 2D Structure of Bis(2,2,2-trifluoroethyl) methylphosphonate.
Physicochemical & Spectroscopic Properties
The physical properties of the compound are summarized below. It exists as a colorless liquid at room temperature but can crystallize upon standing or at lower temperatures.[1][6] The trifluoromethyl groups contribute to its relatively high density and specific refractive index.
| Property | Value | Source(s) |
| Molecular Weight | 260.07 g/mol | [1][2][4] |
| Appearance | Colorless liquid | [1] |
| Melting Point | 24 - 28 °C | [1][4] |
| Boiling Point | 183 - 184 °C (lit.) | [1][4] |
| Refractive Index (n20/D) | 1.339 (lit.) | [1][4] |
| Flash Point | 80 °C (176 °F) - closed cup | [4] |
Spectroscopic Characterization
-
³¹P NMR (CDCl₃) : A characteristic signal is expected around δ: +35.0 ppm.[6]
-
¹H NMR (CDCl₃) : The spectrum typically shows a doublet for the methyl protons (CH₃) around δ: 1.68 ppm with a strong phosphorus-hydrogen coupling constant (J ≈ 18.2 Hz).[6] A multiplet for the methylene protons (-CH₂-) is observed around δ: 4.35–4.42 ppm.[6]
-
¹³C NMR (CDCl₃) : Key signals appear for the methyl carbon (δ: 10.9), the methylene carbon (δ: 61.8), and the trifluoromethyl carbon (δ: 122.6).[6]
Synthesis Methodologies
Two primary routes are commonly employed for the laboratory and industrial preparation of this phosphonate. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.
Method 1: From Methylphosphonic Dichloride
This is a robust and high-yielding laboratory method.[6] The reaction involves the nucleophilic substitution of the chloride atoms in methylphosphonic dichloride with 2,2,2-trifluoroethanol. A tertiary amine, typically triethylamine, is used as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[6]
Experimental Protocol:
-
All glassware must be oven-dried to ensure anhydrous conditions.
-
Charge a four-necked, round-bottomed flask with anhydrous tetrahydrofuran (THF), 2,2,2-trifluoroethanol (2.1 eq.), and triethylamine (2.1 eq.) under a nitrogen atmosphere.
-
Cool the mixture to approximately 10°C using a water bath.
-
Add a solution of methylphosphonic dichloride (1.0 eq.) in THF dropwise over 30 minutes, maintaining the internal temperature between 20–30°C. A white precipitate of triethylamine hydrochloride will form.[6]
-
After the addition is complete, remove the cooling bath and stir the mixture at room temperature for 2 hours.[6]
-
Remove the triethylamine hydrochloride salt by suction filtration and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure. The residue is redissolved in dry ether and filtered again to remove any remaining salts.[6]
-
After solvent evaporation, the crude product is purified by vacuum distillation (bp 88–91°C at 14 mmHg) to yield the pure phosphonate (89–93% yield).[6]
Caption: Workflow for synthesis from methylphosphonic dichloride.
Method 2: Green Chemistry via Transesterification
A more environmentally conscious approach involves the direct transesterification of dimethyl methylphosphonate with 2,2,2-trifluoroethanol.[7][8] This method avoids the use of chlorinated reagents and amine bases. However, it requires forcing conditions due to the low nucleophilicity of 2,2,2-trifluoroethanol. The reaction is successfully performed in a continuous flow reactor at high temperature (450 °C) and pressure (200 bar) with a high dilution of the starting phosphonate in trifluoroethanol.[7][8] While the setup is more specialized, this process allows for the recovery and reuse of excess trifluoroethanol, making it attractive for larger-scale production.[7]
Key Applications in Research and Development
The unique electronic properties imparted by the trifluoroethyl groups make this phosphonate a superior reagent in several classes of reactions and applications.
Horner-Wadsworth-Emmons (HWE) Olefination
This is one of the most significant applications. The phosphonate is a precursor to HWE reagents, such as ethyl bis(trifluoroethyl) phosphonoacetate, used for preparing α,β-unsaturated esters.[6] The strong electron-withdrawing nature of the trifluoroethoxy groups increases the acidity of the α-protons, facilitating deprotonation to form the phosphonate carbanion. This modified phosphonate reagent, often referred to as the Still-Gennari phosphonate, preferentially yields (Z)-alkenes with high stereoselectivity.[6] This is a critical tool in the synthesis of complex molecules where precise control of double bond geometry is essential, including the synthesis of the anticancer macrolide (-)-dictyostatin.[9][10]
Flame Retardants
Organophosphorus compounds are well-established flame retardants. The presence of both phosphorus and fluorine in Bis(2,2,2-trifluoroethyl) methylphosphonate enhances its efficacy. It can be incorporated into polymers and textiles to reduce flammability, contributing to safety in industries like construction and electronics.[1]
Precursor to Other Reagents
The compound serves as the starting material for the synthesis of "Jin's reagent," which is widely used for preparing (Z)-α,β-unsaturated ketones.[7][8] It is also a versatile building block for creating other specialized organophosphorus compounds.[11][12]
Agrochemicals and Pharmaceuticals
This phosphonate is used as an intermediate in the synthesis of advanced pesticides, where its structure can lead to improved efficacy and stability.[1][13] In medicinal chemistry, the trifluoromethyl groups can enhance properties like bioavailability and lipophilicity, making it a valuable reagent in the synthesis of novel drug candidates, particularly for treating neurological disorders.[1][13]
Safety and Handling
As a laboratory chemical, proper handling is essential. The compound is classified with the following GHS hazard statements:
-
H315 : Causes skin irritation.[2]
-
H319 : Causes serious eye irritation.[2]
-
H335 : May cause respiratory irritation.[2]
Recommended Handling Protocol:
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[14]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[4][14][15] An ABEK-type respirator filter is recommended if vapors are likely to be generated.[4]
-
Handling : Avoid contact with skin, eyes, and clothing.[15] Wash hands thoroughly after handling.[14]
-
Storage : Store in a tightly closed container in a cool, well-ventilated place.[14] The storage class is typically rated as combustible liquids.[4]
-
Spills : In case of a spill, absorb with an inert material (e.g., sand, silica gel) and place in a suitable container for disposal.[14]
Conclusion
Bis(2,2,2-trifluoroethyl) methylphosphonate is more than a simple organophosphorus compound; it is a strategic tool for chemists. Its trifluoroethyl moieties provide enhanced reactivity and unique stereochemical control in olefination reactions, while its phosphorus-fluorine content makes it a potent flame retardant. A thorough understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, enables researchers and developers to fully leverage its potential in creating advanced materials and complex molecular architectures.
References
-
ACS Publications. A Green Process for the Preparation of Bis(2,2,2-trifluoroethyl) Methylphosphonate. [Link]
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PubChem. Bis(2,2,2-trifluoroethyl) methylphosphonate | C5H7F6O3P | CID 3625610. [Link]
-
MDPI. Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. [Link]
-
Organic Syntheses. bis(trifluoroethyl) (carboethoxymethyl)phosphonate. [Link]
-
ACS Publications. A Green Process for the Preparation of Bis(2,2,2-trifluoroethyl) Methylphosphonate. [Link]
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Organic Syntheses. PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER. [Link]
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NIH - National Center for Biotechnology Information. Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. [Link]
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Synthesis of Bis(2,2,2-trifluoroethyl) methylphosphonate: A Comprehensive Guide to Mechanism, Protocol, and Safety
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of bis(2,2,2-trifluoroethyl) methylphosphonate, a versatile organophosphorus compound with significant applications as a flame retardant, a precursor in agrochemical development, and a key reagent in advanced organic synthesis, notably in the Horner-Wadsworth-Emmons reaction.[1][2] The synthesis proceeds from the reaction of methylphosphonic dichloride with 2,2,2-trifluoroethanol. This document offers a detailed, field-tested experimental protocol, delves into the underlying reaction mechanism, outlines critical safety procedures for handling the hazardous reagents involved, and provides expert insights for troubleshooting and optimization. The aim is to equip researchers and drug development professionals with a robust and reproducible methodology for the preparation of this valuable compound.
Strategic Overview: The Synthetic Pathway
The synthesis of bis(2,2,2-trifluoroethyl) methylphosphonate from methylphosphonic dichloride is a classic example of a nucleophilic substitution at a phosphorus(V) center. The core transformation involves the displacement of two chloride leaving groups by the 2,2,2-trifluoroethoxide nucleophile. A tertiary amine base, such as triethylamine, is essential to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) generated during the reaction and driving the equilibrium towards product formation.[3][4]
Caption: High-level workflow for the synthesis of bis(2,2,2-trifluoroethyl) methylphosphonate.
Mechanistic Causality: Driving the Reaction
Understanding the reaction mechanism is paramount to troubleshooting and adapting the protocol. The synthesis unfolds in a stepwise manner, driven by the high electrophilicity of the phosphorus atom in methylphosphonic dichloride and the nucleophilicity of the trifluoroethoxide.
-
Base-Mediated Nucleophile Formation: Triethylamine (Et₃N), a non-nucleophilic base, deprotonates 2,2,2-trifluoroethanol to form the trifluoroethoxide anion in situ. This anion is a significantly stronger nucleophile than the parent alcohol.
-
First Nucleophilic Substitution: The trifluoroethoxide anion attacks the electrophilic phosphorus center of methylphosphonic dichloride, displacing the first chloride ion via an addition-elimination or Sₙ2-like mechanism. This forms a mono-substituted intermediate, (2,2,2-trifluoroethyl) methylphosphonochloridate.
-
Second Nucleophilic Substitution: A second equivalent of trifluoroethoxide attacks the intermediate, displacing the remaining chloride ion to yield the final diester product.
-
Acid Scavenging: Throughout the process, the triethylamine actively neutralizes the two equivalents of HCl produced, forming triethylamine hydrochloride (Et₃N·HCl). This salt is insoluble in the tetrahydrofuran (THF) solvent and precipitates out, effectively preventing the reverse reaction and protonation of the nucleophile.[3]
Caption: Simplified reaction mechanism for the formation of the phosphonate diester.
Mandatory Safety Protocols: Managing Hazardous Reagents
Trustworthiness in synthesis begins with uncompromising safety. The reagents used in this procedure are hazardous and require strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any work.
-
Methylphosphonic Dichloride (CAS 676-97-1):
-
Hazards: Extremely toxic and corrosive.[5] It is fatal if inhaled and causes severe skin burns and eye damage.[6] It reacts violently with water, releasing corrosive HCl gas.[4][7] It is also listed as a Schedule 2 substance under the Chemical Weapons Convention, and its handling may be subject to regulatory oversight.[4]
-
Handling: Must be handled exclusively in a certified chemical fume hood. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture. Use a syringe or cannula for transfers.[8]
-
PPE: Wear chemical-resistant gloves (e.g., butyl rubber or Viton), a flame-retardant lab coat, and chemical safety goggles with a full-face shield.[7] A properly fitted respirator may be required depending on the scale and setup.
-
Spills: Do not use water. Neutralize small spills with a dry, inert absorbent material like sand or sodium bicarbonate.
-
-
2,2,2-Trifluoroethanol (CAS 75-89-8):
-
General Precautions: An eyewash station and safety shower must be immediately accessible.[7] All glassware must be oven-dried before use to remove any traces of water.[3]
Self-Validating Experimental Protocol
This protocol is adapted from a verified procedure published in Organic Syntheses, a publication renowned for its rigorously tested and reproducible methods.[3] The causality for each step is explained to ensure a deep understanding of the process.
Materials and Equipment
-
Chemicals: Methylphosphonic dichloride (≥98%), 2,2,2-trifluoroethanol (≥99%), triethylamine (≥99%, distilled from CaH₂), anhydrous tetrahydrofuran (THF, inhibitor-free).
-
Equipment: Four-necked round-bottom flask (1-L), mechanical stirrer, thermometer, reflux condenser with a gas bubbler, pressure-equalizing dropping funnel with a nitrogen inlet, cooling bath, vacuum filtration apparatus, rotary evaporator, and a short-path distillation apparatus.
Reagent Data and Stoichiometry
| Reagent | Formula | MW ( g/mol ) | Moles | Equiv. | Mass (g) | Volume (mL) | Density (g/mL) |
| Methylphosphonic Dichloride | CH₃P(O)Cl₂ | 132.91 | 0.20 | 1.0 | 26.6 | ~18.1 | 1.468 |
| 2,2,2-Trifluoroethanol | CF₃CH₂OH | 100.04 | 0.42 | 2.1 | 42.0 | ~30.4 | 1.382 |
| Triethylamine | (C₂H₅)₃N | 101.19 | 0.42 | 2.1 | 42.4 | ~58.6 | 0.726 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - | - | 400 total | 0.889 |
Data derived from the Organic Syntheses procedure.[3]
Step-by-Step Synthesis Procedure
-
Inert Atmosphere Setup: Assemble the oven-dried 1-L, four-necked flask with the mechanical stirrer, thermometer, condenser (with bubbler), and dropping funnel (with N₂ inlet). Purge the entire system with dry nitrogen.
-
Causality: The inert atmosphere is critical to prevent the violent reaction of methylphosphonic dichloride with atmospheric moisture.[7]
-
-
Initial Charge: Under a positive nitrogen flow, charge the flask with 300 mL of anhydrous THF, 42.0 g (0.42 mol) of 2,2,2-trifluoroethanol, and 42.4 g (0.42 mol) of triethylamine.
-
Causality: A slight excess (2.1 eq.) of the alcohol and base ensures the complete conversion of the dichloride starting material.
-
-
Controlled Addition of Electrophile: Begin stirring and cool the flask in a water bath to approximately 10°C. In a separate dry flask, prepare a solution of 26.6 g (0.2 mol) of methylphosphonic dichloride in 100 mL of anhydrous THF and charge it into the dropping funnel. Add this solution dropwise to the main flask over 30 minutes.
-
Causality: The reaction is exothermic. Slow, controlled addition while cooling prevents a runaway reaction and potential side product formation. A white solid (triethylamine hydrochloride) will precipitate during the addition.[3]
-
-
Reaction Completion: Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2 hours.
-
Causality: Stirring at room temperature ensures the reaction proceeds to completion.
-
-
Work-up: Isolation of Crude Product:
-
Filtration: Isolate the crude product by filtering the slurry through a glass funnel under suction to remove the precipitated triethylamine hydrochloride. Wash the filter cake with three 50-mL portions of THF to recover any entrained product.[3]
-
Solvent Removal: Combine the filtrate and washes. Remove the THF under reduced pressure using a rotary evaporator.
-
Secondary Filtration: Dissolve the oily residue in 100 mL of dry diethyl ether and filter again to remove any remaining traces of the hydrochloride salt. Wash the filter cake with an additional 40 mL of ether.[3]
-
Final Evaporation: Remove the ether under reduced pressure to yield the crude bis(2,2,2-trifluoroethyl) methylphosphonate.
-
-
Purification: Vacuum Distillation: Transfer the crude product to a suitable flask and purify by distillation under reduced pressure. Collect the fraction boiling at 88–91°C (14 mmHg) .[3]
-
Causality: Vacuum distillation is necessary because the product has a high boiling point at atmospheric pressure (183-184 °C) and could decompose at such temperatures.[2] This step effectively removes non-volatile impurities and any lower-boiling starting materials.
-
-
Product Characterization: The final product should be a colorless liquid, which may crystallize into a white solid upon standing or in a freezer (m.p. 24-28 °C).[1][2][3] The expected yield is 45.3–48.0 g (89–93%).[3] Identity and purity should be confirmed by standard analytical techniques such as ¹H, ¹³C, ³¹P, and ¹⁹F NMR spectroscopy and mass spectrometry.
Field Insights & Troubleshooting
-
Low Yield:
-
Cause: Inadequate exclusion of moisture, leading to hydrolysis of methylphosphonic dichloride.
-
Solution: Ensure all glassware is rigorously dried and the reaction is maintained under a positive pressure of dry inert gas. Use freshly distilled, anhydrous solvents.
-
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or poor quality reagents.
-
Solution: Monitor the reaction by TLC or ³¹P NMR if possible. Ensure high-purity starting materials are used.
-
-
Product Contamination:
-
Cause: Inefficient removal of triethylamine hydrochloride or incomplete distillation.
-
Solution: The secondary filtration step with diethyl ether is crucial for removing the last traces of salt.[3] Ensure a clean fractionation during distillation, discarding any forerun.
-
Conclusion
The synthesis of bis(2,2,2-trifluoroethyl) methylphosphonate from methylphosphonic dichloride is a highly efficient and reproducible process when conducted with meticulous attention to anhydrous conditions and safety protocols. The detailed procedure and mechanistic insights provided in this guide serve as a self-validating system for researchers, enabling the reliable production of this important synthetic building block for applications ranging from materials science to medicinal chemistry.
References
-
Patois, C., Savignac, P., About-Jaudet, E., & Collignon, N. (1996). BIS(TRIFLUOROETHYL) (CARBOETHOXYMETHYL)PHOSPHONATE. Organic Syntheses, 73, 152. doi:10.15227/orgsyn.073.0152. [Link]
-
Chem-Impex International. (n.d.). Bis(2,2,2-trifluoroethyl) methylphosphonate. Retrieved from [Link]
-
LookChem. (n.d.). Methylphosphonic dichloride MSDS. Retrieved from [Link]
-
Smith, A. B., III, Beiger, J. J., Davulcu, A. H., & Cox, J. M. (2005). PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER: A USEFUL INTERMEDIATE IN THE SYNTHESIS OF Z-UNSATURATED N-METHOXY-N-METHYLAMIDES. Organic Syntheses, 82, 147. doi:10.15227/orgsyn.082.0147. [Link]
-
Wikipedia. (n.d.). Methylphosphonyl dichloride. Retrieved from [Link]
-
ScienceLab.com. (2005). Material Safety Data Sheet: 2,2,2-Trifluoroethanol. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,2,2-Trifluoroethanol. Retrieved from [Link]
-
Loba Chemie. (2016). 2,2,2-TRIFLUOROETHANOL FOR SYNTHESIS MSDS. [Link]
-
Muby Chemicals. (n.d.). 2,2,2-Trifluoroethanol or TFE or Trifluoroethyl alcohol Manufacturers, with SDS GHS MSDS Sheet. Retrieved from [Link]
- Keglevich, G., et al. (2016). Synthesis of trifluoroethyl phosphonates and investigation of their effect on the selectivity of Horner-Wadsworth-Emmons reaction. Budapest University of Technology and Economics.
-
Deslongchamps, P., et al. (2002). A new bis(2,2,2-trifluoroethyl)phosphonate for the synthesis of Z-unsaturated N-methoxy-N-methylamides. The Journal of Organic Chemistry, 67(15), 5437-5439. doi:10.1021/jo025816s. [Link]
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- 5. METHYL PHOSPHONIC DICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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A Technical Guide to the Transesterification Synthesis of Bis(2,2,2-trifluoroethyl) methylphosphonate
Abstract
This technical guide provides an in-depth exploration of the synthesis of Bis(2,2,2-trifluoroethyl) methylphosphonate (BTFMP), a critical intermediate for advanced chemical reagents and a potent flame-retardant additive.[1][2] We will dissect the challenging yet increasingly viable transesterification pathway, moving from the foundational principles to field-proven, scalable methodologies. This document is intended for researchers, chemists, and process development professionals who require a detailed, practical understanding of this synthesis, with a focus on the causality behind experimental choices, self-validating protocols, and robust, verifiable data. We will contrast the traditional multi-step synthesis with a greener, direct transesterification approach, providing the necessary data for informed methodological selection.
Strategic Importance of Bis(2,2,2-trifluoroethyl) methylphosphonate
Bis(2,2,2-trifluoroethyl) methylphosphonate is a cornerstone reagent in modern organic synthesis. Its primary utility lies in its role as the precursor to sophisticated olefination reagents, such as the Still-Gennari and Jin's reagents.[1][2] These are instrumental in stereoselectively forming (Z)-α,β-unsaturated esters and ketones, respectively, which are common motifs in pharmaceuticals and other complex organic molecules.[1][2] Furthermore, the high fluorine content of BTFMP imparts significant flame-retardant properties, making it a valuable additive for materials science applications, including enhancing the safety of lithium-ion batteries.[2]
Comparative Synthesis Strategies
The synthesis of BTFMP presents a unique chemical challenge primarily due to the low nucleophilicity of 2,2,2-trifluoroethanol (TFE). This characteristic makes direct substitution reactions on the phosphorus center difficult under standard conditions.[2] Historically, this has been circumvented using a two-step process, which we will contrast with a more modern, direct transesterification method.
Traditional Two-Step Synthesis via Dichloride Intermediate
The conventional and highly reliable method involves the conversion of a readily available starting material, dimethyl methylphosphonate (DMMP), into a more reactive intermediate, methylphosphonic dichloride. This highly reactive species is then treated with 2,2,2-trifluoroethanol in the presence of a base to yield the final product.
This method, while effective with high yields (89-93%), suffers from significant environmental and handling drawbacks.[2] The reagents used, such as thionyl chloride or phosphorus pentachloride, are highly corrosive and toxic, and the process generates a substantial amount of byproduct, such as triethylamine hydrochloride.[2][3]
Figure 1: Workflow for the traditional two-step synthesis of BTFMP.
Direct Transesterification: A Greener Approach
Direct transesterification offers a more atom-economical and environmentally benign alternative. This method involves the direct reaction of dimethyl methylphosphonate with 2,2,2-trifluoroethanol. The core challenge, as mentioned, is the poor nucleophilicity of TFE. Research has shown that this hurdle can be overcome by employing forcing conditions, specifically high temperatures and pressures in a continuous flow reactor.[1][2] This approach avoids the use of hazardous chlorinating agents and minimizes waste production.
The Mechanism of Transesterification
The transesterification of phosphonates is analogous to that of carboxylate esters and can be catalyzed by both acids and bases, though it is often more sluggish. The reaction proceeds via a nucleophilic attack on the electrophilic phosphorus atom.
-
Nucleophilic Attack: The alcohol (TFE) acts as a nucleophile, attacking the phosphorus center of the phosphonate ester (DMMP).
-
Tetrahedral Intermediate: This attack forms a transient, pentacoordinate phosphorus intermediate.
-
Elimination: The intermediate collapses, eliminating one of the original alkoxy groups (in this case, methoxy) as methanol.
Due to the electron-withdrawing nature of the trifluoromethyl groups, TFE is a weak nucleophile, and its proton is more acidic than that of simple alcohols. This necessitates harsh reaction conditions (high temperature and pressure) to drive the equilibrium toward the product when no catalyst is used.[1][2] Under these conditions, the reaction is primarily driven by Le Châtelier's principle, using a large excess of TFE.
Figure 2: Simplified mechanism of direct transesterification.
Experimental Protocols
Protocol: Direct Transesterification in a Continuous Flow Reactor
This protocol is based on the green chemistry approach developed by Keglevich et al. and is suitable for a gram-scale synthesis.[1][2]
Materials:
-
Dimethyl methylphosphonate (DMMP)
-
2,2,2-Trifluoroethanol (TFE)
Equipment:
-
Continuous flow reactor system capable of achieving 450 °C and 200 bar
-
High-pressure liquid pump
-
Back pressure regulator
-
Distillation apparatus
-
Column chromatography setup
Procedure:
-
Preparation of Reaction Mixture: Dissolve dimethyl methylphosphonate (e.g., 100 g) in a large excess of 2,2,2-trifluoroethanol (e.g., 100 equivalents, approximately 6.1 L). The high dilution is critical for the reaction's success.[1]
-
Reaction Execution:
-
Set the continuous flow reactor temperature to 450 °C and the pressure to 200 bar.
-
Pump the reaction mixture through the reactor at a defined flow rate (e.g., 0.4 mL/min for a residence time of approximately 20 minutes). Residence time has been shown to be a key parameter to reach equilibrium.[1]
-
-
Work-up and Purification:
-
Collect the output from the reactor.
-
Recover the excess TFE by distillation at atmospheric pressure. The recovered TFE can be reused without further purification.[1][2]
-
The residue, containing the crude product, is then purified by gravimetric column chromatography to yield pure Bis(2,2,2-trifluoroethyl) methylphosphonate.[1]
-
Protocol: Synthesis via Methylphosphonic Dichloride
This protocol is adapted from a procedure published in Organic Syntheses, providing a high-yield, albeit less green, alternative.[3]
Materials:
-
Methylphosphonic dichloride
-
2,2,2-Trifluoroethanol (TFE)
-
Triethylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Ether
Equipment:
-
Oven-dried, four-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser with a bubbler
-
Pressure-equalizing dropping funnel
-
Distillation apparatus
Procedure:
-
Initial Setup: In a 1-L, four-necked flask under a nitrogen atmosphere, combine anhydrous THF (300 mL), TFE (42 g, 0.42 mol), and triethylamine (42.4 g, 0.42 mol).[3]
-
Addition of Dichloride: Cool the flask to approximately 10 °C. Add a solution of methylphosphonic dichloride (26.6 g, 0.2 mol) in THF (100 mL) dropwise over 30 minutes, maintaining the internal temperature between 20–30 °C. A white precipitate of triethylamine hydrochloride will form.[3]
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Work-up:
-
Filter the mixture to remove the precipitated salts and wash the filter cake with THF.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in dry ether and filter again to remove any remaining salts.
-
Evaporate the ether under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by distillation under reduced pressure (bp 88–91 °C at 14 mmHg) to afford pure Bis(2,2,2-trifluoroethyl) methylphosphonate as a colorless liquid.[3]
Data Summary and Comparison
| Parameter | Direct Transesterification | Dichloride Intermediate Method |
| Starting Materials | Dimethyl methylphosphonate, TFE | Methylphosphonic dichloride, TFE, Triethylamine |
| Key Reagents | None (thermal) | Thionyl Chloride (to make dichloride), Triethylamine |
| Reaction Temp. | 450 °C[1][2] | 10–30 °C (addition), then RT[3] |
| Reaction Pressure | 200 bar[1][2] | Atmospheric[3] |
| Reaction Time | ~20 min residence time[1] | ~2.5 hours[3] |
| Yield | 53%[1][2] | 89–93%[3] |
| Waste Products | Methanol | Triethylamine hydrochloride, solvent waste |
| Green Chemistry | Favorable (high atom economy, avoids toxic reagents) | Unfavorable (uses corrosive reagents, produces salt waste) |
Product Characterization and Validation
The identity and purity of the synthesized Bis(2,2,2-trifluoroethyl) methylphosphonate must be confirmed through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Expect signals corresponding to the methyl protons attached to the phosphorus and the methylene protons of the trifluoroethyl groups.
-
³¹P NMR: A single peak is expected in the phosphonate region. For a related compound, bis(trifluoroethyl) (carboethoxymethyl)phosphonate, the ³¹P shift is reported at +24.0 ppm.[3]
-
¹⁹F NMR: A triplet is expected due to coupling with the adjacent methylene protons.
-
-
Physical Properties:
Safety and Handling
7.1. High-Pressure/Temperature Reactions:
-
All high-pressure operations must be conducted behind a blast shield in a certified fume hood.
-
The reactor system must be equipped with pressure relief valves and emergency shutdown capabilities.
-
Personnel must be thoroughly trained in the operation of high-pressure equipment.
7.2. Handling of Fluorinated Compounds:
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of volatile compounds.[4][5]
-
In case of contact: Fluorinated compounds can be corrosive. In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek immediate medical attention.
Conclusion
The synthesis of Bis(2,2,2-trifluoroethyl) methylphosphonate can be successfully achieved through two distinct pathways. The traditional method via the dichloride intermediate offers high yields and is well-established but carries a significant environmental burden. The direct transesterification in a continuous flow reactor represents a significant advancement in green chemistry, offering a more sustainable, albeit lower-yielding and more technologically demanding, process. The choice of method will ultimately depend on the specific requirements of the laboratory or production facility, balancing factors of yield, safety, environmental impact, and available equipment. This guide provides the foundational knowledge and practical protocols necessary for researchers to make an informed decision and successfully implement the synthesis of this valuable chemical intermediate.
References
-
Keglevich, G., et al. (2017). A Green Process for the Preparation of Bis(2,2,2-trifluoroethyl) Methylphosphonate. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
ACS Publications. (2017). A Green Process for the Preparation of Bis(2,2,2-trifluoroethyl) Methylphosphonate. Available at: [Link]
-
Organic Syntheses. bis(trifluoroethyl) (carboethoxymethyl)phosphonate. Available at: [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
An In-depth Technical Guide to the Solubility of Bis(2,2,2-trifluoroethyl) methylphosphonate in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Bis(2,2,2-trifluoroethyl) methylphosphonate, a key reagent in modern organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, compiles available qualitative data from the scientific literature, and presents a detailed, field-proven experimental protocol for the quantitative determination of its solubility in various organic solvents. This guide is designed to be a practical resource, enabling scientists to effectively utilize this versatile compound in their research and development endeavors.
Introduction: Unveiling a Versatile Reagent
Bis(2,2,2-trifluoroethyl) methylphosphonate, identified by its CAS number 757-95-9, is an organophosphorus compound of significant interest in synthetic chemistry.[1][2][3] Its molecular structure, featuring two trifluoroethyl groups, imparts unique reactivity and physical properties.[4] It is widely recognized as a crucial precursor for the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction, facilitating the stereoselective synthesis of (Z)-alkenes.[5] Furthermore, it serves as the starting material for the synthesis of Jin's reagent, which is instrumental in the preparation of (Z)-α,β-unsaturated ketones and also finds application as a potent flame-retardant additive.[6]
A thorough understanding of its solubility in organic solvents is paramount for its effective application in these synthetic transformations, as well as for its purification, handling, and storage. This guide aims to bridge the existing knowledge gap regarding its quantitative solubility profile.
Physicochemical Properties
A summary of the key physicochemical properties of Bis(2,2,2-trifluoroethyl) methylphosphonate is presented in Table 1.
| Property | Value | Source |
| CAS Number | 757-95-9 | [1][2][3] |
| Molecular Formula | C5H7F6O3P | [1][3] |
| Molecular Weight | 260.07 g/mol | [1][2] |
| Appearance | Colorless liquid | [4] |
| Melting Point | 24-28 °C | [2] |
| Boiling Point | 183-184 °C | [2] |
| Density | Not specified | |
| Refractive Index (n20/D) | 1.339 | [2] |
Molecular Structure
The structure of Bis(2,2,2-trifluoroethyl) methylphosphonate is central to its properties. The presence of the electron-withdrawing trifluoromethyl groups significantly influences the reactivity of the phosphonate moiety.
Caption: Molecular Structure of Bis(2,2,2-trifluoroethyl) methylphosphonate.
Theoretical Framework for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. For Bis(2,2,2-trifluoroethyl) methylphosphonate, its solubility in organic solvents is a complex interplay of its structural features:
-
Phosphonate Group: The polar P=O and P-O-C bonds introduce dipole-dipole interactions, favoring solubility in polar aprotic solvents.
-
Methyl Group: This small alkyl group contributes to van der Waals forces and has a minor impact on overall solubility.
-
Trifluoroethyl Groups: The highly electronegative fluorine atoms create strong dipoles within the C-F bonds. However, the symmetrical arrangement of fluorine atoms in the CF3 group can reduce the overall molecular dipole moment. Highly fluorinated compounds are known to be both hydrophobic and lipophobic, meaning they have low affinity for both water and non-polar hydrocarbon solvents.[7] This "fluorophilicity" can lead to preferential solubility in fluorinated solvents or influence its solubility in conventional organic solvents in unique ways. The fluorination can enhance solubility in more polar solvents like alcohols.[8]
Based on these features, it can be hypothesized that Bis(2,2,2-trifluoroethyl) methylphosphonate will exhibit good solubility in polar aprotic solvents such as tetrahydrofuran (THF), diethyl ether, and methylene chloride, where dipole-dipole interactions can occur. Its solubility in non-polar solvents like hexane is expected to be limited. Solubility in protic solvents like methanol and ethanol will depend on the balance between hydrogen bonding interactions with the phosphonate oxygen and the fluorinated alkyl chains.
Qualitative Solubility Profile from Literature
While quantitative solubility data for Bis(2,2,2-trifluoroethyl) methylphosphonate is scarce in the public domain, a review of synthetic procedures provides valuable qualitative insights.
-
Tetrahydrofuran (THF): Numerous procedures for the Horner-Wadsworth-Emmons reaction explicitly state the dissolution of Bis(2,2,2-trifluoroethyl) methylphosphonate in THF, often at concentrations suitable for chemical reactions.[9][10] This indicates good solubility in THF.
-
Diethyl Ether: Purification protocols for this compound describe dissolving the crude product in diethyl ether before filtration, suggesting it is readily soluble in this solvent.
-
Methylene Chloride (DCM): Work-up procedures involving this reagent often utilize methylene chloride for extraction from aqueous solutions, implying good solubility.[9]
-
Hexane: Hexane is used in conjunction with other solvents during work-up, primarily to facilitate drying, which may suggest lower solubility in pure hexane.[9]
This qualitative information is summarized in Table 2.
| Organic Solvent | Qualitative Solubility | Basis |
| Tetrahydrofuran (THF) | Soluble | Used as a reaction solvent.[9][10] |
| Diethyl Ether | Soluble | Used as a solvent for purification. |
| Methylene Chloride | Soluble | Used as an extraction solvent.[9] |
| Hexane | Likely sparingly soluble | Used to aid in drying during work-up.[9] |
| Acetone | Not reported | |
| Methanol | Not reported | |
| Acetonitrile | Not reported |
Experimental Protocol for Quantitative Solubility Determination
To address the lack of quantitative data, this section provides a robust and reliable protocol for determining the equilibrium solubility of Bis(2,2,2-trifluoroethyl) methylphosphonate in various organic solvents. This method is based on the principle of saturating a solvent with the solute at a constant temperature and then quantifying the dissolved amount.
Rationale for Experimental Design
The choice of an equilibrium-based method ensures that the measured solubility represents a true thermodynamic limit. A gravimetric approach for quantification is recommended for its simplicity and accuracy, especially given that Bis(2,2,2-trifluoroethyl) methylphosphonate is a non-volatile liquid at room temperature.
Caption: Experimental workflow for determining the solubility of Bis(2,2,2-trifluoroethyl) methylphosphonate.
Materials and Equipment
-
Bis(2,2,2-trifluoroethyl) methylphosphonate (purity ≥98%)
-
Organic solvents of interest (analytical grade)
-
Scintillation vials or small glass bottles with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Pre-weighed glass vials for analysis
-
Analytical balance (readable to 0.1 mg)
-
Fume hood
Step-by-Step Procedure
-
Solvent Equilibration: Add a known volume (e.g., 5.0 mL) of the desired organic solvent to a scintillation vial containing a small magnetic stir bar. Seal the vial and place it in a constant temperature bath (e.g., 25 °C) for at least 30 minutes to allow the solvent to reach thermal equilibrium.
-
Sample Addition: Add an excess amount of Bis(2,2,2-trifluoroethyl) methylphosphonate to the equilibrated solvent. An "excess" means adding enough of the compound so that a visible amount of undissolved liquid remains at the bottom of the vial after stirring.
-
Equilibration: Tightly seal the vial and stir the mixture vigorously for a predetermined period (e.g., 24 hours) at a constant temperature. This extended stirring time ensures that equilibrium is reached.
-
Phase Separation: After the equilibration period, turn off the stirrer and allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved solute to settle.
-
Sampling: Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a syringe. Attach a syringe filter and dispense the filtered solution into a pre-weighed glass vial. The filtration step is crucial to remove any suspended micro-droplets of the undissolved solute.
-
Solvent Evaporation: Place the vial with the supernatant in a fume hood and allow the solvent to evaporate completely. A gentle stream of nitrogen can be used to accelerate this process. Avoid heating to prevent any potential degradation of the compound.
-
Gravimetric Analysis: Once the solvent is fully evaporated, place the vial in a desiccator for a short period to remove any residual moisture, and then weigh it on an analytical balance.
-
Calculation: Calculate the solubility using the following formula:
Solubility ( g/100 mL) = [(Weight of vial + residue) - (Weight of empty vial)] / (Volume of supernatant taken in mL) * 100
-
Replicates: Perform the entire experiment in triplicate for each solvent to ensure the reproducibility of the results.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise table, as shown in the hypothetical example below (Table 3).
| Organic Solvent | Average Solubility ( g/100 mL) at 25 °C | Standard Deviation |
| Tetrahydrofuran (THF) | [Insert experimental value] | [Insert experimental value] |
| Diethyl Ether | [Insert experimental value] | [Insert experimental value] |
| Methylene Chloride | [Insert experimental value] | [Insert experimental value] |
| Hexane | [Insert experimental value] | [Insert experimental value] |
| Acetone | [Insert experimental value] | [Insert experimental value] |
| Methanol | [Insert experimental value] | [Insert experimental value] |
| Acetonitrile | [Insert experimental-value] | [Insert experimental value] |
The interpretation of these results should be linked back to the theoretical principles discussed in Section 2. For instance, high solubility in THF and methylene chloride would be consistent with the polar nature of the phosphonate group. Low solubility in hexane would highlight the compound's overall polarity and the lipophobic character imparted by the fluorine atoms.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive examination of the solubility of Bis(2,2,2-trifluoroethyl) methylphosphonate in organic solvents. While qualitative data from the literature confirms its solubility in common reaction solvents like THF, ether, and methylene chloride, a significant gap exists in quantitative data. The detailed experimental protocol provided herein offers a reliable method for researchers to determine these crucial physical parameters.
A complete and quantitative understanding of the solubility of Bis(2,2,2-trifluoroethyl) methylphosphonate will undoubtedly facilitate its broader application in organic synthesis, enabling more efficient reaction setups, purification strategies, and formulation development. Future work should focus on generating a comprehensive, publicly available database of its solubility in a wide range of organic solvents at various temperatures.
References
-
A Green Process for the Preparation of Bis(2,2,2-trifluoroethyl) Methylphosphonate. ACS Publications. [Link]
-
Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. Green Chemistry (RSC Publishing). [Link]
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Horner–Wadsworth–Emmons reaction. Grokipedia. [Link]
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Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
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Are Group 2 metal fluoride salts less soluble in organic solvents than Group 1 fluorides? Chemistry Stack Exchange. [Link]
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PFOS solubility in different organic solvents (a) and alcoholic... ResearchGate. [Link]
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Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. PubMed. [Link]
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bis(trifluoroethyl) (carboethoxymethyl)phosphonate. Organic Syntheses Procedure. [Link]
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Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
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Solubility of KF in four organic solvents and thermodynamic dissolution functions. Semantic Scholar. [Link]
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Bis(2,2,2-trifluoroethyl) methylphosphonate | C5H7F6O3P | CID 3625610. PubChem. [Link]
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Effect of fluorination on the stability of carbon nanofibres in organic solvents. Comptes Rendus de l'Académie des Sciences. [Link]
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Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. MDPI. [Link]
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Organic Syntheses Procedure. [Link]
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A Comprehensive Technical Guide to Bis(2,2,2-trifluoroethyl) methylphosphonate: Safety, Handling, and Application
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bis(2,2,2-trifluoroethyl) methylphosphonate (CAS No. 757-95-9) is a versatile organophosphorus compound with significant applications in materials science and organic synthesis. Its unique properties, derived from the presence of trifluoroethyl groups, include high thermal stability and utility as a flame-retardant additive, particularly in lithium-ion battery electrolytes.[1][2] It also serves as a key reactant in the synthesis of complex molecules, including anticancer agents.[3] However, its chemical reactivity necessitates a thorough understanding of its hazard profile and adherence to strict safety protocols. This guide provides an in-depth analysis of the compound's properties, hazards, and the necessary precautions for its safe handling, storage, and disposal, grounded in authoritative safety data.
Section 1: Chemical Identity and Physicochemical Properties
A clear understanding of the compound's physical and chemical properties is fundamental to its safe handling. These properties dictate its behavior under various laboratory conditions and inform the selection of appropriate safety measures.
| Property | Value | Source(s) |
| CAS Number | 757-95-9 | [1][4][5] |
| Molecular Formula | C5H7F6O3P | [1][3][4] |
| Molecular Weight | 260.07 g/mol | [1][3][4] |
| Appearance | Colorless liquid | [1] |
| Melting Point | 24-28 °C (lit.) | [1][3] |
| Boiling Point | 183-184 °C (lit.) | [1][3] |
| Flash Point | 80 °C (176 °F) - closed cup | |
| Refractive Index | n20/D 1.339 (lit.) | [1][3] |
| Linear Formula | (CF3CH2O)2P(O)CH3 |
Section 2: Applications and Scientific Context
The unique molecular structure of Bis(2,2,2-trifluoroethyl) methylphosphonate makes it a valuable reagent and additive in several advanced applications:
-
Flame Retardant for Lithium-Ion Batteries: As a flame-retardant additive, it enhances the safety of lithium-ion batteries by interrupting the combustion cycle at elevated temperatures.[2] Organophosphorus compounds like this one can decompose to produce radicals that quench the highly reactive species responsible for combustion.[2]
-
Organic Synthesis: It is a key reactant for various synthetic transformations. Notably, it is used in olefination reactions for the synthesis of the anticancer macrolide (-)-dictyostatin and in the preparation of fluorescently labeled discodermolide for studying its interaction with tubulin.[3]
-
Specialty Chemicals and Materials Science: Its high thermal stability and resistance to hydrolysis make it a valuable intermediate in the development of specialty polymers, agrochemicals, and other high-performance materials.[1]
Section 3: Hazard Identification and Toxicological Profile
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Bis(2,2,2-trifluoroethyl) methylphosphonate is classified as a hazardous substance.[4] Understanding the nature of these hazards is the first step in mitigating risk.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
(Source: PubChem)[4]
Toxicological Insights (The "Why"):
-
Skin and Eye Irritation (H315, H319): The irritant nature of this compound likely stems from its reactivity and its ability to interact with biological macromolecules. Organophosphonates can be corrosive to tissues upon direct contact. The trifluoroethyl groups can enhance its lipophilicity, potentially facilitating its penetration through the skin's lipid barriers, leading to irritation. In the eyes, this can cause significant damage to the cornea and other sensitive tissues.
-
Respiratory Irritation (H335): Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract. This is a common characteristic of volatile organic compounds, and the specific reactivity of the phosphonate group may exacerbate this effect, leading to inflammation and discomfort.
Section 4: Risk Management and Safe Handling Protocols
A systematic approach to risk assessment is crucial before handling this compound. The following workflow illustrates the key decision points for establishing a safe experimental environment.
Step-by-Step Handling Protocol:
-
Preparation and Engineering Controls:
-
Causality: Due to its potential for respiratory irritation (H335) and its moderate boiling point, all handling of Bis(2,2,2-trifluoroethyl) methylphosphonate must be conducted within a certified chemical fume hood to prevent inhalation of vapors.
-
Ensure the fume hood has adequate airflow and is free of clutter.
-
Have an emergency eyewash station and safety shower readily accessible.
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory to protect against splashes that can cause serious eye irritation (H319). A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.
-
Skin Protection: Wear a flame-resistant lab coat. Select chemically resistant gloves, such as nitrile or neoprene. Always check the glove manufacturer's compatibility chart. Double-gloving is recommended for extended operations. This is critical to prevent skin contact and subsequent irritation (H315).
-
Respiratory Protection: For standard laboratory-scale use within a fume hood, respiratory protection is not typically required. However, if there is a potential for significant aerosol generation or if engineering controls fail, a respirator with an appropriate organic vapor cartridge (e.g., type ABEK) should be used.
-
-
Chemical Handling:
-
Dispensing: Use a syringe or pipette for liquid transfers to minimize the risk of spills and splashes. Avoid pouring directly from large containers.
-
Heating: The compound is combustible with a flash point of 80°C. Keep it away from ignition sources.[6] When heating is required, use a controlled heating mantle or oil bath; never an open flame.
-
Compatibility: Avoid contact with strong oxidizing agents, acids, and bases, as these may lead to vigorous or exothermic reactions.
-
Section 5: Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
In Case of Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If symptoms such as coughing, wheezing, or shortness of breath occur, seek immediate medical attention.
-
In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill Response: For small spills, absorb the material with a non-combustible absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal. For large spills, evacuate the area and contact emergency services.
Section 6: Storage and Disposal
Proper storage and disposal are essential for long-term safety and environmental protection.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The storage class for this combustible liquid is 10.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways. Waste should be handled as hazardous chemical waste and disposed of through a licensed contractor.
References
-
PubChem. Bis(2,2,2-trifluoroethyl) methylphosphonate. National Center for Biotechnology Information. [Link]
-
Scientific Laboratory Supplies. Bis(2,2,2-trifluoroethyl) meth | 579440-5G | SIGMA-ALDRICH.[Link]
-
Royal Society of Chemistry. Fluorinated phosphorus compounds: Part 2. The synthesis of some...[Link]
-
R Discovery. 1,2-Bis(diphenylphosphino)methane.[Link]
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Organic Syntheses. PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2...[Link]
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CPAchem. Safety data sheet.[Link]
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National Institutes of Health. Abuse‐Tolerant Electrolytes for Lithium‐Ion Batteries - PMC.[Link]
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Clariant. Safety Data Sheet in accordance with Regulation (EU) No.453/2010.[Link]
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eScholarship, University of California. Progress Toward the Total Synthesis of Lyconadins A–E, Cyclobutastellettolide B, and Diplopyrone.[Link]
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ResearchGate. A Review on the Thermal Hazards of the Lithium-Ion Battery and the Corresponding Countermeasures.[Link]
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CORE. A Review of Experimental and Numerical Studies of Lithium Ion Battery Fires.[Link]
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MDPI. A Review on the Thermal Hazards of the Lithium-Ion Battery and the Corresponding Countermeasures.[Link]
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Bis(2,2,2-trifluoroethyl) Methylphosphonate: Ein mechanistischer Leitfaden zur (Z)-selektiven Olefinierung
Zusammenfassung: Dieses technische Handbuch bietet eine detaillierte Untersuchung des Wirkungsmechanismus von Bis(2,2,2-trifluorethyl)methylphosphonat und seinen Derivaten bei Olefinierungsreaktionen. Es richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und erläutert die grundlegenden Prinzipien, die diesen Reagenzien ihre bemerkenswerte Fähigkeit verleihen, die Stereoselektivität der Horner-Wadsworth-Emmons (HWE)-Reaktion zu steuern. Der Schwerpunkt liegt auf der Erzeugung von (Z)-Alkenen durch kinetische Kontrolle, die durch die einzigartigen elektronischen Eigenschaften der Trifluorethylestergruppen ermöglicht wird. Das Dokument behandelt die theoretischen Grundlagen, detaillierte experimentelle Protokolle und eine vergleichende Analyse, um ein umfassendes Verständnis für die Anwendung dieser leistungsstarken synthetischen Werkzeuge zu vermitteln.
Einleitung: Die Herausforderung der stereoselektiven Alkensynthese
Die kontrollierte Synthese von Kohlenstoff-Kohlenstoff-Doppelbindungen mit definierter Stereochemie ist ein zentrales Anliegen der modernen organischen Synthese. Die Geometrie eines Alkens beeinflusst maßgeblich die dreidimensionale Struktur und damit die biologische Aktivität und die physikalischen Eigenschaften eines Moleküls. Die Horner-Wadsworth-Emmons (HWE)-Reaktion, eine Modifikation der Wittig-Reaktion, ist eine der zuverlässigsten Methoden zur Alkenbildung.[1][2] In ihrer klassischen Form, bei der typischerweise Dialkylphosphonate (z. B. mit Methyl- oder Ethylgruppen) verwendet werden, führt die Reaktion überwiegend zur Bildung des thermodynamisch stabileren (E)-Alkens.[1][2]
Die selektive Synthese des sterisch gehinderteren (Z)-Isomers stellt jedoch eine größere Herausforderung dar. Um diesem Bedarf gerecht zu werden, wurde die Still-Gennari-Modifikation entwickelt, die auf Phosphonaten mit stark elektronenziehenden Gruppen basiert.[1][3] Bis(2,2,2-trifluorethyl)phosphonate sind die Schlüsselreagenzien in diesem Ansatz. Ihre einzigartigen elektronischen Eigenschaften kehren die intrinsische (E)-Selektivität der HWE-Reaktion um und ermöglichen die Herstellung von (Z)-Alkenen mit hoher Fidelität.[3][4] Dieser Leitfaden beleuchtet den zugrunde liegenden Mechanismus, der diese bemerkenswerte stereochemische Kontrolle ermöglicht.
Der Kernmechanismus: Vom Phosphonat zum (Z)-Alken
Der Erfolg der Still-Gennari-Olefinierung beruht auf der gezielten Manipulation der Reaktionskinetik, insbesondere der Geschwindigkeit der Eliminierung des intermediären Oxaphosphetans. Die stark elektronenziehenden Bis(2,2,2-trifluorethyl)-Gruppen sind hierbei der entscheidende Faktor.
Schritt 1: Erzeugung des Phosphonat-Carbanions Die Reaktion beginnt mit der Deprotonierung des Phosphonats am α-Kohlenstoff durch eine starke, nicht-nukleophile Base, um ein stabilisiertes Phosphonat-Carbanion zu erzeugen.[1][5] Die Trifluorethylgruppen erhöhen durch ihren starken negativen induktiven Effekt (-I) die Acidität der α-Protonen im Vergleich zu ihren nicht-fluorierten Analoga und erleichtern diesen Schritt.
Schritt 2: Nukleophile Addition an das Carbonyl Das erzeugte Carbanion addiert sich an die Carbonylgruppe eines Aldehyds oder Ketons. Dieser Schritt ist die geschwindigkeitsbestimmende Stufe der Reaktion.[1] Es entstehen zwei diastereomere Betain-Zwischenstufen (oder ihre zyklischen Oxaphosphetan-Äquivalente), syn und anti.
Schritt 3: Das Schicksal des Oxaphosphetan-Intermediats: Der kinetische Wendepunkt Hier liegt der entscheidende Unterschied zwischen der klassischen HWE-Reaktion und der Still-Gennari-Modifikation:
-
Klassische HWE-Reaktion (Thermodynamische Kontrolle): Bei Verwendung von Alkylphosphonaten wie Dimethyl- oder Diethylphosphonaten ist die anfängliche Carbonyl-Addition reversibel. Die Zwischenstufen können sich äquilibrieren, wobei sich das thermodynamisch stabilere anti-Betain anreichert. Die anschließende Eliminierung führt dann bevorzugt zum (E)-Alken.[1]
-
Still-Gennari-Modifikation (Kinetische Kontrolle): Die Trifluorethylgruppen machen das Phosphoratom wesentlich elektrophiler. Dies schwächt die Phosphor-Sauerstoff-Bindung im Betain-Intermediat und beschleunigt die Eliminierung dramatisch.[3][5] Die Eliminierung aus dem kinetisch bevorzugten syn-Betain (das aus dem sterisch günstigeren Angriff resultiert) wird so schnell, dass sie praktisch irreversibel ist und schneller abläuft als die Retro-Addition oder die Äquilibrierung zum anti-Betain.[1] Das Ergebnis ist die selektive Bildung des (Z)-Alkens. Ando schlug vor, dass diese beschleunigte Eliminierung der Schlüssel zur (Z)-Selektivität ist.[1]
Die folgende Abbildung veranschaulicht die divergierenden mechanistischen Pfade.
Abbildung 1: Vergleich der Reaktionswege der klassischen HWE- und der Still-Gennari-Reaktion.
Optimierung der Reaktionsbedingungen: Das Still-Gennari-Protokoll
Um die kinetische Kontrolle zu maximieren und eine hohe (Z)-Selektivität zu gewährleisten, ist ein spezifisches Set von Reaktionsbedingungen, bekannt als das Still-Gennari-Protokoll, unerlässlich.[3][4] Jede Komponente ist entscheidend, um eine Äquilibrierung der Intermediate zu unterdrücken.
-
Das Phosphonat: Die Verwendung von Bis(2,2,2-trifluorethyl)phosphonaten ist nicht verhandelbar. Die pKa von 2,2,2-Trifluorethanol (ca. 12,4) im Vergleich zu Ethanol (ca. 16) unterstreicht die deutlich höhere Elektronegativität der Estergruppen, die für die schnelle Eliminierung erforderlich ist.[3]
-
Die Base: Starke, nicht-nukleophile Basen wie Kaliumhexamethyldisilazid (KHMDS) werden bevorzugt. Im Gegensatz zu Natriumhydrid (NaH) fördert KHMDS die Bildung von "freien", dissoziierten Carbanionen, da die K-O-Bindung schwächer ist als die Na-O-Bindung.[4]
-
Der Kronenether: Die Zugabe von 18-Krone-6 ist ein entscheidender Faktor. Der Kronenether komplexiert das K⁺-Kation und erzeugt ein hochreaktives "nacktes" Anion.[3][4] Dies verhindert, dass das Kation eine Chelatbildung mit den Sauerstoffatomen des Betain-Intermediats eingeht, was die Retro-Addition verlangsamen und eine Äquilibrierung begünstigen würde.
-
Die Temperatur: Die Durchführung der Reaktion bei tiefen Temperaturen (typischerweise -78 °C) ist zwingend erforderlich, um die thermische Energie im System zu minimieren und so unerwünschte Nebenreaktionen und die Äquilibrierung der Intermediate zu unterdrücken.[4]
Abbildung 2: Schematischer Arbeitsablauf für eine typische Still-Gennari-Olefinierung.
Praktische Anwendung: Ein validiertes Protokoll und repräsentative Daten
Die folgende Methodik beschreibt ein allgemeines Verfahren zur (Z)-selektiven Olefinierung eines Aldehyds unter Verwendung von Bis(2,2,2-trifluorethyl)(methoxycarbonylmethyl)phosphonat.
Experimentelles Protokoll:
-
Ein ofengetrockneter Dreihalskolben wird unter einer trockenen Argonatmosphäre mit einem Magnetrührer, einem Thermometer und einem Septum ausgestattet.
-
Bis(2,2,2-trifluorethyl)(methoxycarbonylmethyl)phosphonat (1,2 Äquivalente) und 18-Krone-6 (1,2 Äquivalente) werden in wasserfreiem Tetrahydrofuran (THF) gelöst.
-
Die Lösung wird in einem Trockeneis/Aceton-Bad auf eine Innentemperatur von -78 °C abgekühlt.
-
Eine Lösung von Kaliumhexamethyldisilazid (KHMDS, 1,1 Äquivalente, typischerweise 0,5 M in Toluol) wird langsam über 10 Minuten zugetropft, wobei die Temperatur unter -70 °C gehalten wird. Die resultierende Lösung wird 30 Minuten bei -78 °C gerührt.
-
Eine Lösung des Aldehyds (1,0 Äquivalent) in einer minimalen Menge wasserfreiem THF wird langsam über 15 Minuten zugetropft.
-
Die Reaktionsmischung wird 1 bis 3 Stunden bei -78 °C gerührt, bis die Dünnschichtchromatographie (DC) den vollständigen Umsatz des Aldehyds anzeigt.
-
Die Reaktion wird durch langsame Zugabe von gesättigter wässriger Ammoniumchlorid (NH₄Cl)-Lösung bei -78 °C beendet.
-
Die Mischung wird auf Raumtemperatur erwärmt und mit Ethylacetat oder Diethylether extrahiert. Die vereinigten organischen Phasen werden mit Sole gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Der Rückstand wird durch Säulenchromatographie an Kieselgel gereinigt, um das reine (Z)-Alken zu erhalten.
Tabelle 1: Repräsentative Ergebnisse der Still-Gennari-Olefinierung
| Aldehyd | Produkt | Ausbeute (%) | (Z):(E) Verhältnis |
| Benzaldehyd | Methylcinnamat | 85-95 | >98:2 |
| 4-Methoxybenzaldehyd | Methyl-4-methoxycinnamat | 88-96 | >98:2 |
| Cyclohexancarboxaldehyd | Methyl-3-cyclohexylacrylat | 80-90 | 95:5 |
| (E)-Zimtaldehyd | Methyl-5-phenyl-2,4-pentadienoat | 75-85 | 90:10 |
| 3-Phenylpropionaldehyd | Methyl-5-phenyl-2-pentenoat | 82-92 | 94:6 |
Die Daten sind typische Werte, die aus der Literatur zusammengetragen wurden und können je nach spezifischen Bedingungen variieren.[3][6] Aromatische Aldehyde liefern im Allgemeinen eine höhere (Z)-Selektivität als aliphatische Aldehyde.[3]
Vergleichende Analyse der HWE-Varianten
Die Wahl des Phosphonatreagenzes und der Bedingungen bestimmt das stereochemische Ergebnis der HWE-Reaktion. Die folgende Abbildung und Tabelle fassen die wichtigsten Unterschiede zusammen.
Abbildung 3: Schlüsselunterschiede zwischen den Varianten der Horner-Wadsworth-Emmons-Reaktion.
Tabelle 2: Vergleich der HWE-Protokolle
| Merkmal | Klassische HWE | Still-Gennari-Modifikation | Ando-Modifikation |
| Primäres Produkt | (E)-Alken | (Z)-Alken | (Z)-Alken |
| Phosphonat-Ester | Alkyl (z.B. -Me, -Et) | Trifluorethyl (-CH₂CF₃) | Aryl (z.B. -Ph) |
| Typische Base | NaH, n-BuLi | KHMDS, K-t-BuO | K₂CO₃, DBU |
| Zusätze | Keine | 18-Krone-6 | Keine |
| Temperatur | -78 °C bis RT | -78 °C | Raumtemperatur |
| Mechanist. Treiber | Thermodynamische Kontrolle | Kinetische Kontrolle | Kinetische Kontrolle |
Schlussfolgerung
Bis(2,2,2-trifluorethyl)methylphosphonat und verwandte Reagenzien sind unverzichtbare Werkzeuge für die stereoselektive Synthese von (Z)-Alkenen. Der Wirkungsmechanismus beruht auf einem subtilen, aber tiefgreifenden elektronischen Effekt: Die stark elektronenziehenden Trifluorethylgruppen beschleunigen die Eliminierung des Oxaphosphetan-Intermediats in einem Maße, dass die Reaktion unter kinetische Kontrolle gerät. Dies verhindert die Äquilibrierung zum thermodynamisch stabileren Intermediat und fixiert das Ergebnis der kinetisch bevorzugten syn-Addition, was zur Bildung des (Z)-Alkens führt. Die sorgfältige Einhaltung des Still-Gennari-Protokolls – insbesondere die Verwendung von dissoziierenden Basen, Kronenethern und tiefen Temperaturen – ist entscheidend, um dieses kinetische Regime aufrechtzuerhalten. Das Verständnis dieser mechanistischen Grundlagen ermöglicht es Forschern, die HWE-Reaktion gezielt zu steuern und komplexe Moleküle mit präziser stereochemischer Kontrolle zu synthetisieren.
Referenzen
-
Keglevich, G., et al. (2017). A Green Process for the Preparation of Bis(2,2,2-trifluoroethyl) Methylphosphonate. Organic Process Research & Development. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
Organic Syntheses. (1990). BIS(TRIFLUOROETHYL) (CARBOETHOXYMETHYL)PHOSPHONATE. Organic Syntheses, 69, 1. [Link]
-
Molnár, K., et al. (2018). Z- and E-selective Horner–Wadsworth–Emmons reactions. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
ACS Publications. (2017). A Green Process for the Preparation of Bis(2,2,2-trifluoroethyl) Methylphosphonate. [Link]
-
Molnár, K. (2016). Synthesis of trifluoroethyl phosphonates and investigation of their effect on the selectivity of Horner-Wadsworth-Emmons reaction. PhD Thesis. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
Organic Syntheses. (2005). PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER. Organic Syntheses, 82, 147. [Link]
-
Bisceglia, J. A., & Orelli, L. R. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry. [Link]
-
Pytlak, M., et al. (2021). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules. [Link]
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
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- 4. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
Thermal Stability and Decomposition of Bis(2,2,2-trifluoroethyl) methylphosphonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
Bis(2,2,2-trifluoroethyl) methylphosphonate (BTFMP) is an organophosphorus compound of increasing interest, particularly for its potential applications as a flame retardant and a versatile chemical intermediate.[1] A critical aspect of its utility and safety profile is its thermal stability. This guide provides a comprehensive technical overview of the thermal stability and decomposition characteristics of BTFMP. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from analogous fluorinated organophosphates and general principles of organophosphorus chemistry to provide a scientifically grounded perspective. We will explore the anticipated thermal behavior, potential decomposition pathways, and the analytical methodologies crucial for a thorough evaluation.
Introduction: The Significance of Thermal Stability in Fluorinated Organophosphonates
Organophosphorus compounds are a cornerstone of modern chemistry, with applications ranging from pharmaceuticals to materials science. The introduction of fluorine atoms into these molecules can dramatically alter their physicochemical properties, often enhancing thermal stability, chemical resistance, and biological activity. BTFMP, with its trifluoroethyl moieties, is a prime example of this molecular engineering.
The thermal stability of a compound like BTFMP is not merely an academic curiosity; it is a critical parameter that dictates its suitability for various applications. For instance, in its role as a potential flame retardant, its decomposition profile at elevated temperatures is the very basis of its function. Conversely, in synthetic chemistry, understanding its thermal limits is essential to prevent unwanted degradation and ensure reaction specificity. This guide aims to provide a detailed framework for understanding and evaluating the thermal characteristics of BTFMP.
Physicochemical Properties of Bis(2,2,2-trifluoroethyl) methylphosphonate
A foundational understanding of the physical properties of BTFMP is essential before delving into its thermal behavior.
| Property | Value | Source |
| Chemical Formula | C₅H₇F₆O₃P | [2] |
| Molecular Weight | 260.07 g/mol | [2] |
| CAS Number | 757-95-9 | [3] |
| Boiling Point | 183-184 °C | [3] |
| Melting Point | 24-28 °C | [3] |
The relatively high boiling point suggests a low volatility at ambient temperatures. The presence of the highly electronegative fluorine atoms in the trifluoroethoxy groups is expected to influence the electronic environment of the phosphorus center, contributing to the compound's overall stability.
Anticipated Thermal Stability and Decomposition Profile
General Principles of Organophosphonate Thermal Decomposition
The thermal degradation of organophosphorus esters, including phosphonates, is a complex process. A common initial step in the decomposition of many organophosphorus flame retardants is the elimination of a phosphorus acid.[4] The stability of these compounds is significantly influenced by the nature of the substituents on the phosphorus atom. Generally, phosphonates are considered to be more thermally stable than the corresponding phosphates.[4]
Influence of Fluorination on Thermal Stability
The incorporation of fluorine is a well-established strategy for enhancing the thermal stability of organic molecules. The strong carbon-fluorine bond and the electron-withdrawing nature of the trifluoromethyl group contribute to the overall robustness of the molecule. This suggests that BTFMP will exhibit a higher thermal stability compared to its non-fluorinated analog, dimethyl methylphosphonate.
Predicted Decomposition Onset
Based on studies of analogous organophosphorus compounds, it is reasonable to predict that the thermal decomposition of BTFMP will commence at temperatures significantly above its boiling point. For instance, a lithium salt of an ortho-phenyl-phosphonate-borane has been shown to be stable up to 200°C. While not a direct analog, this indicates the inherent thermal resilience of the phosphonate core. It is plausible that the onset of significant decomposition for BTFMP, under an inert atmosphere, would be in the range of 200-300°C. However, it has been noted that the related compound, bis(2,2,2-trifluoroethyl) phosphonate (BTFEP), can start to decompose under prolonged heating during uncatalyzed thermal transesterification reactions, suggesting that extended exposure to moderately high temperatures could initiate degradation.
Postulated Decomposition Pathways and Products
The elucidation of decomposition pathways is critical for understanding the mechanism of action of flame retardants and for predicting the nature of any potentially hazardous byproducts.
Primary Decomposition Reactions
The thermal decomposition of BTFMP is likely to proceed through one or more of the following pathways:
-
Elimination of Trifluoroethene: A plausible pathway involves a β-hydrogen elimination from one of the trifluoroethyl groups, leading to the formation of trifluoroethene and a phosphorus acid intermediate. This is a common decomposition route for esters with β-hydrogens.
-
P-O Bond Cleavage: Homolytic or heterolytic cleavage of the P-O bond would generate highly reactive radical or ionic species.
-
P-C Bond Cleavage: Cleavage of the P-C bond, while generally more stable than the P-O bond, could occur at higher temperatures, leading to the release of methyl radicals.
Potential Decomposition Products
Based on the postulated pathways, the following are potential decomposition products that could be identified using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS):
-
Trifluoroethene (CF₂=CHF)
-
Methylphosphonic acid
-
Phosphoric acid derivatives
-
Volatile phosphorus-containing radicals (e.g., PO•)
-
Various fluorinated hydrocarbons
The exact composition of the decomposition products will be highly dependent on the experimental conditions, particularly the temperature and the presence or absence of oxygen.
Experimental Protocols for Thermal Analysis
A thorough investigation of the thermal stability and decomposition of BTFMP necessitates the use of specialized analytical techniques. The following are detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which BTFMP begins to decompose and to quantify the mass loss as a function of temperature.
Methodology:
-
Instrument Preparation:
-
Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.
-
Select an appropriate crucible material (e.g., alumina or platinum) that is inert to the sample and its decomposition products.
-
-
Sample Preparation:
-
Given that BTFMP is a liquid at room temperature, carefully pipette a small, representative sample (typically 5-10 mg) into the TGA crucible.
-
Ensure the sample forms a thin, even layer at the bottom of the crucible to promote uniform heating.
-
-
Experimental Parameters:
-
Purge Gas: Utilize an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at a temperature below its boiling point (e.g., 30°C) for a few minutes to ensure thermal stability.
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature where complete decomposition is expected (e.g., 600°C).
-
-
Data Acquisition: Record the sample mass as a function of temperature and time.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which a significant mass loss begins.
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.
Methodology:
-
Instrument Preparation:
-
Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Use hermetically sealed aluminum pans to contain the liquid sample and prevent evaporation before decomposition.
-
-
Sample Preparation:
-
Accurately weigh a small sample of BTFMP (typically 2-5 mg) into a DSC pan.
-
Hermetically seal the pan to ensure a closed system.
-
-
Experimental Parameters:
-
Reference: Use an empty, hermetically sealed aluminum pan as the reference.
-
Purge Gas: Maintain an inert atmosphere (e.g., nitrogen) at a constant flow rate.
-
Temperature Program:
-
Cool the sample to a temperature below its melting point (e.g., 0°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) through its melting and boiling points, and into the decomposition region (e.g., up to 400°C).
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
-
Data Analysis:
-
The resulting DSC thermogram will show endothermic peaks corresponding to melting and boiling.
-
Exothermic peaks at higher temperatures will indicate decomposition events.
-
The onset temperature of the exothermic decomposition peak provides information on the thermal stability.
-
The area under the decomposition peak can be integrated to determine the enthalpy of decomposition.
-
Visualization of Workflows and Concepts
Experimental Workflow for Thermal Analysis
Caption: Workflow for the thermal analysis of Bis(2,2,2-trifluoroethyl) methylphosphonate.
Postulated Decomposition Pathway
Caption: A postulated primary decomposition pathway for BTFMP.
Conclusions and Future Directions
This technical guide has provided a comprehensive overview of the anticipated thermal stability and decomposition of Bis(2,2,2-trifluoroethyl) methylphosphonate. Based on the chemistry of analogous fluorinated organophosphonates, BTFMP is expected to exhibit good thermal stability, likely decomposing at temperatures above 200°C. The primary decomposition pathway is postulated to involve the elimination of trifluoroethene to form a phosphorus acid intermediate, which can then undergo further degradation.
To build upon this theoretical framework, further experimental investigation is crucial. Specifically, carrying out the TGA and DSC analyses as outlined in this guide would provide definitive data on the thermal properties of BTFMP. Furthermore, coupling the TGA to a mass spectrometer or an FTIR spectrometer (TGA-MS or TGA-FTIR) would enable the real-time identification of evolved gases, providing direct evidence for the proposed decomposition pathways and products. Such data would be invaluable for the continued development and safe application of this promising compound in various scientific and industrial fields.
References
-
PubChem. (n.d.). Bis(2,2,2-trifluoroethyl) methylphosphonate. Retrieved from [Link]
-
Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4929. [Link]
-
Pohl, J.-M., Becker, J., & Schreiner, P. R. (2024). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molecules, 29(11), 2432. [Link]
-
Canavan, A. E., Dowden, B. F., & Eaborn, C. (1962). The thermal decomposition of dialkyl alkylphosphonates: a new route to alkylphosphonic acids. Journal of the Chemical Society (Resumed), 331. [Link]
Sources
Methodological & Application
Mastering Z-Selectivity: A Researcher's Guide to the Still-Gennari Olefination with Bis(2,2,2-trifluoroethyl) methylphosphonate
In the landscape of modern organic synthesis, the stereoselective formation of carbon-carbon double bonds is a cornerstone of molecular construction. Among the arsenal of olefination reactions, the Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool, typically favoring the formation of the thermodynamically more stable E-alkene. However, for the synthesis of many biologically active molecules and complex natural products, precise control to achieve the Z-isomer is paramount. This application note provides an in-depth technical guide to the Still-Gennari olefination, a widely adopted and reliable modification of the HWE reaction that delivers high Z-selectivity.[1][2] We will focus on the practical application of bis(2,2,2-trifluoroethyl) methylphosphonate, a key reagent that underpins the success of this transformation.
This guide is intended for researchers, scientists, and professionals in drug development who seek not just a protocol, but a deeper understanding of the causality behind the experimental choices, ensuring robust and reproducible outcomes.
The Still-Gennari Modification: A Paradigm Shift in Olefin Synthesis
The seminal work of W. Clark Still and C. Gennari in 1983 introduced a critical modification to the standard HWE protocol, enabling a kinetic-controlled reaction pathway that strongly favors the formation of Z-alkenes.[3] The key innovation was the use of phosphonates bearing highly electron-withdrawing bis(2,2,2-trifluoroethyl) esters. These groups, coupled with specific reaction conditions, alter the reaction mechanism to favor the desired stereoisomer.[4][5]
The advantages of employing bis(2,2,2-trifluoroethyl) phosphonates are twofold:
-
Enhanced Electrophilicity: The electron-withdrawing trifluoroethyl groups increase the electrophilicity of the phosphorus atom. This accelerates the collapse of the intermediate oxaphosphetane, a key step in the olefination pathway.[6]
-
Kinetic Control: The reaction is performed under conditions that favor kinetic control over thermodynamic control. This is achieved by using a strong, non-nucleophilic base in a non-coordinating solvent system at low temperatures.[4]
Understanding the Mechanism: The Path to Z-Selectivity
The high Z-selectivity of the Still-Gennari olefination is a direct consequence of the reaction proceeding under kinetic control. The key steps are outlined below:
-
Deprotonation: A strong base, typically potassium bis(trimethylsilyl)amide (KHMDS), deprotonates the phosphonate to form a potassium phosphonate enolate. The use of 18-crown-6 is crucial here; it sequesters the potassium cation, generating a highly reactive "naked" enolate.[6]
-
Aldol-type Addition: The phosphonate enolate undergoes a nucleophilic addition to the aldehyde carbonyl. This initial addition is the rate-determining step and proceeds via a transition state that minimizes steric interactions. The anti-addition pathway is sterically favored over the syn-addition.
-
Oxaphosphetane Formation and Elimination: The resulting adduct rapidly undergoes cyclization to form an oxaphosphetane intermediate. Due to the highly electrophilic nature of the phosphorus atom (a result of the trifluoroethoxy groups), the elimination of the phosphate byproduct is rapid and irreversible. This rapid elimination from the kinetically favored anti-adduct leads directly to the Z-alkene.
Caption: Simplified workflow of the Still-Gennari olefination mechanism.
Experimental Protocols
Part A: Synthesis of Bis(2,2,2-trifluoroethyl) methylphosphonate
This protocol is adapted from a procedure described in Organic Syntheses.[7]
Materials:
-
Methylphosphonic dichloride
-
2,2,2-Trifluoroethanol
-
Triethylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
Procedure:
-
Reaction Setup: All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). A four-necked round-bottomed flask is fitted with a mechanical stirrer, thermometer, reflux condenser, and a pressure-equalizing dropping funnel.
-
Initial Charge: Charge the flask with anhydrous THF, 2,2,2-trifluoroethanol (2.1 equivalents), and triethylamine (2.1 equivalents). Cool the flask in a water bath to approximately 10°C.
-
Addition of Dichloride: Charge the dropping funnel with a solution of methylphosphonic dichloride (1.0 equivalent) in anhydrous THF. Add the solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the internal temperature between 20-30°C. A white precipitate of triethylamine hydrochloride will form.
-
Reaction Completion: After the addition is complete, remove the cooling bath and stir the mixture at room temperature for 2 hours.
-
Workup:
-
Filter the reaction mixture through a glass funnel to remove the triethylamine hydrochloride. Wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in anhydrous diethyl ether and filter again to remove any remaining salts.
-
Remove the ether under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude bis(2,2,2-trifluoroethyl) methylphosphonate by vacuum distillation (bp 88–91°C at 14 mmHg) to afford a colorless liquid which may crystallize upon standing at low temperatures.[7]
Part B: Still-Gennari Olefination Protocol
This protocol is a representative example for the reaction of an aldehyde with bis(2,2,2-trifluoroethyl) methylphosphonate.[8][9]
Materials:
-
Aldehyde (e.g., p-tolualdehyde)
-
Bis(2,2,2-trifluoroethyl) methylphosphonate
-
Potassium bis(trimethylsilyl)amide (KHMDS) or Potassium tert-butoxide
-
18-Crown-6
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve the aldehyde (1.0 mmol), bis(2,2,2-trifluoroethyl) methylphosphonate (2.0 mmol), and 18-crown-6 (3.0 mmol) in anhydrous THF in a flame-dried flask.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Base Addition: In a separate flask, prepare a solution of potassium tert-butoxide (2.1 mmol) or KHMDS in anhydrous THF. Add this solution dropwise to the cooled reaction mixture.
-
Reaction: Stir the mixture at -78°C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Quenching and Extraction:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash sequentially with 2 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (e.g., using a toluene:diethyl ether gradient) to yield the Z-alkene.[8]
Key Reaction Parameters
| Parameter | Recommended Conditions & Rationale |
| Phosphonate | Bis(2,2,2-trifluoroethyl) methylphosphonate. The trifluoroethyl groups are key for Z-selectivity. |
| Aldehyde | Aromatic and aliphatic aldehydes are generally good substrates. Ketones are typically unreactive. |
| Base | KHMDS or potassium tert-butoxide are commonly used strong, non-nucleophilic bases. NaH has also been shown to be effective, sometimes at higher temperatures.[4] |
| Additive | 18-Crown-6 is essential when using potassium bases to sequester the K⁺ ion, increasing the reactivity of the phosphonate enolate.[6] |
| Solvent | Anhydrous THF is the standard solvent, as it is non-protic and dissolves the reagents well at low temperatures. |
| Temperature | -78°C is the typical starting temperature to ensure kinetic control. Some protocols involve warming to room temperature. |
| Stoichiometry | An excess of the phosphonate and base relative to the aldehyde is common to ensure complete consumption of the aldehyde. |
Troubleshooting Guide
Caption: A troubleshooting guide for common issues in the Still-Gennari olefination.
References
-
Organic Syntheses Procedure: bis(trifluoroethyl) (carboethoxymethyl)phosphonate. Available from: [Link]
-
Janicki, I., & Kiełbasiński, P. (2020). Still–Gennari Olefination and its Applications in Organic Synthesis. Advanced Synthesis & Catalysis, 362(13), 2552-2596. Available from: [Link]
-
Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(19), 6642. Available from: [Link]
-
Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408. Available from: [Link]
-
Stockton University Library. Still–Gennari Olefination and its Applications in Organic Synthesis. Available from: [Link]
-
Pohl, J. M., et al. (2024). Bis(2,2,2-trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molecules, 29(11), 2432. Available from: [Link]
-
Smith, A. B., III, et al. (2005). PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER: A USEFUL INTERMEDIATE IN THE SYNTHESIS OF Z-UNSATURATED N-METHOXY-N-METHYLAMIDES. Organic Syntheses, 82, 147. Available from: [Link]
-
Chemistry Stack Exchange. Why is the Still-Gennari reaction Z-selective? Available from: [Link]
-
Janicki, I., & Kiełbasiński, P. (2021). A Straightforward, Purification-Free Procedure for the Synthesis of Ando and Still–Gennari Type Phosphonates. Synthesis, 53(21), 3879-3888. Available from: [Link]
-
Deslongchamps, P., et al. (2002). A new bis(2,2,2-trifluoroethyl)phosphonate for the synthesis of Z-unsaturated N-methoxy-N-methylamides. The Journal of Organic Chemistry, 67(15), 5437-5439. Available from: [Link]
-
University of Rochester. Still-Gennari Olefination. Available from: [Link]
-
Janicki, I., & Kiełbasiński, P. (2022). Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. The Journal of Organic Chemistry, 87(9), 6175-6187. Available from: [Link]
-
Janicki, I., & Kiełbasiński, P. (2020). Still–Gennari olefination of aldehydes. [Diagram]. In Still–Gennari Olefination and its Applications in Organic Synthesis. ResearchGate. Available from: [Link]
-
Semantic Scholar. A Straightforward, Purification-Free Procedure for the Synthesis of Ando and Still–Gennari Type Phosphonates. Available from: [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]
-
Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. ResearchGate. Available from: [Link]
-
Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(19), 6642. Available from: [Link]
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- 9. TCI Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method | TCI Deutschland GmbH [tcichemicals.com]
Application Notes & Protocols: Synthesis of Z-Alkenes with Bis(2,2,2-trifluoroethyl) Phosphonates
Introduction: Overcoming the Thermodynamic Barrier in Alkene Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable method for the construction of carbon-carbon double bonds from phosphonate carbanions and carbonyl compounds.[1][2] A significant advantage over the classical Wittig reaction is the straightforward removal of the water-soluble phosphate byproduct.[3] However, the conventional HWE reaction is inherently biased, typically yielding the thermodynamically more stable (E)-alkene with high selectivity.[1][4][5] This presents a significant challenge for synthetic chemists targeting complex molecules, such as natural products and pharmaceuticals, where the bioactivity is often dictated by the precise geometry of a (Z)-alkene.
To address this limitation, W. Clark Still and C. Gennari developed a powerful modification that inverts the stereochemical outcome of the HWE reaction.[1][6] This protocol, now widely known as the Still-Gennari olefination, employs phosphonates bearing highly electron-withdrawing groups, most notably bis(2,2,2-trifluoroethyl) esters.[3][4][7] The use of these reagents, in conjunction with specific reaction conditions, kinetically favors the formation of (Z)-alkenes, often with exceptional stereoselectivity.[8]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the principles and practice of using bis(2,2,2-trifluoroethyl) phosphonates for the stereoselective synthesis of Z-alkenes. We will delve into the mechanistic underpinnings of Z-selectivity, provide detailed, field-proven protocols, and discuss critical parameters for achieving optimal results.
The Mechanistic Basis of Z-Selectivity
The remarkable stereochemical control exerted by bis(2,2,2-trifluoroethyl) phosphonates stems from a shift from thermodynamic to kinetic control of the reaction pathway. The key is the electronic nature of the trifluoroethoxy groups.
The standard HWE reaction, using reagents like diethyl phosphonates, proceeds through intermediates that can equilibrate. The initial nucleophilic addition of the phosphonate carbanion to the aldehyde is often reversible, allowing the system to settle into the most stable transition state, which leads to the (E)-alkene.
In the Still-Gennari modification, the highly electronegative fluorine atoms in the bis(2,2,2-trifluoroethyl) groups exert a powerful electron-withdrawing effect. This has two critical consequences:
-
Increased Acidity: The α-protons of the phosphonate become more acidic, facilitating deprotonation.
-
Accelerated Elimination: The electron-withdrawing groups significantly accelerate the final elimination step from the oxaphosphetane intermediate.[1][4]
The reaction is conducted under strongly dissociating conditions (KHMDS as the base and 18-crown-6 in THF) at very low temperatures (-78 °C).[8] These conditions prevent the equilibration of the betaine intermediates. The reaction proceeds via a kinetically controlled pathway where the less sterically hindered erythro intermediate is formed more rapidly. This intermediate then undergoes swift elimination—accelerated by the trifluoroethyl groups—to furnish the (Z)-alkene before it has a chance to revert or equilibrate to the more thermodynamically stable threo intermediate, which would lead to the (E)-alkene.[6]
The diagram below illustrates this kinetically controlled pathway.
Caption: Kinetic vs. Thermodynamic control in the Still-Gennari Olefination.
Experimental Design: Reagents and Setup
Success in the Still-Gennari olefination is highly dependent on rigorous experimental technique, particularly the exclusion of water and the maintenance of low temperatures.
Core Reagents & Materials:
| Reagent/Material | Grade/Purity | Purpose & Notes |
| Phosphonate Reagent | >95% | e.g., Bis(2,2,2-trifluoroethyl) methylphosphonate[9][10][11] or Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate[12][13]. The purity is critical; mixed esters reduce Z-selectivity.[8] |
| Aldehyde | High Purity | Substrate. Should be free of corresponding carboxylic acid. |
| Base | KHMDS (Potassium bis(trimethylsilyl)amide) | 0.5 M solution in Toluene. Strong, non-nucleophilic base. |
| Additive | 18-Crown-6 | Sequesters the K⁺ ion, promoting a "naked" anion and preventing intermediate equilibration.[8] |
| Solvent | Anhydrous THF | Must be rigorously dried (e.g., passed through a solvent purification system or distilled from sodium/benzophenone). |
| Quenching Solution | Saturated aq. NH₄Cl | Used to terminate the reaction. |
Essential Equipment:
-
Schlenk line or glovebox for maintaining an inert atmosphere (Argon or Nitrogen).
-
Flame-dried or oven-dried glassware.
-
Low-temperature cooling bath (Dry ice/acetone or cryocooler capable of maintaining -78 °C).
-
Magnetic stirrer and Teflon-coated stir bars.
-
Syringes and needles for anhydrous transfer of reagents.
-
Thermometer or thermocouple for monitoring internal reaction temperature.
Detailed Step-by-Step Protocol
This protocol provides a general procedure for the olefination of an aldehyde. Molar equivalents should be optimized for specific substrates but typically start with a slight excess of the phosphonate and base relative to the aldehyde.
Caption: Workflow for the Still-Gennari Z-Olefination Protocol.
Procedure:
-
System Preparation: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon/nitrogen inlet.
-
Reagent Addition: To the flask, add 18-crown-6 (3.0 eq.) and the bis(2,2,2-trifluoroethyl) phosphonate reagent (2.0 eq.). Purge the flask with argon.
-
Solvation: Add anhydrous THF via syringe to dissolve the solids (to a final concentration of ~0.1 M with respect to the aldehyde).
-
Cooling: Immerse the flask in a dry ice/acetone bath to cool the internal temperature to -78 °C.
-
Deprotonation: While stirring vigorously, add KHMDS (0.5 M in toluene, 2.1 eq.) dropwise via syringe over 10 minutes. The solution may turn colored (e.g., yellow or orange), indicating carbanion formation. Stir for an additional 30 minutes at -78 °C.
-
Aldehyde Addition: Add a solution of the aldehyde (1.0 eq.) in a small volume of anhydrous THF dropwise to the reaction mixture over 15 minutes, ensuring the internal temperature remains at -78 °C.
-
Reaction Monitoring: Stir the mixture at -78 °C for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot with NH₄Cl.
-
Quenching: Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure (Z)-alkene.
Performance Data and Substrate Scope
The Still-Gennari olefination is highly effective for a wide range of aldehydes. Aromatic aldehydes tend to provide slightly higher Z-selectivity compared to aliphatic aldehydes.[5][14] The following table summarizes representative results.
| Aldehyde Substrate | Phosphonate Reagent | Yield (%) | Z:E Ratio |
| Benzaldehyde | Methyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | 92% | 98:2 |
| 4-Nitrobenzaldehyde | Methyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | 94% | 98:2 |
| Octanal | Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate | - | 88:12 |
| Cinnamaldehyde | Methyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | 81% | 91:9 |
| Cyclohexanecarboxaldehyde | N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide | 81% | >99:1 (Z only) |
Data compiled from references[14][15]. Note: The hexafluoroisopropyl variant is a modified Still-Gennari reagent with even stronger electron-withdrawing properties.[5]
Troubleshooting and Critical Success Factors
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Presence of moisture in reagents or solvent.- KHMDS base has degraded.- Impure aldehyde (e.g., oxidized to acid). | - Ensure all glassware is rigorously dried. Use freshly purified, anhydrous solvent.- Titrate the KHMDS solution before use or use a fresh bottle.- Purify the aldehyde immediately before the reaction. |
| Poor Z:E Selectivity | - Temperature rose above -78 °C.- Incorrect base/additive system used.- Impure phosphonate reagent (e.g., containing non-fluorinated esters). | - Maintain strict temperature control throughout the additions and reaction time.- Use of KHMDS and 18-crown-6 is critical. Other bases like NaH are known to give inferior Z:E ratios.[14]- Use high-purity bis(2,2,2-trifluoroethyl) phosphonate. Mixed phosphonates are known to erode selectivity.[8][16] |
| Complex Product Mixture | - Aldehyde is base-sensitive (e.g., enolizable).- Side reactions with other functional groups. | - Ensure rapid and efficient stirring during additions to avoid localized high concentrations of base.- Protect sensitive functional groups prior to the olefination reaction. |
Applications in Drug Discovery and Natural Product Synthesis
The ability to reliably construct Z-alkenes is of paramount importance in medicinal chemistry and total synthesis. The geometric configuration of a double bond can profoundly impact a molecule's conformation and its ability to bind to biological targets. The Still-Gennari olefination has been a key strategy in the synthesis of numerous complex molecules, including:
-
Prostaglandins: Where the stereochemistry of the side-chain double bonds is crucial for biological activity.[8]
-
Macrolides: Utilized in the synthesis of anticancer agents like (-)-dictyostatin.[9]
-
Fluorescent Probes: Employed in the synthesis of labeled discodermolide for studying its interaction with tubulin.[9]
The protocol's reliability and high selectivity make it an indispensable tool for constructing advanced intermediates in multi-step synthetic campaigns.
Conclusion
The Still-Gennari modification of the Horner-Wadsworth-Emmons reaction, utilizing bis(2,2,2-trifluoroethyl) phosphonates, stands as a premier method for the stereoselective synthesis of Z-alkenes. By leveraging the electron-withdrawing nature of the fluoroalkyl groups under kinetically controlled conditions, this protocol effectively overcomes the inherent E-selectivity of the standard HWE reaction. Adherence to rigorous anhydrous and low-temperature techniques is critical for success. Its broad substrate scope and high fidelity have cemented its role as an essential transformation in the synthetic chemist's toolbox for projects ranging from fundamental research to the development of complex, biologically active molecules.
References
- Still, W.C.; Gennari, C. Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 1983, 24, 4405. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040390085909X]
- Janicki, I., Kiełbasiński, P. Application of the Z-Selective Still–Gennari Olefination Protocol for the Synthesis of Z-α,β-Unsaturated Phosphonates. Synthesis, 2018, 50, 4140-4146. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0037-1610196]
- Horner–Wadsworth–Emmons reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Horner%E2%80%93Wadsworth%E2%80%93Emmons_reaction]
- Horner-Wadsworth-Emmons Reaction - NROChemistry. [URL: https://nrochemistry.com/horner-wadsworth-emmons-reaction/]
- Synthesis of trifluoroethyl phosphonates and investigation of their effect on the selectivity of Horner-Wadsworth-Emmons reaction. Chinoin Zrt. [URL: https://real-phd.mtak.hu/1093/1/Szabo_Viktoria_tef_en.pdf]
- Z- and E-selective Horner–Wadsworth–Emmons reactions. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2016.1263152]
- Janicki, I., et al. Still–Gennari Olefination and its Applications in Organic Synthesis. Advanced Synthesis & Catalysis, 2020, 362(13), 2552-2596. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/adsc.202000231]
- Still–Gennari olefination of aldehydes. ResearchGate. [URL: https://www.researchgate.
- Janicki, I., et al. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 2022, 27(20), 7068. [URL: https://www.mdpi.com/1420-3049/27/20/7068]
- Ando, K. Z-Selective Horner−Wadsworth−Emmons Reaction of α-Substituted Ethyl (Diarylphosphono)acetates with Aldehydes. The Journal of Organic Chemistry, 1999, 64(18), 6815-6821. [URL: https://pubs.acs.org/doi/10.1021/jo990719z]
- Z-Selective Horner-Wadsworth-Emmons Reaction. Request PDF on ResearchGate. [URL: https://www.researchgate.net/publication/236109355_Z-Selective_Horner-Wadsworth-Emmons_Reaction]
- Horner-Wadsworth-Emmons (HWE) Reaction. Chem-Station International Edition. [URL: https://www.chem-station.com/en/reactions-en/2014/03/horner-wadsworth-emmons-hwe-reaction.html]
- Horner-Wadsworth-Emmons Reaction - YouTube. [URL: https://www.youtube.
- Janicki, I., et al. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9609088/]
- Ando variation of the Horner-Wadsworth-Emmons (HWE) olefination reaction. Wikimedia Commons. [URL: https://commons.wikimedia.org/wiki/File:Ando_variation_of_the_Horner-Wadsworth-Emmons_(HWE)
- Horner-Wadsworth-Emmons Reagents for E and Z-Selective Synthesis. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/support-download/brochures/1003_HWE_reagents.pdf]
- Synthesis of alkyl bis(2,2,2‐trifluoroethyl)phosphonoalkanoates. ResearchGate. [URL: https://www.researchgate.
- A new bis(2,2,2-trifluoroethyl)phosphonate for the synthesis of Z-unsaturated N-methoxy-N-methylamides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12141793/]
- Olefination. TCI Chemicals. [URL: https://www.tcichemicals.
- A Practical and Convenient Synthesis of Bis(2,2,2-Trifluoroethyl)phosphonates. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v86p0287]
- Bis(2,2,2-trifluoroethyl) methylphosphonate 98%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/579440]
- Bis(2,2,2-trifluoroethyl) (Methoxycarbonylmethyl)phosphonate. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/B1714]
- Excess sodium ions improve Z selectivity in Horner-Wadsworth-Emmons olefinations with the Ando phosphonate. Request PDF on ResearchGate. [URL: https://www.researchgate.
- Z‐Selective Alkene Formation from Reductive Aldehyde Homo‐Couplings. Diva-Portal.org. [URL: https://www.diva-portal.org/smash/get/diva2:1568470/FULLTEXT01.pdf]
- E- and Z-Trisubstituted macrocyclic alkenes for natural product synthesis and skeletal editing. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10311090/]
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- Synthesis of methyl bis(2,2,2‐trifluoroethyl)phosphonoalkanoates. ResearchGate. [URL: https://www.researchgate.
- bis(trifluoroethyl) (carboethoxymethyl)phosphonate. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v67p0183]
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- Bis(2,2,2-trifluoroethyl) methylphosphonate. Santa Cruz Biotechnology. [URL: https://www.scbt.
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- Bis(2,2,2-trifluoroethyl) (Methoxycarbonylmethyl)phosphonate 95.0+%, TCI America™. Fisher Scientific. [URL: https://www.fishersci.
- Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6010260/]
- Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis. ResearchGate. [URL: https://www.researchgate.
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Application Notes and Protocols: Bis(2,2,2-trifluoroethyl) methylphosphonate as a Flame Retardant Additive
Introduction
Bis(2,2,2-trifluoroethyl) methylphosphonate (BTFEMP) is an organophosphorus compound recognized for its potential as a potent, halogen-free flame retardant additive.[1][2] Its chemical structure, featuring trifluoroethyl groups, imparts unique properties such as enhanced thermal stability and resistance to hydrolysis.[2] These characteristics make it a valuable candidate for improving the fire safety of a wide range of polymeric materials, particularly in applications where traditional halogenated flame retardants are being phased out due to environmental and health concerns.[3][4] This document provides a comprehensive guide for researchers, scientists, and formulation experts on the synthesis, application, and performance evaluation of BTFEMP as a flame retardant.
Physicochemical Properties of BTFEMP
| Property | Value | Source |
| Molecular Formula | C₅H₇F₆O₃P | [5] |
| Molecular Weight | 260.07 g/mol | [5] |
| Appearance | Colorless liquid, may crystallize upon cooling | [6] |
| Boiling Point | 183-184 °C | |
| Melting Point | 24-28 °C | |
| Refractive Index (n20/D) | 1.339 | |
| Flash Point | 80 °C (closed cup) |
Mechanism of Flame Retardancy
Phosphorus-based flame retardants like BTFEMP can exert their fire-retardant effects through two primary mechanisms: condensed-phase action and gas-phase action.[7][8] The presence of both phosphorus and fluorine in BTFEMP suggests a synergistic effect that enhances its overall efficacy.
Condensed-Phase Action: In the solid state of the burning polymer, phosphorus compounds can promote the formation of a stable char layer.[7][9] This char acts as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the release of flammable volatile compounds that fuel combustion.[7][10] The phosphorus compounds can act as dehydrating agents, encouraging cross-linking and charring of the polymer matrix.[7]
Gas-Phase Action: During combustion, BTFEMP can decompose to release phosphorus-containing radicals (such as PO•) into the gas phase.[3] These radicals are highly effective at scavenging the high-energy H• and OH• radicals that are essential for the propagation of the flame's chain reaction.[3][10] This "flame poisoning" effect reduces the flame intensity and can lead to self-extinguishment.
Caption: Dual-phase flame retardant mechanism of BTFEMP.
Synthesis Protocols
Method 1: From Methylphosphonic Dichloride
This method provides a direct route to BTFEMP and is suitable for laboratory-scale synthesis.[6]
Materials:
-
Methylphosphonic dichloride
-
2,2,2-Trifluoroethanol
-
Triethylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
Protocol:
-
Reaction Setup: In a four-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and reflux condenser under a nitrogen atmosphere, dissolve 2,2,2-trifluoroethanol (2.1 eq.) and triethylamine (2.1 eq.) in anhydrous THF.
-
Cooling: Cool the flask to approximately 10°C using a water bath.
-
Addition of Reactant: Add a solution of methylphosphonic dichloride (1 eq.) in THF dropwise over 30 minutes, maintaining the internal temperature between 20-30°C. A white precipitate of triethylamine hydrochloride will form.
-
Reaction: After the addition is complete, remove the cooling bath and stir the mixture at room temperature for 2 hours.
-
Filtration: Remove the triethylamine hydrochloride precipitate by suction filtration and wash the filter cake with THF.
-
Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the residue in anhydrous diethyl ether and filter again to remove any remaining salts. Evaporate the ether under reduced pressure.
-
Distillation: Distill the crude product under reduced pressure (e.g., 88-91°C at 14 mmHg) to yield pure Bis(2,2,2-trifluoroethyl) methylphosphonate as a colorless liquid.[6]
Method 2: Transesterification from Dimethyl Methylphosphonate (DMMP)
This "green" process avoids the use of chlorinated reagents but requires high temperatures and pressures, making it suitable for continuous flow reactor setups.[1][11]
Materials:
-
Dimethyl methylphosphonate (DMMP)
-
2,2,2-Trifluoroethanol (TFE)
Protocol:
-
Solution Preparation: Dissolve DMMP in a large excess of TFE (e.g., 100 equivalents).[1]
-
Flow Reaction: Pump the solution through a continuous flow reactor at high temperature (450°C) and high pressure (200 bar).[1][11] The flow rate should be optimized for the specific reactor volume (e.g., 0.4 mL/min).[1]
-
Product Collection: Collect the product mixture exiting the reactor.
-
Solvent Recovery: Recover the excess TFE by distillation at atmospheric pressure. The recovered TFE can be reused.[1]
-
Purification: Purify the residue by column chromatography to isolate the Bis(2,2,2-trifluoroethyl) methylphosphonate.[1]
Application in Polymer Formulations
BTFEMP can be incorporated into various thermoplastic and thermosetting polymers as an additive flame retardant. The optimal loading level depends on the polymer type, the desired level of flame retardancy, and the potential effects on the material's physical properties.
General Protocol for Melt Blending with a Thermoplastic (e.g., Polycarbonate, ABS):
-
Drying: Thoroughly dry the polymer pellets and the BTFEMP additive to prevent hydrolytic degradation during processing.
-
Premixing: Physically premix the polymer pellets with the desired weight percentage (wt%) of BTFEMP (e.g., 5-15 wt%).
-
Melt Compounding: Feed the premixed material into a twin-screw extruder. The temperature profile of the extruder should be set according to the processing recommendations for the base polymer.
-
Pelletizing: Extrude the molten blend through a die and pelletize the resulting strands.
-
Specimen Preparation: Use the compounded pellets for subsequent injection molding or compression molding to prepare standardized test specimens for flammability evaluation.
Performance Evaluation Protocols
To quantify the effectiveness of BTFEMP as a flame retardant, standardized fire tests are essential.[4] The following protocols are fundamental for assessing the flammability characteristics of the formulated polymers.
Caption: Workflow for evaluating flame retardant performance.
Protocol 1: UL 94 Vertical and Horizontal Burn Test
The UL 94 standard is widely used to assess the flammability of plastic materials in response to a small flame.[12][13][14]
Principle: A standardized specimen is subjected to a controlled flame ignition source, and its burning behavior, including self-extinguishing time and dripping, is observed.[15]
Apparatus:
-
UL 94 test chamber
-
Bunsen burner with specified barrel diameter
-
Specimen clamp and stand
-
Timer
-
Surgical cotton
Procedure (Vertical Burn Test - V-0, V-1, V-2):
-
Specimen Mounting: Clamp a conditioned specimen (typically 125 x 13 mm) vertically from its top end.
-
Flame Application: Place a layer of surgical cotton on the base of the chamber, directly below the specimen. Apply a 20 mm blue flame to the bottom center of the specimen for 10 seconds.
-
First Observation (t1): After 10 seconds, remove the flame and record the afterflame time (t1).
-
Second Flame Application: As soon as flaming combustion ceases, immediately reapply the flame for another 10 seconds.
-
Second Observation (t2, t3): After the second application, remove the flame and record the afterflame time (t2) and the afterglow time (t3).
-
Dripping: Note whether any dripping particles ignited the cotton below.
-
Replication: Test a total of five specimens.
Interpretation of Results (UL 94 V-Rating):
| Criteria | V-0 | V-1 | V-2 |
| Afterflame time for each specimen (t1 or t2) | ≤ 10 s | ≤ 30 s | ≤ 30 s |
| Total afterflame time for 5 specimens (Σt1 + Σt2) | ≤ 50 s | ≤ 250 s | ≤ 250 s |
| Afterflame + Afterglow time after 2nd flame (t2 + t3) | ≤ 30 s | ≤ 60 s | ≤ 60 s |
| Dripping particles ignite cotton | No | No | Yes |
| Burn to clamp | No | No | No |
Protocol 2: Limiting Oxygen Index (LOI) Test
The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture required to sustain the combustion of a material.[16][17][18] A higher LOI value indicates better flame resistance.[19]
Principle: A vertically oriented specimen is ignited from the top in a controlled atmosphere within a glass chimney. The oxygen concentration is adjusted until the critical level that just supports combustion is found.[17]
Apparatus:
-
LOI apparatus with a heat-resistant glass chimney
-
Specimen holder
-
Oxygen and Nitrogen gas supplies with flow controllers
-
Ignition source (e.g., propane torch)
Procedure (ASTM D2863 / ISO 4589):
-
Specimen Placement: Mount the specimen vertically in the center of the glass chimney.
-
Set Atmosphere: Introduce a mixture of oxygen and nitrogen into the chimney at a specified flow rate. Start with an oxygen concentration estimated to be below the LOI of the material.
-
Ignition: Ignite the top surface of the specimen.
-
Observation: Observe the burning behavior. The test is considered a "pass" if the flame self-extinguishes before a certain duration or before burning a specified length of the specimen.
-
Adjust Oxygen: If the specimen extinguishes, increase the oxygen concentration in small increments. If it continues to burn, decrease the oxygen concentration.
-
Determine LOI: Repeat the process until the minimum oxygen concentration that just supports combustion is determined.[19]
-
Calculation: The LOI is calculated as the percentage of oxygen in the final gas mixture.[18]
Interpretation: Materials with an LOI greater than 21% (the approximate concentration of oxygen in air) are considered flame retardant in ambient conditions.[17]
Protocol 3: Cone Calorimetry
The cone calorimeter is one of the most important bench-scale instruments for evaluating the fire behavior of materials.[20][21] It measures key parameters like heat release rate (HRR), time to ignition (TTI), and smoke production.[22][23]
Principle: A horizontal specimen is exposed to a controlled level of radiant heat from a conical heater. The combustion gases are collected, and the oxygen concentration is measured. The heat release rate is calculated based on the principle of oxygen consumption, which states that for most organic materials, a constant amount of heat is released per unit mass of oxygen consumed.[20][22]
Apparatus:
-
Cone calorimeter (conical heater, load cell, spark igniter, exhaust hood, gas analyzers)
Procedure (ASTM E1354 / ISO 5660):
-
Specimen Preparation: Place a conditioned specimen (typically 100 x 100 mm) in the sample holder.
-
Irradiation: Expose the specimen to a pre-set heat flux (e.g., 35 or 50 kW/m²).
-
Ignition: A spark igniter is positioned above the specimen to ignite the pyrolysis gases. Record the time to sustained ignition (TTI).
-
Data Collection: Continuously record the mass of the specimen (via the load cell) and the composition of the exhaust gases (O₂, CO, CO₂) throughout the test until flaming ceases.
-
Calculations: The instrument's software calculates key parameters.
Key Parameters and Interpretation:
| Parameter | Abbreviation | Description | Implication for Fire Safety |
| Heat Release Rate | HRR | The rate at which heat energy is released by the burning material. | Lower peak HRR (pHRR) indicates a smaller, less intense fire. |
| Total Heat Released | THR | The total amount of heat generated during the entire combustion period. | Lower THR means less fuel contribution to the fire. |
| Time to Ignition | TTI | The time it takes for the material to ignite under a given heat flux. | Longer TTI provides more time for escape in a fire scenario. |
| Mass Loss Rate | MLR | The rate at which the material's mass decreases due to combustion. | Lower MLR correlates with slower burning and lower HRR. |
| Specific Extinction Area | SEA | A measure of the smoke produced per unit mass of material burned. | Lower SEA indicates less smoke, improving visibility for evacuation. |
Emerging Applications: Lithium-Ion Batteries
Beyond traditional polymer applications, fluorinated organophosphates and phosphonates are being investigated as non-flammable electrolyte additives for lithium-ion batteries.[25] In this context, BTFEMP-related compounds can significantly enhance battery safety by reducing the flammability of the highly volatile and flammable organic carbonate electrolytes.[25][26] They can also contribute to the formation of a stable solid-electrolyte interphase (SEI), improving battery performance and cycle life.[25]
Safety and Handling
Based on GHS classifications for the compound, Bis(2,2,2-trifluoroethyl) methylphosphonate is considered an irritant.[5]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautions:
-
Handle in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
References
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- Atlas Fibre. (2023, December 21).
- Plaskolite.
- Organic Syntheses. bis(trifluoroethyl) (carboethoxymethyl)
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Application Notes and Protocols for Bis(2,2,2-trifluoroethyl) methylphosphonate (TFMP) as a Flame Retardant
For: Researchers, scientists, and material development professionals.
Introduction: A Novel Fluorinated Organophosphorus Flame Retardant
Bis(2,2,2-trifluoroethyl) methylphosphonate (TFMP), with the chemical structure (CF₃CH₂O)₂P(O)CH₃, is emerging as a potent, halogen-free flame retardant additive.[1] Its unique molecular architecture, combining a phosphorus core with highly electronegative trifluoroethyl groups, suggests a multifaceted approach to flame retardancy, engaging in both condensed-phase and gas-phase inhibition mechanisms. This document provides a detailed technical guide on the proposed mechanism of flame retardancy for TFMP and outlines comprehensive protocols for its evaluation in polymeric matrices. Organophosphorus compounds are increasingly utilized as alternatives to halogenated flame retardants due to their efficacy and more favorable environmental profiles.[2][3]
Part 1: The Dual-Action Flame Retardant Mechanism of TFMP
The flame retardancy of TFMP is attributed to a synergistic interplay between its phosphorus and fluorine constituents, which allows it to interrupt the cycle of combustion in both the solid (condensed) phase and the gaseous phase.
Condensed-Phase Action: Char Formation and Insulation
In the condensed phase, upon heating, phosphorus-based flame retardants decompose to form phosphoric or polyphosphoric acids.[3][4] These acidic species act as catalysts for the dehydration of the polymer matrix, promoting the formation of a stable, insulating layer of char on the material's surface.[2][4] This char layer serves two critical functions:
-
Thermal Shielding: It insulates the underlying polymer from the heat of the flame, slowing down further pyrolysis.
-
Barrier Formation: It acts as a physical barrier, impeding the release of flammable volatile gases that would otherwise fuel the fire.[2][3]
For TFMP, the thermal decomposition is expected to initially yield phosphorus acid derivatives.[5][6][7][8] The presence of the P-C bond in phosphonates can enhance the integrity of this char layer through the formation of stable P-O-C linkages.[4]
Caption: Dual-action flame retardancy mechanism of TFMP.
Gas-Phase Action: Radical Scavenging
Simultaneously, the thermal degradation of TFMP releases volatile phosphorus and fluorine-containing species into the gas phase, where the combustion reactions occur.[9][10]
-
Phosphorus Radicals: The decomposition of phosphonates can generate phosphorus-containing radicals, such as PO•.[11][12][13] These radicals are highly effective at quenching the high-energy H• and OH• radicals that are essential for propagating the combustion chain reaction.[13][14] This "radical trap" mechanism effectively poisons the flame.
-
H• + PO• + M → HPO + M
-
OH• + PO• → HPO₂
-
H• + HPO₂ → H₂O + PO•
-
-
Fluorine's Contribution: The trifluoroethyl groups also play a role in the gas phase. While the C-F bond is very strong, at high temperatures, fluorine-containing fragments can be released.[15][16] These species can scavenge radicals and the presence of fluorine can increase the thermal stability of the flame retardant, ensuring its action at the appropriate temperature.[17][18] Fluorine can also contribute to the formation of a protective barrier on the material's surface.[19]
Part 2: Experimental Protocols for Evaluation
To quantitatively assess the flame retardant efficacy of TFMP, a suite of standardized tests should be employed. The following protocols are designed to provide a comprehensive evaluation of flammability, thermal stability, and combustion behavior.
Protocol 1: Sample Preparation
The uniform dispersion of TFMP within the polymer matrix is critical for consistent and optimal performance. Melt blending is a standard and effective method.[20][21]
Objective: To prepare polymer specimens containing varying concentrations of TFMP.
Apparatus:
-
Twin-screw extruder
-
Injection molding machine or compression molder
-
Drying oven
-
Polymer resin (e.g., Polycarbonate, ABS, Polypropylene)
-
Bis(2,2,2-trifluoroethyl) methylphosphonate (TFMP)
Procedure:
-
Drying: Dry the polymer resin according to the manufacturer's specifications to prevent hydrolytic degradation during processing.
-
Pre-blending: Create a physical blend of the polymer pellets and the desired weight percentage of TFMP (e.g., 5 wt%, 10 wt%, 15 wt%). A control sample with 0 wt% TFMP must also be prepared.
-
Melt Compounding:
-
Set the temperature profile of the twin-screw extruder appropriate for the selected polymer.
-
Feed the pre-blended mixture into the extruder. The high shear forces will ensure a homogenous dispersion of TFMP.
-
Extrude the molten polymer blend into strands, cool in a water bath, and pelletize.
-
-
Specimen Molding:
-
Dry the compounded pellets.
-
Using an injection molder or compression molder, fabricate test specimens according to the dimensions required by each standard test method (e.g., UL-94, ASTM D2863, ASTM E1354).
-
Caption: Workflow for preparing and testing polymer samples with TFMP.
Protocol 2: Thermal Stability Analysis via Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a material as a function of temperature, providing critical data on its thermal stability and decomposition profile.[22][23][24][25]
Objective: To determine the effect of TFMP on the thermal degradation of the polymer.
Standard: ASTM E1131
Apparatus:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) of the prepared polymer specimen into the TGA sample pan.
-
Heat the sample from ambient temperature to 800 °C at a constant heating rate (e.g., 10 °C/min or 20 °C/min).
-
Conduct the analysis under both an inert atmosphere (Nitrogen) and an oxidative atmosphere (Air).
-
Record the mass loss as a function of temperature (TGA curve) and the rate of mass loss (DTG curve).
-
Data Analysis: Compare the onset of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of char residue at 700 °C for the control and TFMP-containing samples.
| Parameter | Description | Expected Effect of TFMP |
| Tonset (°C) | Temperature at which significant weight loss begins. | May decrease slightly, indicating TFMP catalyzes initial decomposition. |
| Tmax (°C) | Temperature at the peak of the DTG curve. | Variable, depending on the interaction with the polymer. |
| Char Residue (%) | Percentage of mass remaining at high temperature (e.g., 700°C). | Significant increase, indicating effective condensed-phase action. |
| Table 1: Key parameters from Thermogravimetric Analysis (TGA). |
Protocol 3: Limiting Oxygen Index (LOI)
The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture required to sustain candle-like combustion of a specimen.[26][27][28][29][30] A higher LOI value indicates better flame retardancy.
Objective: To quantify the flame-inhibiting effect of TFMP.
Standard: ASTM D2863 / ISO 4589-2
Apparatus:
-
Limiting Oxygen Index apparatus
-
Vertically oriented test specimens (typically 80-150 mm long, 10 mm wide, 4 mm thick)
Procedure:
-
Mount the specimen vertically in the glass chimney of the LOI apparatus.
-
Introduce a mixture of oxygen and nitrogen into the chimney at a specified flow rate.
-
Ignite the top of the specimen with a pilot flame.
-
Observe the burning behavior. Adjust the oxygen concentration downwards if the sample burns for more than 3 minutes or more than 50 mm of its length is consumed. Adjust upwards if the flame extinguishes.
-
Repeat the test, narrowing the oxygen concentration range until the minimum concentration that just supports combustion is determined. This is the LOI value.
Protocol 4: UL-94 Vertical Burn Test
This test classifies the flammability of plastics based on their response to a small open flame in a vertical orientation.[31][32][33][34][35]
Objective: To classify the self-extinguishing properties of the material.
Standard: ANSI/UL 94
Apparatus:
-
UL-94 test chamber
-
Bunsen burner and specified gas (methane)
-
Timer
-
Specimens (125 mm x 13 mm, with specified thickness)
-
Surgical cotton
Procedure:
-
Condition the specimens as required by the standard (e.g., at 23°C and 50% RH).
-
Mount a specimen vertically.
-
Place a layer of dry surgical cotton 300 mm below the specimen.
-
Apply a 20 mm blue flame to the bottom center of the specimen for 10 seconds and then remove.
-
Record the afterflame time (t₁).
-
Immediately after the flame extinguishes, reapply the burner flame for another 10 seconds.
-
Record the second afterflame time (t₂) and the afterglow time (t₃).
-
Note if any dripping particles ignite the cotton below.
-
Test a total of 5 specimens.
| Classification | Afterflame time (t₁ or t₂) | Total Afterflame (Σt₁ + Σt₂) for 5 specimens | Afterflame + Afterglow (t₂ + t₃) | Dripping |
| V-0 | ≤ 10 s | ≤ 50 s | ≤ 30 s | No ignition of cotton |
| V-1 | ≤ 30 s | ≤ 250 s | ≤ 60 s | No ignition of cotton |
| V-2 | ≤ 30 s | ≤ 250 s | ≤ 60 s | Ignition of cotton is allowed |
| Table 2: UL-94 Vertical Burn Classification Criteria. |
Protocol 5: Cone Calorimetry
The cone calorimeter is one of the most significant bench-scale tests for evaluating the fire behavior of materials. It measures key parameters like the heat release rate (HRR), which is a primary indicator of fire hazard.[1][36][37][38][39][40]
Objective: To comprehensively characterize the combustion behavior of the material under forced-flaming conditions.
Standard: ASTM E1354 / ISO 5660
Apparatus:
-
Cone Calorimeter
-
Specimens (100 mm x 100 mm, up to 50 mm thick)
Procedure:
-
Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it in the sample holder.
-
Position the sample holder on the load cell beneath the conical heater.
-
Set the desired incident heat flux (e.g., 35 kW/m² or 50 kW/m²).
-
Start the data acquisition and expose the sample to the heat flux. An electric spark ignites the pyrolysis gases.
-
The test continues until flaming ceases or for a predetermined duration.
-
Data Analysis: Collect and analyze data for Time to Ignition (TTI), Heat Release Rate (HRR) and its peak (pHRR), Total Heat Released (THR), and Mass Loss Rate (MLR).
| Parameter | Description | Expected Effect of TFMP |
| TTI (s) | Time to sustained ignition. | May increase due to flame inhibition. |
| pHRR (kW/m²) | Peak Heat Release Rate. | Significant reduction, indicating lower fire intensity. |
| THR (MJ/m²) | Total Heat Released over the test duration. | Reduction, indicating less fuel was consumed. |
| MLR (g/s) | Mass Loss Rate. | Reduction, corresponding to slower pyrolysis due to char formation. |
| Table 3: Key parameters from Cone Calorimeter testing. |
Conclusion
Bis(2,2,2-trifluoroethyl) methylphosphonate presents a promising solution for halogen-free flame retardancy in a variety of polymers. Its proposed dual-action mechanism, which combines the char-promoting effects of the phosphonate group with the radical-scavenging capabilities of both phosphorus and fluorine species, offers a comprehensive approach to fire safety. The rigorous application of the outlined testing protocols will enable researchers to fully characterize its performance and optimize its use in next-generation fire-resistant materials.
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- 39. ASTM E1354 | Cone Calorimeter Testing | VTEC Laboratories [vteclabs.com]
- 40. The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bis(2,2,2-trifluoroethyl) methylphosphonate as an Electrolyte Additive for High-Performance Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pursuit of lithium-ion batteries (LIBs) with higher energy densities, longer cycle life, and enhanced safety profiles is a paramount objective in energy storage research. A critical avenue for achieving these advancements lies in the development and implementation of novel electrolyte additives. This document provides a comprehensive technical guide on the application and evaluation of Bis(2,2,2-trifluoroethyl) methylphosphonate (TFMP) as a promising, yet under-explored, electrolyte additive. Drawing upon established principles of fluorinated compounds in LIBs and detailed experimental protocols, this guide is designed to equip researchers with the necessary knowledge to investigate the potential of TFMP to stabilize electrode-electrolyte interphases, particularly in high-voltage applications.
Introduction: The Critical Role of Electrolyte Additives
Conventional lithium-ion battery electrolytes, typically composed of a lithium salt (e.g., LiPF₆) dissolved in a mixture of organic carbonate solvents, face significant challenges when operating at high voltages (>4.2 V vs. Li/Li⁺). At these elevated potentials, the electrolyte is prone to oxidative decomposition at the cathode surface, leading to a cascade of detrimental effects:
-
Capacity Fade: Continuous consumption of the electrolyte and active electrode material diminishes the battery's ability to store charge over time.
-
Increased Impedance: The formation of a thick, resistive layer on the cathode, known as the cathode electrolyte interphase (CEI), impedes lithium-ion transport, thereby reducing power capability.
-
Safety Concerns: Electrolyte decomposition can generate flammable gases, increasing the risk of thermal runaway.
Electrolyte additives are introduced in small quantities (<5% by weight) to the baseline electrolyte to mitigate these degradation mechanisms. An effective additive will preferentially oxidize or reduce on the electrode surfaces to form a stable and ionically conductive solid electrolyte interphase (SEI) on the anode and a robust CEI on the cathode. This protective layer prevents further electrolyte decomposition, thereby enhancing the battery's performance and lifespan.
Fluorinated compounds have emerged as a particularly promising class of electrolyte additives. The strong electron-withdrawing nature of fluorine atoms can increase the oxidative stability of the molecule and promote the formation of a lithium fluoride (LiF)-rich interphase. LiF is a desirable component of the SEI and CEI due to its wide electrochemical window, low electronic conductivity, and good Li⁺ conductivity.
Bis(2,2,2-trifluoroethyl) methylphosphonate (TFMP): A Profile
Bis(2,2,2-trifluoroethyl) methylphosphonate (TFMP) is a fluorinated organophosphorus compound with the chemical formula (CF₃CH₂O)₂P(O)CH₃. Its molecular structure, featuring two trifluoroethyl groups, suggests its potential as a beneficial electrolyte additive.
Caption: Molecular structure of Bis(2,2,2-trifluoroethyl) methylphosphonate (TFMP).
Physicochemical Properties of TFMP:
| Property | Value | Source |
| Molecular Formula | C₅H₇F₆O₃P | [1] |
| Molecular Weight | 260.07 g/mol | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 183-184 °C | |
| Melting Point | 24-28 °C | |
| Flash Point | 80 °C (closed cup) |
Rationale for Use in Lithium-Ion Batteries
While direct, extensive studies on TFMP as a LIB additive are emerging, the performance of structurally similar fluorinated phosphonates provides a strong rationale for its investigation. For instance, Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (BTCMP) has been shown to significantly improve cycling stability and safety in high-voltage Li||LNMO cells.[2] The proposed benefits of TFMP are rooted in the synergistic effects of the phosphonate group and the trifluoroethyl moieties:
-
Enhanced Interphase Stability: The phosphonate group can participate in the formation of a stable SEI and CEI. Upon electrochemical decomposition, it is hypothesized to form robust, phosphorus-containing species that contribute to a more effective passivation layer.
-
Fluorine-Rich Interphase Formation: The trifluoroethyl groups are expected to be a primary source of LiF in the SEI and CEI.[2] A LiF-rich interphase is known to be an excellent electronic insulator while facilitating Li⁺ transport, which is crucial for suppressing electrolyte decomposition and enabling high-rate performance.
-
Improved Safety: Organophosphorus compounds are often utilized as flame retardants. The presence of TFMP in the electrolyte may enhance its thermal stability and reduce flammability, a critical safety consideration for LIBs.[2]
-
Scavenging of HF: The phosphonate group may also act as a scavenger for hydrofluoric acid (HF), which can be generated from the decomposition of LiPF₆ in the presence of trace water. HF is highly detrimental to cathode materials, leading to transition metal dissolution and accelerated capacity fade.
Experimental Protocols for Evaluation of TFMP
The following protocols provide a detailed, step-by-step guide for the preparation, assembly, and electrochemical characterization of lithium-ion coin cells to evaluate the efficacy of TFMP as an electrolyte additive.
Electrolyte Preparation
Objective: To prepare a baseline electrolyte and an electrolyte containing a specified concentration of TFMP.
Materials:
-
Battery-grade ethylene carbonate (EC) and ethyl methyl carbonate (EMC) (or other desired solvents).
-
Battery-grade lithium hexafluorophosphate (LiPF₆).
-
Bis(2,2,2-trifluoroethyl) methylphosphonate (TFMP).
-
Anhydrous argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm.
-
Magnetic stirrer and stir bars.
-
Precision balance.
-
Volumetric flasks.
Protocol:
-
Baseline Electrolyte (1M LiPF₆ in EC:EMC 3:7 by wt.):
-
Inside the argon-filled glovebox, weigh the appropriate amounts of EC and EMC into a clean, dry glass bottle.
-
Slowly add the required amount of LiPF₆ to the solvent mixture while stirring until the salt is completely dissolved.
-
Allow the solution to stir for at least 4 hours to ensure homogeneity.
-
-
TFMP-Containing Electrolyte (e.g., 1 wt% TFMP):
-
Prepare the baseline electrolyte as described above.
-
Weigh the desired amount of TFMP (e.g., for a 1 wt% solution, add 1 g of TFMP to 99 g of the baseline electrolyte).
-
Add the TFMP to the baseline electrolyte and stir for at least 2 hours to ensure complete dissolution and homogeneity.
-
Coin Cell Assembly (CR2032)
Objective: To assemble half-cells (e.g., LiNi₀.₅Mn₀.₃Co₀.₂O₂ (NMC532) vs. Li metal) or full-cells (e.g., NMC532 vs. Graphite) for electrochemical testing.
Caption: Workflow for CR2032 coin cell assembly in a glovebox.
Materials and Equipment:
-
CR2032 coin cell components (casings, spacers, springs).
-
Cathode and anode discs (e.g., 14 mm and 15 mm diameter, respectively).
-
Celgard separator (e.g., 19 mm diameter).
-
Prepared electrolytes (baseline and TFMP-containing).
-
Lithium metal foil (for half-cells).
-
Crimping machine.
-
Plastic tweezers.
-
Micropipette.
Protocol:
-
Preparation: Dry all electrodes and separators in a vacuum oven at appropriate temperatures (e.g., 120 °C for cathodes, 70 °C for separators) for at least 12 hours before transferring them into the glovebox.
-
Assembly:
-
Place the negative casing (anode cup) on a clean surface.
-
Place the lithium metal disc (for a half-cell) or the graphite anode disc into the center of the casing.
-
Carefully place the separator on top of the anode.
-
Dispense a precise amount of electrolyte (e.g., 20-40 µL) onto the separator, ensuring it is fully wetted.
-
Place the cathode disc on top of the wetted separator, with the active material facing down.
-
Add a stainless steel spacer on top of the cathode.
-
Place the spring on the spacer.
-
Carefully place the positive casing (cathode cup) over the assembly.
-
Transfer the assembled cell to the crimper and apply pressure to seal the cell.
-
Let the assembled cells rest for at least 12 hours to ensure complete electrolyte wetting of the electrodes.
-
Electrochemical Characterization
Objective: To evaluate the electrochemical performance of the electrolytes using various techniques. A multi-channel battery cycler and a potentiostat with impedance spectroscopy capabilities are required.
3.3.1. Cyclic Voltammetry (CV)
Purpose: To determine the electrochemical stability window of the electrolyte and to observe the redox reactions associated with the additive's decomposition.
Protocol:
-
Cell Configuration: Three-electrode setup with lithium metal as both counter and reference electrodes, and a working electrode (e.g., stainless steel or glassy carbon for oxidation stability, or the anode/cathode material).
-
Voltage Range: Scan from the open-circuit voltage (OCV) to a high potential (e.g., 5.0 V vs. Li/Li⁺) to assess oxidative stability, and to a low potential (e.g., -0.1 V vs. Li/Li⁺) for reductive stability.
-
Scan Rate: A slow scan rate (e.g., 0.1 mV/s) is typically used to allow for the observation of subtle electrochemical processes.
-
Cycles: Perform 3-5 cycles to observe the formation and stabilization of the interphase layers.
3.3.2. Electrochemical Impedance Spectroscopy (EIS)
Purpose: To analyze the impedance characteristics of the cell, which provides insights into the properties of the SEI and CEI, as well as charge transfer kinetics.
Protocol:
-
Cell State: Measure the impedance of the fully charged or discharged cell at OCV.
-
Frequency Range: Typically from 100 kHz to 10 mHz.
-
AC Amplitude: A small AC voltage perturbation (e.g., 5-10 mV) is applied.
-
Analysis: The resulting Nyquist plot can be fitted with an equivalent circuit model to quantify the resistance of the electrolyte (R_e), the SEI/CEI (R_sei/R_cei), and the charge transfer resistance (R_ct).
3.3.3. Galvanostatic Charge-Discharge Cycling
Purpose: To evaluate the long-term cycling performance, including capacity retention, coulombic efficiency, and rate capability.
Protocol:
-
Formation Cycles: Cycle the cells at a low C-rate (e.g., C/10) for the first 2-3 cycles to ensure the formation of a stable SEI.
-
Cycling Protocol:
-
Charge: Constant current (CC) charge at a specific C-rate (e.g., C/3) to the upper voltage limit (e.g., 4.5 V), followed by a constant voltage (CV) hold until the current drops to a certain value (e.g., C/20).
-
Discharge: Constant current (CC) discharge at the same C-rate to the lower voltage limit (e.g., 3.0 V).
-
-
Performance Metrics:
-
Discharge Capacity (mAh/g): The total charge delivered during discharge.
-
Coulombic Efficiency (%): (Discharge Capacity / Charge Capacity) x 100.
-
Capacity Retention (%): (Discharge Capacity at cycle 'n' / Discharge Capacity at first cycle) x 100.
-
-
Rate Capability: Test the discharge capacity at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C) to evaluate the battery's performance under different power demands.
Expected Results and Data Interpretation
The addition of an effective fluorinated phosphonate additive like TFMP is anticipated to yield significant improvements in electrochemical performance, particularly for high-voltage cathode chemistries.
Performance Metrics with TFMP Additive (Hypothetical Data):
| Parameter | Baseline Electrolyte | Electrolyte with 1% TFMP | Anticipated Improvement |
| First Cycle Coulombic Efficiency | ~85% | >90% | Higher initial efficiency indicates more effective SEI formation. |
| Capacity Retention (after 200 cycles @ 1C) | <70% | >85% | Slower capacity fade suggests a more stable electrode-electrolyte interphase. |
| Average Coulombic Efficiency (cycles 10-200) | ~99.5% | >99.8% | Higher and more stable efficiency points to reduced parasitic reactions. |
| Impedance (R_sei + R_ct) after 100 cycles | High and increasing | Lower and stable | A stable, low-resistance interphase facilitates better Li⁺ transport. |
Mechanistic Insights:
The superior performance with TFMP is attributed to its ability to form a robust and LiF-rich passivation layer on both the anode and cathode.
Caption: Proposed mechanism of SEI formation with TFMP additive.
On the anode, TFMP is expected to be reduced at a higher potential than the carbonate solvents. This preferential reduction leads to the formation of a stable SEI layer composed of inorganic species like LiF and lithium phosphates, as well as organic decomposition products. This passivation layer effectively blocks electrons while allowing Li⁺ transport, thus preventing the continuous decomposition of the bulk electrolyte.
A similar mechanism is proposed for the cathode side at high potentials. TFMP will oxidize preferentially to form a protective CEI, mitigating the oxidative decomposition of the electrolyte and preventing the dissolution of transition metals from the cathode material.
Conclusion
Bis(2,2,2-trifluoroethyl) methylphosphonate (TFMP) presents a compelling candidate as an electrolyte additive for enhancing the performance of high-voltage lithium-ion batteries. Its fluorinated phosphonate structure is anticipated to promote the formation of stable, LiF-rich electrode-electrolyte interphases, leading to improved cycle life, higher coulombic efficiency, and enhanced safety. The detailed protocols provided in this application note offer a robust framework for researchers to systematically evaluate the efficacy of TFMP and unlock its potential in next-generation energy storage systems.
References
-
Agnihotri, T., et al. (2024). Multifunctional fluorinated phosphonate-based localized high concentration electrolytes for safer and high-performance lithium-based batteries. Energy Storage Materials. [Link]
-
Milien, M. S., et al. (2018). Lithium Bis(2,2,2-trifluoroethyl)phosphate Li[O2P(OCH2CF3)2]: A High Voltage Additive for LNMO/Graphite Cells. Journal of The Electrochemical Society. [Link]
-
Jo, Y. N., et al. (2020). Applications of Voltammetry in Lithium Ion Battery Research. Journal of Electrochemical Science and Technology. [Link]
-
An, S. J., et al. (2017). Standardization of Coin-Cell Assembly, Electrochemical Testing, and Data Presentation for Accurate Comparison of Li-Ion Battery Materials. Journal of The Electrochemical Society. [Link]
-
Gamry Instruments. (n.d.). Testing Lithium-Ion Batteries. [Link]
-
NEWARE. (2023). NEWARE Battery Testing System: A Comprehensive Guide to Charge-Discharge Steps. [Link]
-
Parui, R., et al. (2023). A review on the impacts of fluorinated organic additives in lithium battery industry—an emerging source of per- and polyfluoroalkyl substances. International Journal of Minerals, Metallurgy and Materials. [Link]
-
PubChem. Bis(2,2,2-trifluoroethyl) methylphosphonate compound summary. [Link]
Sources
Application Notes & Protocols: Enhancing Lithium-Ion Battery Safety with Bis(2,2,2-trifluoroethyl) methylphosphonate (TFMP) as a Flame-Retardant Electrolyte Additive
Introduction
The widespread adoption of lithium-ion batteries (LIBs) in everything from portable electronics to electric vehicles has revolutionized energy storage. However, their high energy density is intrinsically linked to safety concerns. Conventional LIB electrolytes are composed of lithium salts dissolved in highly flammable organic carbonate solvents.[1] Events such as overcharging, short-circuiting, or exposure to high temperatures can trigger a catastrophic thermal runaway, leading to fire and explosion.[1][2] Mitigating this risk is a paramount objective in battery research.
This guide details the application of Bis(2,2,2-trifluoroethyl) methylphosphonate (TFMP), a fluorinated organophosphorus compound, as a potent flame-retardant additive. TFMP offers a multi-faceted approach to enhancing battery safety. Its phosphorus center acts as a radical scavenger to interrupt combustion, while the trifluoroethyl groups contribute to higher thermal and electrochemical stability.[3][4][5] This document provides a comprehensive overview of TFMP's mechanism, synthesis protocols, electrolyte formulation, and detailed methodologies for evaluating its impact on battery safety and performance.
Understanding Bis(2,2,2-trifluoroethyl) methylphosphonate (TFMP)
Chemical Properties and Characteristics
TFMP, with the chemical formula (CF₃CH₂O)₂P(O)CH₃, is a unique compound designed to integrate seamlessly into standard electrolyte formulations while imparting critical safety features. Its key physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₇F₆O₃P | [6] |
| Molecular Weight | 260.07 g/mol | [6] |
| Appearance | Colorless liquid to white solid | [7] |
| Boiling Point | 183-184 °C | |
| Melting Point | 24-28 °C | |
| Flash Point | 80 °C (closed cup) | |
| Refractive Index | n20/D 1.339 |
Mechanism of Action for Enhanced Safety
The efficacy of TFMP stems from a dual-action mechanism that addresses both the immediate threat of fire and the underlying electrochemical instability that can lead to it.
The primary safety benefit of TFMP is its ability to suppress combustion. Conventional carbonate electrolytes, when ignited, propagate fire through a series of radical chain reactions. TFMP interrupts this cycle in the gas phase.
-
Phosphorus-based Action: Upon heating, the phosphonate group decomposes to form phosphorus-containing radicals (e.g., PO•, HPO•). These radicals are highly effective at scavenging the most energetic radicals responsible for combustion (H• and OH•), terminating the chain reaction.[4][8]
-
Fluorine-based Action: The trifluoroethyl groups also play a crucial role. They release fluorine-containing species that trap H• radicals to form the highly stable H-F bond, further inhibiting the combustion process.[5]
Figure 1: Mechanism of TFMP in suppressing the electrolyte combustion cycle.
Beyond flame retardancy, the fluorinated nature of TFMP contributes to improved electrochemical stability.
-
High Oxidative Stability: The strong electron-withdrawing effect of the fluorine atoms lowers the Highest Occupied Molecular Orbital (HOMO) energy level of the electrolyte, making it more resistant to oxidation at high cathode potentials.[9][10] This is critical for preventing electrolyte decomposition in high-energy-density batteries.
-
Solid Electrolyte Interphase (SEI) Modification: TFMP can participate in the formation of the SEI layer on the anode. Its decomposition products, particularly lithium fluoride (LiF), can create a more stable, robust, and ionically conductive SEI.[11][12][13] A high-quality SEI is essential for minimizing capacity loss and preventing lithium dendrite formation, another major safety hazard.
Synthesis and Formulation Protocols
Protocol: Green Synthesis of TFMP via Continuous Flow Reactor
Traditional synthesis methods for TFMP often involve hazardous reagents like thionyl chloride.[14] The following protocol, adapted from modern green chemistry principles, utilizes a direct transesterification in a continuous flow system, offering a safer and more environmentally benign alternative.[14][15]
Materials & Equipment:
-
Dimethyl methylphosphonate (DMMP)
-
2,2,2-trifluoroethanol (TFE)
-
High-pressure continuous flow reactor system (capable of 450 °C and 200 bar)
-
Distillation apparatus
-
Column chromatography setup (silica gel)
Procedure:
-
Prepare the Reaction Mixture: Dissolve dimethyl methylphosphonate (1 part by weight) in 2,2,2-trifluoroethanol (approx. 60 parts by weight). The high dilution is critical for the reaction's success.[14][15]
-
Set Up the Flow Reactor: Set the reactor temperature to 450 °C and the back pressure regulator to 200 bar.
-
Initiate the Flow Reaction: Pump the reaction mixture through the heated reactor at a controlled flow rate (e.g., 0.4-0.8 mL/min).[14]
-
Collect the Product: Collect the effluent from the reactor outlet.
-
Recover Excess Reagent: Recover the excess trifluoroethanol from the collected product mixture via distillation at atmospheric pressure. The recovered TFE can be reused.[15]
-
Purify the Product: Purify the residue (crude TFMP) using silica gel column chromatography to yield the final, high-purity product.[14][15]
Protocol: Preparation of TFMP-Based Electrolytes
This protocol describes the preparation of a standard baseline electrolyte and a TFMP-enhanced electrolyte for comparative testing. All procedures must be conducted in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
Materials & Equipment:
-
Battery-grade ethylene carbonate (EC), ethyl methyl carbonate (EMC)
-
Lithium hexafluorophosphate (LiPF₆)
-
Synthesized Bis(2,2,2-trifluoroethyl) methylphosphonate (TFMP)
-
Magnetic stirrer and stir bars
-
Precision balance
Procedure:
-
Prepare the Solvent Mixture:
-
Create a solvent blend of EC and EMC in a 3:7 weight ratio. For example, mix 30 g of EC with 70 g of EMC. Stir until a homogeneous solution is formed.
-
-
Prepare the Baseline Electrolyte (Control):
-
Slowly add LiPF₆ to the EC/EMC solvent mixture to create a 1.0 M solution.
-
Calculation Note: The molar mass of LiPF₆ is 151.9 g/mol . The density of the EC/EMC mixture is required for precise molarity.
-
Stir the solution at room temperature until all the LiPF₆ has completely dissolved.
-
-
Prepare the TFMP-Enhanced Electrolyte:
-
To a separate batch of the 1.0 M LiPF₆ in EC/EMC electrolyte, add TFMP as a weight percentage (wt%) of the total electrolyte solution. Common concentrations for testing range from 5 wt% to 20 wt%.
-
For a 10 wt% formulation: Add 10 g of TFMP to 90 g of the baseline electrolyte.
-
Stir thoroughly until the TFMP is completely dissolved and the solution is homogeneous.
-
Performance and Safety Evaluation Protocols
The following diagram outlines the comprehensive workflow for characterizing and validating the performance of TFMP-containing electrolytes.
Figure 2: Comprehensive experimental workflow for evaluating TFMP electrolytes.
Protocol: Physicochemical Characterization
Objective: To measure the fundamental transport properties of the electrolyte.
-
Ionic Conductivity: Use a conductivity meter with a two-electrode probe.[16] Equilibrate the electrolyte sample to 25 °C and record the conductivity in mS/cm. Higher conductivity is desirable but may be slightly reduced by viscous additives.[17][18]
-
Viscosity: Use a rotational viscometer or a falling ball viscometer at a constant temperature (25 °C).[16][19] Record the viscosity in mPa·s. Lower viscosity is preferred for better ion mobility.
Protocol: Electrochemical Performance Evaluation
Objective: To assess the electrolyte's compatibility with standard battery electrodes and its operational performance.
-
Cell Assembly: Assemble 2032-type coin cells in an argon-filled glovebox using the prepared electrolytes, a cathode (e.g., LiFePO₄), an anode (e.g., graphite), and a separator.
-
Cyclic Voltammetry (CV):
-
Use a three-electrode setup or a Li/separator/stainless steel coin cell.
-
Scan the potential at a slow rate (e.g., 0.1 mV/s) from the open-circuit voltage to a high potential (e.g., 5.0 V vs. Li/Li⁺).
-
The onset of a sharp increase in current indicates the oxidative decomposition of the electrolyte. A wider stability window is a key advantage of fluorinated electrolytes.[20]
-
-
Galvanostatic Cycling:
-
Perform formation cycles at a low C-rate (e.g., C/20) to establish a stable SEI.
-
Cycle the cells between the designated voltage limits (e.g., 2.5–4.2 V for NMC/graphite) at various C-rates (e.g., C/5, C/2, 1C, 2C).
-
Record the discharge capacity, coulombic efficiency, and capacity retention over 100+ cycles.[8][21]
-
Protocol: Safety Assessment
Objective: To directly quantify the improvement in safety imparted by TFMP.
-
Flammability Test:
-
Place a small, measured volume (e.g., 0.5 mL) of the electrolyte onto a watch glass or in a ceramic dish.
-
Expose the electrolyte to a flame from a butane torch or lighter for a brief, standardized period (e.g., 3 seconds).
-
Record whether the electrolyte ignites. If it does, remove the ignition source and measure the time it takes for the flame to self-extinguish. This is the Self-Extinguishing Time (SET).[8][22] A shorter SET indicates better flame retardancy.
-
-
Differential Scanning Calorimetry (DSC):
-
Harvest the fully charged cathode from a cycled coin cell and hermetically seal it in a DSC pan inside a glovebox.
-
Heat the sample in the DSC instrument at a constant rate (e.g., 5 °C/min) from room temperature to ~350 °C.
-
Record the heat flow. A sharp exothermic peak indicates a thermal runaway event.[2][23] The onset temperature of this peak is a critical measure of thermal stability; a higher onset temperature signifies a safer battery.[24]
-
Expected Results and Data Interpretation
The addition of TFMP is expected to produce a trade-off between physicochemical properties and a significant enhancement in safety and electrochemical stability.
Comparative Data Analysis
| Parameter | Baseline Electrolyte (Expected) | 10% TFMP Electrolyte (Expected) | Rationale for Change |
| Ionic Conductivity (mS/cm) | 8 - 12 | 5 - 9 | TFMP increases viscosity, slightly impeding ion flow.[17] |
| Viscosity (mPa·s) | 2 - 4 | 5 - 10 | TFMP is more viscous than standard carbonate solvents.[19] |
| Flammability | Highly Flammable, No Self-Extinguishing | Self-Extinguishing | Radical scavenging action of P and F species.[4][5] |
| Self-Extinguishing Time (s) | N/A (burns completely) | < 5 s | Rapid termination of combustion chain reactions.[22] |
| DSC Onset Temp. (°C) | ~200 °C | > 220 °C | Higher thermal stability of TFMP and improved SEI.[24] |
| Oxidative Stability (V vs Li/Li⁺) | ~4.5 V | > 4.8 V | Electron-withdrawing fluorine groups increase stability.[10] |
| Capacity Retention (100 cycles) | ~85% | > 90% | Formation of a more stable and protective SEI layer.[13] |
Interpreting Electrochemical Data
-
CV Scans: Expect the TFMP-containing electrolyte to show a significantly delayed onset of oxidative current at high potentials compared to the baseline. This confirms its superior electrochemical stability.
-
Cycling Performance: While the rate capability might be slightly lower due to increased viscosity, the capacity retention and coulombic efficiency should be superior. This indicates that the protective SEI formed with TFMP is more effective at preventing parasitic side reactions over long-term cycling.[13]
Correlating Thermal Data with Safety
The DSC results provide the most direct evidence of enhanced safety. A 20-30 °C or greater increase in the onset temperature for thermal runaway is a significant improvement.[24] This delay provides a larger window to prevent catastrophic failure in real-world abuse scenarios, directly demonstrating that the TFMP additive makes the cell chemistry inherently more stable at elevated temperatures.
Conclusion
Bis(2,2,2-trifluoroethyl) methylphosphonate is a highly effective, multi-functional electrolyte additive for improving the safety of lithium-ion batteries. By simultaneously acting as a gas-phase flame retardant and an electrochemical stabilizer, TFMP addresses the critical failure modes of modern LIBs. The protocols outlined in this guide provide a robust framework for its synthesis, formulation, and validation. While there may be a slight trade-off in ion transport properties, the substantial gains in thermal stability, non-flammability, and cycling longevity make TFMP a compelling candidate for the development of next-generation, safer energy storage systems.
References
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- A Green Process for the Preparation of Bis(2,2,2-trifluoroethyl) Methylphosphonate - ACS Publications.
- Bis(2,2,2-trifluoroethyl)
- bis(trifluoroethyl) (carboethoxymethyl)phosphonate - Organic Syntheses Procedure. Organic Syntheses.
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- Bis(2,2,2-trifluoroethyl) (Methoxycarbonylmethyl)
- Bis(2,2,2-trifluoroethyl)
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- How Electrolytes Influence Battery Safety.
- Phosphorus-Containing Polymer Electrolytes for Li B
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- Thermal Runaway of Lithium‐Ion Batteries Employing Flame‐Retardant Fluorinated Electrolytes.
- Bis(2,2,2-trifluoroethyl)
- Preparation Process And Precautions For Lithium Battery Electrolyte. Power-X Solar Energy.
- The flammability test of different electrolytes.
- Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)
- Nonflammable Fluorinated Ester-Based Electrolytes for Safe and High-Energy Batteries with LiCoO2.
- Flammability Assessment of Lithium-Ion and Lithium-Ion Polymer Battery Cells Designed for Aircraft.
- Protective behavior of phosphonate-functionalized imidazolium ionic liquid and its impact on the Li-ion b
- Bis(2,2,2-trifluoroethyl)
- Bis(2,2,2-trifluoroethyl) Carbonate As a Fire Suppressant Candidate for Lithium-Ion Batteries.
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- Effect Mechanism of Phosphorus-Containing Flame Retardants with Different Phosphorus Valence States on the Safety and Electrochemical Performance of Lithium-Ion B
- The effect of electrolyte viscosity and conductivity on the...
- Fast evaluation technique for the shear viscosity and ionic conductivity of electrolyte solutions. PMC - PubMed Central.
- Influence of bis(2,2,2-trifluoroethyl) carbonate flame retarding co-solvent on interfacial chemistry in carbonate ester lithium-ion battery electrolytes. RSC Applied Interfaces (RSC Publishing).
- Enabling a non-flammable methyl(2,2,2-trifluoroethyl)
- Evaluation on electrochemical properties of lithium ions battery-based PMMA-PLA blend incorporation of [EDIMP]TFSI hybrid gel polymer electrolyte. SciSpace.
- Electrochemical performance and interfacial investigation on Si composite anode for lithium ion batteries in full cell. University of California San Diego.
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Application Notes and Protocols: Bis(2,2,2-trifluoroethyl) methylphosphonate for the Synthesis of Bioactive Molecules
Introduction: The Strategic Advantage of Fluorinated Phosphonates in Bioactive Molecule Synthesis
In the landscape of modern medicinal chemistry and drug development, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Concurrently, the phosphonate moiety serves as a crucial pharmacophore, often acting as a bioisostere of phosphate groups in biologically important molecules. The convergence of these two powerful motifs is elegantly embodied in reagents like bis(2,2,2-trifluoroethyl) methylphosphonate. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile reagent in the synthesis of bioactive molecules, with a particular focus on its role in the stereoselective formation of (Z)-alkenes via the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and showcase its application in the total synthesis of complex natural products.
Physicochemical Properties and Handling of Bis(2,2,2-trifluoroethyl) methylphosphonate
A thorough understanding of a reagent's properties is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 757-95-9 | |
| Molecular Formula | C₅H₇F₆O₃P | |
| Molecular Weight | 260.07 g/mol | |
| Appearance | Colorless liquid to white crystalline solid | |
| Melting Point | 24-28 °C | |
| Boiling Point | 183-184 °C | |
| Refractive Index | n20/D 1.339 | |
| Storage | Store in a cool, dry place under an inert atmosphere |
Safety and Handling: Bis(2,2,2-trifluoroethyl) methylphosphonate is classified as a combustible liquid and can cause skin and serious eye irritation.[1] It may also cause respiratory irritation. Therefore, it is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
The Still-Gennari Olefination: A Paradigm of (Z)-Alkene Synthesis
The Horner-Wadsworth-Emmons reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds.[1] While the classical HWE reaction typically yields (E)-alkenes as the major product due to thermodynamic control, the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups like bis(2,2,2-trifluoroethyl) esters, provides a powerful and reliable method for the synthesis of (Z)-alkenes.[1][2][3]
Mechanistic Rationale for (Z)-Selectivity:
The high (Z)-selectivity of the Still-Gennari olefination is a result of kinetic control. The electron-withdrawing nature of the 2,2,2-trifluoroethyl groups on the phosphonate increases the acidity of the α-proton, facilitating deprotonation. More importantly, these groups accelerate the rate of elimination of the oxaphosphetane intermediate, favoring the kinetically controlled pathway that leads to the (Z)-alkene.[1][4] The reaction is typically carried out at low temperatures (e.g., -78 °C) with a strong, non-nucleophilic base in the presence of a crown ether to sequester the metal cation, further promoting the desired kinetic pathway.[1]
Caption: Mechanistic pathway of the Still-Gennari olefination.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with explanations for key steps to ensure reproducibility and success.
Protocol 1: General Procedure for the Still-Gennari Olefination
This protocol provides a general framework for the (Z)-selective olefination of aldehydes using a derivative of bis(2,2,2-trifluoroethyl) methylphosphonate, such as bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate.[5]
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 mmol, 2.0 equiv)
-
18-Crown-6 (3.0 mmol, 3.0 equiv)
-
Potassium tert-butoxide (2.1 mmol, 2.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), dissolve the aldehyde (1.0 mmol), bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 mmol), and 18-crown-6 (3.0 mmol) in anhydrous THF (5 mL) in a flame-dried, round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Low temperature is critical to favor the kinetic pathway and maximize (Z)-selectivity.
-
Base Addition: In a separate flask, prepare a solution of potassium tert-butoxide (2.1 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the reaction mixture at -78 °C over 10-15 minutes. Causality: Slow addition of the base prevents localized warming and potential side reactions.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Warming and Quenching: After 2 hours, allow the reaction to warm to room temperature and stir overnight. Quench the reaction by the slow addition of saturated aqueous NH₄Cl (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with 2 M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL). Causality: The acid wash removes any remaining base, and the bicarbonate wash neutralizes the acid. The brine wash removes residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-alkene.
Troubleshooting:
-
Low (Z)-selectivity: Ensure the reaction temperature is maintained at -78 °C during base addition and the initial reaction period. The purity of reagents, especially the absence of water, is crucial.
-
Low Yield: Incomplete deprotonation of the phosphonate can lead to low yields. Ensure the base is fresh and added in the correct stoichiometry. For less reactive aldehydes, longer reaction times or a slight increase in temperature after the initial low-temperature period may be necessary.
-
Side Reactions: The formation of byproducts can occur if the reaction is allowed to warm too quickly or if reactive functional groups are present in the aldehyde substrate.
Applications in the Synthesis of Bioactive Molecules
The robustness and high (Z)-selectivity of the Still-Gennari olefination have made it an indispensable tool in the total synthesis of numerous complex and biologically active natural products.
Case Study 1: Total Synthesis of (+)-Discodermolide
(+)-Discodermolide is a potent microtubule-stabilizing agent with significant anticancer activity. Its complex structure, featuring multiple stereocenters and a (Z)-alkene, has made it a challenging target for total synthesis. In an improved third-generation synthesis, a key step involved a Still-Gennari HWE olefination to construct the C8-C9 (Z)-double bond.[6]
The reaction coupled the C1-C8 β-ketophosphonate fragment with the C9-C24 aldehyde fragment, impressively achieving a 10:1 selectivity in favor of the desired (Z)-isomer.[6] This example highlights the utility of the Still-Gennari protocol in late-stage fragment couplings in complex molecule synthesis.
Caption: Key Still-Gennari coupling in the synthesis of (+)-Discodermolide.
Case Study 2: Total Synthesis of (-)-Dictyostatin
(-)-Dictyostatin is another marine-derived macrolide that exhibits potent anticancer activity by stabilizing microtubules.[3] Its total synthesis has also relied on the strategic implementation of the Horner-Wadsworth-Emmons reaction. In one convergent approach, an intramolecular Still-Gennari-modified HWE reaction was employed for the crucial macrocyclization step.[7] This demonstrates the power of this reaction not only for intermolecular couplings but also for the formation of large rings, a common structural feature in many natural products.
Comparison with Other HWE Reagents
While bis(2,2,2-trifluoroethyl) phosphonates are highly effective for (Z)-olefination, other modified HWE reagents have also been developed. The most notable alternative for achieving (Z)-selectivity is the use of diaryl phosphonates, as reported by Ando.[8]
| Reagent Type | Key Features | Typical Conditions | Selectivity |
| Still-Gennari (Bis(trifluoroethyl) phosphonates) | Highly electron-withdrawing trifluoroethyl groups. Volatile byproduct (trifluoroethanol) is easily removed. | Strong, non-nucleophilic bases (KHMDS, NaHMDS) with 18-crown-6 at low temperatures (-78 °C). | Excellent (Z)-selectivity for a wide range of aldehydes. |
| Ando (Diaryl phosphonates) | Bulky and electron-withdrawing aryl groups. | NaH in THF at temperatures ranging from -78 °C to 0 °C. | High (Z)-selectivity, particularly for aromatic and α,β-unsaturated aldehydes. |
| Standard (Dialkyl phosphonates) | Electron-donating or weakly withdrawing alkyl groups (e.g., ethyl, methyl). | Various bases (NaH, NaOEt) in a range of solvents. | Predominantly (E)-selective due to thermodynamic control. |
The choice between Still-Gennari and Ando reagents often depends on the specific substrate and desired reaction conditions. The Still-Gennari protocol is often favored for its generally high selectivity across a broad range of aldehydes and the ease of removal of the trifluoroethanol byproduct.
Conclusion
Bis(2,2,2-trifluoroethyl) methylphosphonate and its derivatives are powerful reagents in the arsenal of the synthetic organic chemist. Their ability to facilitate highly (Z)-selective olefination reactions via the Still-Gennari protocol has been instrumental in the synthesis of numerous complex and biologically important molecules. By understanding the mechanistic principles, adhering to optimized protocols, and appreciating the comparative advantages of this reagent class, researchers can confidently employ these tools to advance their synthetic campaigns and contribute to the development of new therapeutic agents.
References
-
Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7138. [Link]
-
Pospíšil, J., & Pospíšil, T. (2018). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molecules, 23(10), 2653. [Link]
-
Paterson, I., et al. (2007). Total Synthesis of (+)-Discodermolide: An Improved Endgame Exploiting a Still−Gennari-Type Olefination with a C1−C8 β-Ketophosphonate Fragment. Organic Letters, 9(18), 3453-3456. [Link]
-
Wender, P. A., et al. (2006). Total Synthesis of (−)-Dictyostatin. Journal of the American Chemical Society, 128(20), 6546-6547. [Link]
-
PubChem. Bis(2,2,2-trifluoroethyl) methylphosphonate. [Link]
-
Ando, K. (1999). Z-Selective Horner−Wadsworth−Emmons Reaction of α-Substituted Ethyl (Diarylphosphono)acetates with Aldehydes. The Journal of Organic Chemistry, 64(18), 6815-6821. [Link]
-
Bode Research Group, ETH Zürich. OC II (FS 2019) – Problem Set. [Link]
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Application Notes & Protocols: A Guide to Stereoselective Olefination using Bis(2,2,2-trifluoroethyl) methylphosphonate
Introduction: The Quest for Stereochemical Control in Alkene Synthesis
The precise construction of carbon-carbon double bonds with defined stereochemistry is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and materials science. The Horner-Wadsworth-Emmons (HWE) reaction has long been a reliable method for the synthesis of alkenes, generally favoring the formation of the thermodynamically more stable (E)-isomer.[1][2] However, the synthesis of the corresponding (Z)-alkenes often presents a significant challenge. This guide details the application of Bis(2,2,2-trifluoroethyl) methylphosphonate, a powerful reagent in the Still-Gennari modification of the HWE reaction, which provides a robust solution for the stereoselective synthesis of (Z)-alkenes from aldehydes.[3][4][5]
The key to the success of this reagent lies in the electron-withdrawing nature of the two 2,2,2-trifluoroethyl groups. These groups significantly increase the acidity of the α-protons of the phosphonate and, more importantly, accelerate the rate of elimination of the oxaphosphetane intermediate, favoring the kinetic (Z)-product.[1] This application note will provide a comprehensive overview of the reaction mechanism, detailed experimental protocols, and practical insights for researchers, scientists, and drug development professionals seeking to employ this valuable synthetic tool.
Mechanistic Insights: The Still-Gennari Olefination
The Still-Gennari olefination is a modification of the Horner-Wadsworth-Emmons reaction that allows for the synthesis of (Z)-olefins with high stereoselectivity.[3][4] The reaction proceeds through the following key steps:
-
Deprotonation: A strong, non-nucleophilic base, such as potassium bis(trimethylsilyl)amide (KHMDS) or sodium hydride (NaH), is used to deprotonate the α-carbon of the Bis(2,2,2-trifluoroethyl) methylphosphonate, forming a highly nucleophilic phosphonate carbanion.[2][5]
-
Nucleophilic Addition: The phosphonate carbanion attacks the carbonyl carbon of an aldehyde, forming a tetrahedral intermediate.
-
Oxaphosphetane Formation: The intermediate undergoes intramolecular cyclization to form a four-membered oxaphosphetane intermediate. Two diastereomeric intermediates, erythro and threo, can be formed.
-
Stereoselective Elimination: The electron-withdrawing trifluoroethyl groups on the phosphorus atom accelerate the rate of syn-elimination of the oxaphosphetane.[1] The transition state leading to the (Z)-alkene is sterically less hindered and therefore kinetically favored, leading to the preferential formation of the (Z)-isomer.[3]
Visualizing the Mechanism
Caption: The Still-Gennari olefination mechanism.
Experimental Protocols
Synthesis of Bis(2,2,2-trifluoroethyl) methylphosphonate
For researchers preferring to synthesize the reagent in-house, a general procedure is provided below, adapted from established literature methods.[6]
Materials:
-
Methylphosphonic dichloride
-
2,2,2-Trifluoroethanol
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
Procedure:
-
To a solution of 2,2,2-trifluoroethanol (2.1 eq.) and triethylamine (2.1 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of methylphosphonic dichloride (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt and wash the filter cake with anhydrous THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in anhydrous diethyl ether and filter again to remove any remaining salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain Bis(2,2,2-trifluoroethyl) methylphosphonate as a colorless liquid.[6]
Protocol for (Z)-Selective Olefination of an Aldehyde
This protocol provides a general procedure for the Still-Gennari olefination of an aldehyde using Bis(2,2,2-trifluoroethyl) methylphosphonate.
Materials:
-
Bis(2,2,2-trifluoroethyl) methylphosphonate
-
Aldehyde
-
Potassium bis(trimethylsilyl)amide (KHMDS) or Sodium Hydride (NaH)
-
18-Crown-6 (if using KHMDS)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried, round-bottom flask under an inert atmosphere, add Bis(2,2,2-trifluoroethyl) methylphosphonate (1.1 - 1.5 eq.) and anhydrous THF. If using KHMDS, add 18-crown-6 (1.1 - 1.5 eq.).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of KHMDS in THF (1.1 - 1.5 eq.) or NaH (1.1 - 1.5 eq., as a 60% dispersion in mineral oil) to the phosphonate solution. Stir the mixture at -78 °C for 30-60 minutes.
-
Aldehyde Addition: Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired (Z)-alkene.
Experimental Workflow Visualization
Caption: A typical experimental workflow for the Still-Gennari olefination.
Data Presentation and Troubleshooting
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Recommended Condition | Rationale |
| Phosphonate Stoichiometry | 1.1 - 1.5 equivalents | Ensures complete consumption of the limiting aldehyde. |
| Base | KHMDS with 18-crown-6 or NaH | Strong, non-nucleophilic bases are required for efficient deprotonation. 18-crown-6 sequesters the potassium cation, increasing the basicity of the HMDS anion.[5] |
| Temperature | -78 °C | Low temperature is crucial for maintaining kinetic control and achieving high (Z)-selectivity by minimizing equilibration of the oxaphosphetane intermediates.[2] |
| Solvent | Anhydrous THF | A polar aprotic solvent that is unreactive under the reaction conditions and effectively solvates the intermediates. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete deprotonation; moisture in the reaction; impure reagents. | Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere. Use freshly distilled solvents and high-purity reagents. |
| Poor (Z)-selectivity | Reaction temperature too high; use of a less sterically demanding base. | Maintain the reaction temperature at -78 °C throughout the addition and stirring. Use a bulky base like KHMDS. |
| Formation of Byproducts | Aldehyde self-condensation (if enolizable); decomposition of the phosphonate carbanion. | Add the aldehyde slowly to the pre-formed phosphonate carbanion. Avoid prolonged reaction times. |
Conclusion
The Still-Gennari olefination using Bis(2,2,2-trifluoroethyl) methylphosphonate is a highly effective and reliable method for the stereoselective synthesis of (Z)-alkenes. The electron-withdrawing trifluoroethyl groups are instrumental in directing the stereochemical outcome of the reaction. By carefully controlling the reaction conditions, particularly the temperature and the choice of base, researchers can achieve excellent yields and high levels of (Z)-selectivity. This powerful tool is invaluable for the synthesis of complex molecules where precise control over double bond geometry is paramount.
References
-
Still, W.C.; Gennari, C. Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 1983 , 24(41), 4405-4408. [Link]
-
Janicki, I. Still–Gennari Olefination and its Applications in Organic Synthesis. Advanced Synthesis & Catalysis, 2020 , 362(13), 2552-2596. [Link]
-
ResearchGate. Still–Gennari olefination of aldehydes. [Link]
-
MDPI. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. [Link]
-
Organic Syntheses. bis(trifluoroethyl) (carboethoxymethyl)phosphonate. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
Organic Syntheses. PREPARATION OF N-METHOXY-N-METHYL-[2-[BIS(2,2,2-TRIFLUOROETHYL)PHOSPHONO]]PROPANAMIDE. [Link]
-
National Institutes of Health. Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
Andrew G. Myers Research Group. Olefination Reactions. [Link]
-
CONICET. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. [Link]
-
Organic Chemistry Portal. Generation of Phosphoranes Derived from Phosphites. A New Class of Phosphorus Ylides Leading to High E Selectivity with Semi-stabilizing Groups in Wittig Olefinations. [Link]
-
PubMed. Olefination reactions of phosphorus-stabilized carbon nucleophiles. [Link]
- Google Patents.
-
Synthesis of trifluoroethyl phosphonates and investigation of their effect on the selectivity of Horner-Wadsworth-Emmons reaction. [Link]
-
ResearchGate. Synthesis of alkyl bis(2,2,2‐trifluoroethyl)phosphonoalkanoates. [Link]
-
ResearchGate. Generation of Phosphoranes Derived from Phosphites. A New Class of Phosphorus Ylides Leading to High E Selectivity with Semi-Stabilizing Groups in Wittig Olefinations. [Link]
-
MDPI. Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. [Link]
-
Petr Beier Group. Chemistry of fluorinated phosphonates. [Link]
-
ResearchGate. Fluorinated Phosphonates: Synthesis and Biomedical Application. [Link]
-
National Institutes of Health. Late-stage (radio)fluorination of alkyl phosphonates via electrophilic activation. [Link]
-
Organic Chemistry Portal. Aza-Peterson Olefinations: Rapid Synthesis of (E)-Alkenes. [Link]
-
PubMed. alpha-fluorinated phosphonates as substrate mimics for glucose 6-phosphate dehydrogenase: the CHF stereochemistry matters. [Link]
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Purification of "Bis(2,2,2-trifluoroethyl) methylphosphonate" by distillation or chromatography
Application Notes & Protocols: Purification of Bis(2,2,2-trifluoroethyl) methylphosphonate
Abstract
This document provides a comprehensive technical guide for the purification of Bis(2,2,2-trifluoroethyl) methylphosphonate (BTFMP), a versatile organophosphorus reagent. The unique physicochemical properties of BTFMP, including its high boiling point and moderate polarity, necessitate robust purification strategies to ensure high purity for sensitive downstream applications in pharmaceutical development, agrochemical synthesis, and materials science.[1] We present two primary, validated methodologies: Vacuum Distillation for bulk purification and Flash Column Chromatography for high-purity isolation and removal of polar impurities. This guide offers detailed, step-by-step protocols, theoretical justifications for procedural choices, and troubleshooting insights grounded in extensive laboratory experience.
Introduction: The Compound and the Challenge
Bis(2,2,2-trifluoroethyl) methylphosphonate, with the chemical structure (CF₃CH₂O)₂P(O)CH₃, is an important synthetic intermediate.[2] The electron-withdrawing nature of the trifluoroethyl groups imparts enhanced thermal stability and unique reactivity in reactions like the Horner-Wadsworth-Emmons olefination.[1][2] However, synthetic preparations often yield crude products containing residual starting materials, solvents, and side-products. Achieving a purity of >98% is critical for reproducible results in subsequent synthetic steps.
The primary purification challenges stem from its:
-
High Boiling Point: The atmospheric boiling point is reported to be 183-184 °C.[2] Distillation at this temperature risks thermal decomposition, a known issue for some fluorinated esters.[3]
-
Hydrolytic Sensitivity: While more stable than non-fluorinated analogs, phosphonate esters are susceptible to hydrolysis under acidic or basic conditions, which can be exacerbated at high temperatures.[4][5]
-
Moderate Polarity: The phosphonate group imparts polarity, making it amenable to silica gel chromatography but requiring careful solvent system selection to achieve adequate separation from impurities.
This guide will address these challenges by providing optimized protocols for both distillation and chromatography.
Physicochemical Properties for Purification Strategy
A successful purification strategy is built upon a solid understanding of the target compound's properties.
| Property | Value | Implication for Purification |
| Molecular Formula | C₅H₇F₆O₃P | - |
| Molecular Weight | 260.07 g/mol | Influences volatility and diffusion rates.[6] |
| Boiling Point | 183-184 °C (atm) | Atmospheric distillation is not recommended due to potential decomposition.[2] |
| 88-91 °C (14 mmHg) | Vacuum distillation is the preferred method for bulk purification. [7] | |
| Melting Point | 24-28 °C | The compound is a low-melting solid or liquid at room temperature.[2] |
| Refractive Index | n20/D 1.339 | Can be used as a quick, non-destructive check of fraction purity during distillation.[2] |
| Stability | Good thermal and hydrolytic stability compared to analogs. | While stable, prolonged heating should be avoided. Anhydrous conditions are recommended.[1][8] |
Method 1: Bulk Purification via Vacuum Distillation
Vacuum distillation is the most effective method for purifying BTFMP on a multi-gram scale. By reducing the pressure, the boiling point of the liquid is significantly lowered, allowing for volatilization at temperatures that do not induce thermal degradation.[9]
Rationale and Key Considerations
-
Why Vacuum? Lowering the pressure from atmospheric (~760 mmHg) to the 1-15 mmHg range reduces the boiling point by several tens of degrees Celsius, mitigating the risk of decomposition.[10]
-
System Integrity: A leak-free system is paramount. Any leaks will compromise the vacuum level, leading to an unstable boiling point and inefficient distillation. All joints should be properly sealed with high-vacuum grease.
-
Fractional Distillation: For separating compounds with close boiling points, a fractionating column (e.g., Vigreux) is inserted between the distillation flask and the condenser. This provides a surface for repeated condensation and vaporization cycles, enriching the vapor with the more volatile component.
-
Safety: The apparatus must be assembled without strain on the glass components to prevent implosion under vacuum. A safety shield should always be used.
Experimental Protocol: Vacuum Distillation
Materials:
-
Crude Bis(2,2,2-trifluoroethyl) methylphosphonate
-
Round-bottom flask (sized so the crude material fills it to no more than 2/3 capacity)
-
Short-path distillation head or a fractional distillation column (Vigreux)
-
Condenser
-
Receiving flasks (multiple, for collecting different fractions)
-
Digital vacuum gauge
-
Vacuum pump (capable of reaching <15 mmHg) with a cold trap
-
Heating mantle with a stirrer
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Apparatus Assembly: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are clean, lightly greased, and sealed securely with clips.
-
Charging the Flask: Charge the distillation flask with the crude BTFMP and a magnetic stir bar.
-
System Evacuation: Close the system to the atmosphere and slowly open it to the vacuum pump. The initial bubbling of dissolved gases will subside. A cold trap (using liquid nitrogen or a dry ice/acetone slurry) must be in place to protect the pump.
-
Heating: Once a stable vacuum is achieved (e.g., 14 mmHg), begin slowly heating the distillation flask while stirring.
-
Fraction Collection:
-
Fore-run: Collect the first few drops of distillate in a separate receiving flask. This fraction will contain any low-boiling volatile impurities.
-
Main Fraction: As the temperature at the distillation head stabilizes near the expected boiling point (e.g., ~88-91 °C at 14 mmHg), switch to a clean receiving flask to collect the pure product.[7] Monitor the temperature and pressure; a stable boiling point indicates a pure fraction.
-
Final Fraction: If the temperature begins to drop or rise significantly, or if the distillate appears discolored, switch to a final receiving flask. This fraction may contain higher-boiling impurities.
-
-
Shutdown: Once the distillation is complete, turn off the heating mantle and allow the system to cool completely under vacuum. Then, slowly and carefully vent the system with an inert gas before disassembling.
Workflow Diagram: Vacuum Distillation Setup
Caption: Workflow for vacuum distillation of BTFMP.
Method 2: High-Purity Purification via Flash Column Chromatography
For applications requiring the highest purity, or for removing non-volatile or highly polar impurities, flash column chromatography on silica gel is the method of choice.[11] This technique separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase (eluent).
Rationale and Key Considerations
-
Stationary Phase: Silica gel (SiO₂) is a polar adsorbent. Polar compounds will interact more strongly and elute more slowly. Given the polar P=O bond in BTFMP, it will have moderate retention on silica gel.
-
Mobile Phase (Eluent): A solvent system of low to moderate polarity is required. A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or diethyl ether) is typical. The ratio is optimized to achieve a retention factor (Rƒ) of approximately 0.25-0.35 for the target compound on a TLC plate, which generally provides the best separation.
-
Gradient vs. Isocratic Elution:
-
Isocratic: Using a constant solvent composition. Best for simple separations where impurities are well-resolved from the product.
-
Gradient: Gradually increasing the polarity of the eluent (e.g., from 10% to 30% ethyl acetate in hexane). This is useful for complex mixtures, as it allows for the elution of less polar compounds first, followed by the product, and finally the more strongly retained polar impurities.
-
Experimental Protocol: Flash Column Chromatography
Materials:
-
Crude Bis(2,2,2-trifluoroethyl) methylphosphonate
-
Silica gel (flash grade, 230-400 mesh)
-
Solvents: Hexane (or Heptane) and Ethyl Acetate (or Diethyl Ether), all HPLC grade.
-
Glass chromatography column
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
Fraction collection tubes or flasks
-
Air or nitrogen source for pressurization
Procedure:
-
TLC Analysis & Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3).
-
Visualize the spots under a UV lamp (if applicable) and/or by staining (e.g., potassium permanganate).
-
Select the solvent system that gives an Rƒ value of ~0.3 for BTFMP and good separation from major impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent mixture.
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Use pressure to push the excess solvent through until the solvent level is just at the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude BTFMP in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add this dry powder to the top of the column bed.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (flash chromatography) to achieve a steady flow rate.
-
Begin collecting fractions immediately.
-
If using a gradient, slowly increase the percentage of the polar solvent according to your separation needs.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Pool the pure fractions.
-
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified Bis(2,2,2-trifluoroethyl) methylphosphonate.
Logical Flow: Chromatography Protocol
Caption: Step-by-step logic for purification by flash chromatography.
Conclusion and Best Practices
The choice between vacuum distillation and flash chromatography depends on the scale of the purification and the nature of the impurities.
-
For >5 g scale and removal of volatile or similarly non-polar impurities, vacuum distillation is the more efficient and economical choice.
-
For <5 g scale or when high-boiling or highly polar impurities are present, flash column chromatography offers superior resolution and delivers the highest purity product.
For optimal results, it is often advantageous to perform a preliminary vacuum distillation to remove the bulk of impurities, followed by a final "polishing" step using flash chromatography to achieve analytical-grade purity. Always handle Bis(2,2,2-trifluoroethyl) methylphosphonate in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
-
Recker, D. Elimination of organophosphate ester flame retardants and plasticizers in drinking water purification. PubMed. Available at: [Link]
-
Wikipedia. Phosphonate. Available at: [Link]
-
Chem-Impex. Bis(2,2,2-trifluoroethyl) methylphosphonate. Available at: [Link]
-
Defense Technical Information Center. Hydrolysis of Phosphorus Esters: A Computational Study. Available at: [Link]
-
PubChem. Bis(2,2,2-trifluoroethyl) methylphosphonate. Available at: [Link]
-
Kelly, H. et al. Hydrolysis of phosphonate esters catalyzed by 5'-nucleotide phosphodiesterase. PubMed. Available at: [Link]
-
Keglevich, G. & Bálint, E. The Hydrolysis of Phosphinates and Phosphonates: A Review. National Institutes of Health. Available at: [Link]
-
Organic Syntheses. bis(trifluoroethyl) (carboethoxymethyl)phosphonate. Available at: [Link]
-
Wang, L. et al. Separation of chlorinated hydrocarbons and organophosphorus, pyrethroid pesticides by silicagel fractionation chromatography and their simultaneous determination by GC-MS. PubMed. Available at: [Link]
-
Lechler, Inc. What is Vacuum Distillation & How Does it Work?. Available at: [Link]
-
Wikipedia. Vacuum distillation. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Bis(2,2,2-trifluoroethyl) methylphosphonate 98 757-95-9 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Phosphonate - Wikipedia [en.wikipedia.org]
- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bis(2,2,2-trifluoroethyl) methylphosphonate | C5H7F6O3P | CID 3625610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Hydrolysis of phosphonate esters catalyzed by 5'-nucleotide phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 10. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]
- 11. Separation of chlorinated hydrocarbons and organophosphorus, pyrethroid pesticides by silicagel fractionation chromatography and their simultaneous determination by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in "Bis(2,2,2-trifluoroethyl) methylphosphonate" synthesis
Welcome to the technical support center for the synthesis of Bis(2,2,2-trifluoroethyl) methylphosphonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a primary focus on troubleshooting low yields and other experimental hurdles. Our approach is rooted in a deep understanding of the reaction mechanisms and practical, field-tested solutions.
Introduction to the Synthesis
Bis(2,2,2-trifluoroethyl) methylphosphonate is a valuable reagent, notably as a precursor for the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction to stereoselectively form (Z)-alkenes. A common and effective method for its synthesis is a one-pot reaction from methylphosphonic dichloride and 2,2,2-trifluoroethanol in the presence of a base like triethylamine.[1] While seemingly straightforward, this reaction is sensitive to several factors that can significantly impact the yield and purity of the final product.
This guide will provide a structured approach to troubleshooting, followed by a set of frequently asked questions to proactively address common concerns.
Troubleshooting Guide: Low Yield and Other Issues
Low yields are a frequent challenge in the synthesis of Bis(2,2,2-trifluoroethyl) methylphosphonate. The following section is designed as a diagnostic tool to identify and resolve the root causes of suboptimal results.
Q1: My reaction yield is significantly lower than the reported 89-93%. What are the most likely causes?
Low yields can often be traced back to a few critical experimental parameters. Let's break down the possibilities in a logical workflow.
Troubleshooting Workflow for Low Yield
Sources
Technical Support Center: Synthesis of Bis(2,2,2-trifluoroethyl) methylphosphonate
Welcome to the technical support center for the synthesis and purification of Bis(2,2,2-trifluoroethyl) methylphosphonate. This guide is designed for researchers, chemists, and professionals in drug development and materials science. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure the successful synthesis and purification of this important reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare Bis(2,2,2-trifluoroethyl) methylphosphonate?
There are two primary, well-established methods for the synthesis of Bis(2,2,2-trifluoroethyl) methylphosphonate:
-
The Phosphonyl Dichloride Method: This is a widely used two-step process. It begins with the chlorination of a dialkyl methylphosphonate, such as dimethyl methylphosphonate, to form methylphosphonic dichloride.[1] This intermediate is then reacted with 2,2,2-trifluoroethanol in the presence of a base, like triethylamine, to yield the final product.[2][3]
-
Direct Transesterification: This method involves the direct reaction of a dialkyl methylphosphonate (e.g., dimethyl methylphosphonate) with an excess of 2,2,2-trifluoroethanol.[4][5] This reaction often requires high temperatures and pressures and may be facilitated by a catalyst.[1][4][5]
Q2: I'm following the phosphonyl dichloride route and my yields are low. What are the likely causes?
Low yields in the phosphonyl dichloride method can often be attributed to several factors:
-
Incomplete formation of methylphosphonic dichloride: The chlorination step is critical. Ensure your chlorinating agent (e.g., thionyl chloride or oxalyl chloride) is fresh and used in the correct stoichiometric amount.[6][7]
-
Moisture contamination: Methylphosphonic dichloride is highly sensitive to moisture and will readily hydrolyze.[8] All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Side reactions with the base: Triethylamine, commonly used as a base, can participate in side reactions. Ensure slow, controlled addition of the methylphosphonic dichloride to the solution of trifluoroethanol and triethylamine, maintaining a low temperature to minimize these reactions.[2]
-
Inefficient purification: The product is often purified by distillation under reduced pressure.[2] Ensure your distillation setup is efficient to avoid loss of product.
Q3: What are the major byproducts I should expect in the synthesis of Bis(2,2,2-trifluoroethyl) methylphosphonate?
Understanding the potential byproducts is key to developing an effective purification strategy. The table below summarizes the common byproducts for the two main synthetic routes.
| Synthetic Route | Common Byproducts | Reason for Formation |
| Phosphonyl Dichloride Method | Mono(2,2,2-trifluoroethyl) methylphosphonate | Incomplete reaction of methylphosphonic dichloride with 2,2,2-trifluoroethanol. |
| Methylphosphonic acid | Hydrolysis of methylphosphonic dichloride or the final product due to moisture.[9] | |
| Triethylamine hydrochloride | Reaction of triethylamine with HCl generated during the reaction.[2] | |
| Direct Transesterification | Methyl (2,2,2-trifluoroethyl) methylphosphonate | Incomplete transesterification.[5] |
| Phosphonic acid anhydride dimers | Side reactions occurring at high temperatures.[5] | |
| Diethyl ethylphosphonate (if using triethyl phosphite) | Side reaction where the iodide can attack the ethyl group of the phosphite.[10] |
Q4: My final product is acidic. How can I remove acidic impurities?
Acidic impurities, primarily methylphosphonic acid and its monoester, are common.[9] Here are effective removal strategies:
-
Aqueous Wash: For water-insoluble esters, washing the crude product with a dilute basic solution (e.g., saturated sodium bicarbonate) can effectively neutralize and remove acidic byproducts.[11]
-
Adsorption: Passing a solution of the crude product through a plug of a solid adsorbent like silica gel or activated alumina can selectively remove polar acidic compounds.[12]
-
Distillation: Careful fractional distillation under reduced pressure can separate the desired product from less volatile acidic impurities.[2]
Troubleshooting Guide
Problem 1: The reaction mixture from the phosphonyl dichloride method is a thick, unmanageable slurry.
Cause: This is typically due to the precipitation of a large amount of triethylamine hydrochloride salt.[2]
Solution:
-
Solvent Choice and Volume: Ensure you are using a sufficient volume of a suitable anhydrous solvent, such as tetrahydrofuran (THF), to keep the salt suspended and the mixture stirrable.[2]
-
Controlled Addition: Add the methylphosphonic dichloride solution slowly to the reaction mixture to control the rate of salt formation.[2]
Problem 2: During distillation, the product seems to be decomposing.
Cause: Bis(2,2,2-trifluoroethyl) methylphosphonate can be susceptible to thermal decomposition, especially in the presence of impurities.
Solution:
-
Use High Vacuum: Distill the product under the lowest possible pressure to reduce the required temperature.
-
Short Path Distillation: For smaller scales, a Kugelrohr or short path distillation apparatus can minimize the time the compound spends at high temperatures.
-
Pre-purification: Consider a preliminary purification step, such as a quick filtration through a silica gel plug, to remove non-volatile impurities before distillation.
Problem 3: The direct transesterification reaction is not reaching completion.
Cause: The direct transesterification of dimethyl methylphosphonate with 2,2,2-trifluoroethanol is an equilibrium-driven process and can be slow due to the lower nucleophilicity of the fluorinated alcohol.[4][5]
Solution:
-
Increase Excess of Trifluoroethanol: Using a large excess of 2,2,2-trifluoroethanol can help drive the equilibrium towards the product.[4]
-
Higher Temperature and Pressure: This reaction often requires forcing conditions. A continuous flow reactor at high temperature (e.g., 450 °C) and pressure (e.g., 200 bar) has been shown to be effective.[4][5]
-
Catalyst: While some studies show minimal catalytic effect, others have found that acids like p-toluenesulfonic acid or sulfuric acid can accelerate the reaction.[5]
Experimental Protocols
Protocol 1: Synthesis via the Phosphonyl Dichloride Method
This protocol is adapted from a procedure described in Organic Syntheses.[2]
Materials:
-
Methylphosphonic dichloride
-
2,2,2-Trifluoroethanol
-
Triethylamine
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Set up an oven-dried, four-necked, round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser with a bubbler, and a pressure-equalizing dropping funnel under a nitrogen atmosphere.
-
Charge the flask with anhydrous THF, 2,2,2-trifluoroethanol (2.1 equivalents), and triethylamine (2.1 equivalents).
-
Cool the flask in a water bath to approximately 10°C.
-
Charge the dropping funnel with a solution of methylphosphonic dichloride (1 equivalent) in anhydrous THF.
-
Add the methylphosphonic dichloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the internal temperature between 20-30°C. A white precipitate of triethylamine hydrochloride will form.
-
After the addition is complete, remove the water bath and stir the mixture at room temperature for 2 hours.
-
Filter the mixture to remove the triethylamine hydrochloride and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in anhydrous ether and filter again to remove any remaining salts.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Diagram: Synthesis Workflow (Phosphonyl Dichloride Method)
Caption: General strategy for removing byproducts from crude product.
References
-
Miller, P. S., et al. (1983). Use of methylphosphonic dichloride for the synthesis of oligonucleoside methylphosphonates. Nucleic Acids Research, 11(15), 5189–5204. Available at: [Link]
-
Keglevich, G., et al. (2017). A Green Process for the Preparation of Bis(2,2,2-trifluoroethyl) Methylphosphonate. ACS Sustainable Chemistry & Engineering, 6(1), 1253–1257. Available at: [Link]
-
Wikipedia. (n.d.). Methylphosphonyl dichloride. Retrieved from [Link]
-
Patois, C., et al. (1996). bis(trifluoroethyl) (carboethoxymethyl)phosphonate. Organic Syntheses, 73, 152. Available at: [Link]
-
Keglevich, G., et al. (2017). A Green Process for the Preparation of Bis(2,2,2-trifluoroethyl) Methylphosphonate. ACS Publications. Available at: [Link]
- Hechenbleikner, I., et al. (1989). Process for making methylphosphonic dichloride. U.S. Patent No. 4,871,486.
-
Miller, P. S., et al. (1983). Use of methylphosphonic dichloride for the synthesis of oligonucleoside methylphosphonates. Nucleic Acids Research. Available at: [Link]
-
Smith, A. B., III, et al. (2005). PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER: A USEFUL INTERMEDIATE IN THE SYNTHESIS OF Z-UNSATURATED N-METHOXY-N-METHYLAMIDES. Organic Syntheses, 82, 147. Available at: [Link]
-
Moedritzer, K., & Miller, R. E. (1975). A Convenient One-Step, High-Yield Preparation of Methylphosphonyl Dichloride from Dimethyl Methylphosphonate. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 4(5), 417-426. Available at: [Link]
-
Ren, R., et al. (2011). A Room-Temperature Alternative to the Arbuzov Reaction: the Reductive Deoxygenation of Acyl Phosphonates. NIH Public Access. Available at: [Link]
-
Pohl, J.-M., et al. (2024). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molecules, 29(11), 2432. Available at: [Link]
-
Anonymous. (2014). Synthesis of trifluoroethyl phosphonates and investigation of their effect on the selectivity of Horner-Wadsworth-Emmons reaction. PhD Thesis. Available at: [Link]
-
Dembinski, R. (2017). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 22(6), 882. Available at: [Link]
-
Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]
-
All chemistry. (2023, February 4). Arbuzov Reaction [Video]. YouTube. Available at: [Link]
-
Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(10), 12389–12431. Available at: [Link]
-
Dembkowski, K., et al. (2020). Selective Esterification of Phosphonic Acids. Molecules, 25(22), 5540. Available at: [Link]
-
Han, L.-B., & Zhao, C.-Q. (2005). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. Chinese Journal of Chemistry, 23(5), 627-630. Available at: [Link]
-
Han, L.-B., et al. (2002). New Mixed Phosphonate Esters by Transesterification of Pinacol Phosphonates and Their Use in Aldehyde and Ketone Coupling Reactions with Nonstabilized Phosphonates. Journal of the American Chemical Society, 124(33), 9774–9779. Available at: [Link]
-
Yoshifuji, M., et al. (2018). Stereoselective Transesterification of P‐Chirogenic Hydroxybinaphthyl Phosphinates. Chemistry – An Asian Journal, 13(17), 2419-2422. Available at: [Link]
- Karanewsky, D. S., & Badia, M. C. (2002). Methods for the dealkylation of phosphonate esters. U.S. Patent No. 6,465,649.
-
Dembkowski, K., et al. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry, 16, 1366–1374. Available at: [Link]
-
Donaldson Filtration Solutions. (2021, July 27). The Wrong and Right of Acid Removal in Phosphate Ester | Donaldson Hy-Pro 2024 [Video]. YouTube. Available at: [Link]
-
Silver, B., & Luz, Z. (1961). Rates and mechanisms of hydrolysis of esters of phosphorous acid. Journal of the American Chemical Society, 83(4), 786–791. Available at: [Link]
-
Miller, P. S., et al. (1983). Use of Methylphosphonic Dichloride for the Synthesis of Oligonucleoside Methylphosphonates. PubMed. Available at: [Link]
-
Dembkowski, K., et al. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
PubChem. (n.d.). Bis(2,2,2-trifluoroethyl) methylphosphonate. Retrieved from [Link]
-
Durst, H. D. (1998). Methylphosphonofluoridic Acid a Thermal Degradation Production of Some Nerve Agents. DTIC. Available at: [Link]
-
Pohl, J.-M., et al. (2024). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. PubMed. Available at: [Link]
-
Wang, Z., et al. (2021). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters, 23(2), 512–517. Available at: [Link]
-
Pohl, J.-M., et al. (2024). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. PMC. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved from [Link]
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- 12. youtube.com [youtube.com]
Improving Z-selectivity in Still-Gennari reaction with "Bis(2,2,2-trifluoroethyl) methylphosphonate"
A Specialist Guide for Researchers Utilizing Bis(2,2,2-trifluoroethyl) Phosphonates
Welcome to the technical support center for the Still-Gennari olefination. This resource is designed for researchers, chemists, and drug development professionals aiming to optimize the synthesis of Z-alkenes using phosphonates bearing electron-withdrawing groups, specifically focusing on reagents like Bis(2,2,2-trifluoroethyl) methylphosphonate. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and enhance your experimental success.
Understanding the Still-Gennari Reaction: The Pursuit of Z-Selectivity
The Still-Gennari olefination is a powerful modification of the Horner-Wadsworth-Emmons (HWE) reaction, enabling the stereoselective synthesis of Z-olefins from aldehydes.[1][2][3] Unlike the conventional HWE reaction which typically favors the thermodynamically more stable E-alkene, the Still-Gennari variant employs phosphonates with electron-withdrawing substituents, such as the bis(2,2,2-trifluoroethyl) group, to kinetically favor the formation of the Z-isomer.[4][5][6] The electron-withdrawing nature of the trifluoroethyl groups enhances the acidity of the α-proton and increases the electrophilicity of the phosphorus atom. This modification accelerates the elimination of the oxaphosphetane intermediate, leading to the preferential formation of the Z-alkene.[5][7]
This guide will delve into the practical aspects of this reaction, providing you with the necessary tools to troubleshoot and optimize your synthetic procedures.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments with the Still-Gennari reaction.
Problem 1: Low Z-Selectivity (High proportion of E-isomer)
This is one of the most common issues faced by researchers. Several factors can contribute to a decrease in the desired Z-selectivity.
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Base and Additive Combination | The choice of base and the presence of additives like 18-crown-6 are crucial for achieving high Z-selectivity. The classic conditions involve a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) with 18-crown-6 to sequester the potassium cation.[6][8] This "naked" anion minimizes equilibration of the intermediate oxaphosphetane, which would favor the E-product.[7] | Ensure you are using a strong base like KHMDS or sodium hydride (NaH). When using KHMDS, the addition of 18-crown-6 is highly recommended to achieve optimal results.[6][8] For some substrates, NaH at slightly higher temperatures (e.g., -20 °C) has been shown to provide excellent Z-selectivity.[6][9] |
| Incorrect Reaction Temperature | The Still-Gennari reaction is typically performed at low temperatures (usually -78 °C) to ensure kinetic control.[10] Higher temperatures can lead to equilibration of the intermediates, resulting in a higher proportion of the thermodynamically favored E-isomer. | Maintain a consistently low temperature throughout the reaction, especially during the addition of the base and the aldehyde. Use a reliable cooling bath (e.g., dry ice/acetone). |
| Slow Addition of Reagents | A slow, dropwise addition of the base to the phosphonate and subsequent slow addition of the aldehyde to the ylide solution is critical to maintain control over the reaction. | Use a syringe pump for the slow and controlled addition of both the base and the aldehyde. |
| Aldehyde Structure | While the reaction is tolerant of various aldehydes, sterically hindered aldehydes or those with certain electronic properties might exhibit lower Z-selectivity. | For challenging substrates, it may be necessary to screen different reaction conditions (base, solvent, temperature) to optimize the Z:E ratio. |
Problem 2: Low or No Reaction Conversion
Incomplete or failed reactions can be frustrating. Here are some potential reasons and their solutions.
| Potential Cause | Explanation | Recommended Solution |
| Inactive Base | Strong bases like KHMDS and NaH are sensitive to moisture and air. Improper handling or storage can lead to decomposition and loss of activity. | Use freshly opened or properly stored base. If using NaH, ensure the mineral oil is washed away with a dry solvent (e.g., hexanes) before use. |
| Poor Quality Reagents or Solvents | The presence of moisture or impurities in the phosphonate, aldehyde, or solvent can quench the strong base and inhibit the reaction. | Use freshly distilled and dry solvents (e.g., THF, DME).[8] Purify the aldehyde if necessary. Ensure the phosphonate reagent is of high purity. |
| Insufficient Amount of Base | An insufficient amount of base will not fully deprotonate the phosphonate, leading to incomplete reaction. | Use a slight excess of the base (typically 1.1-1.5 equivalents) to ensure complete ylide formation. |
| Reaction with Ketones | The Still-Gennari olefination generally does not proceed well with ketones, especially aryl ketones.[8] | This reaction is primarily intended for aldehydes. For ketones, other olefination methods may be more suitable. |
Problem 3: Formation of Side Products
The appearance of unexpected spots on your TLC plate can indicate the formation of side products.
| Potential Cause | Explanation | Recommended Solution |
| Aldol Condensation of the Aldehyde | If the aldehyde is prone to self-condensation, the strong base can catalyze this side reaction. | Add the aldehyde slowly to the pre-formed ylide solution at low temperature to minimize the time the aldehyde is in contact with the free base. |
| Reaction with Other Functional Groups | Although generally tolerant, some functional groups in the aldehyde substrate might react with the strong base. | Protect sensitive functional groups before carrying out the olefination. |
| Decomposition of the Phosphonate Reagent | The phosphonate reagent, while generally bench-stable, can degrade under harsh conditions or if impure.[8] | Store the phosphonate reagent in a cool, dry place. Purity can be checked by NMR spectroscopy. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for the Z-selectivity in the Still-Gennari reaction?
A1: The Z-selectivity arises from kinetic control of the reaction. The electron-withdrawing trifluoroethyl groups on the phosphonate reagent accelerate the elimination of the oxaphosphetane intermediate. The initial addition of the phosphonate ylide to the aldehyde is rate-determining.[7] The subsequent steps are rapid and irreversible, meaning the stereochemical outcome is locked in from the initial addition. The transition state leading to the syn oxaphosphetane (which gives the Z-alkene) is kinetically favored over the anti oxaphosphetane.[7]
Q2: Can I use other fluorinated phosphonates besides Bis(2,2,2-trifluoroethyl) methylphosphonate?
A2: Yes, other phosphonates with electron-withdrawing groups can also promote Z-selectivity. For example, reagents with a bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonate group have been shown to provide excellent Z-selectivity, sometimes under milder conditions.[6][11][12] The key is the presence of strongly electron-withdrawing groups on the phosphorus atom.[12]
Q3: How do I synthesize Bis(2,2,2-trifluoroethyl) methylphosphonate?
A3: A common method involves the transesterification of a dialkyl phosphonate. One reported procedure involves the reaction of a phosphonyl dichloride with 2,2,2-trifluoroethanol.[13] An improved, one-pot, three-step procedure starting from the corresponding dialkyl phosphonate has also been described, which avoids column chromatography.[14]
Q4: What are the ideal reaction conditions for a typical Still-Gennari olefination?
A4: The classical and most widely used conditions involve the use of KHMDS as the base in the presence of 18-crown-6 in dry THF at -78 °C.[6][8] However, variations exist, and for some substrates, using NaH at -20 °C can also yield high Z-selectivity.[6][9]
Q5: Is it possible to achieve high Z-selectivity with aliphatic aldehydes?
A5: Yes, high Z-selectivity can be achieved with aliphatic aldehydes, although in some cases it may be slightly lower than with aromatic aldehydes.[6][9] Optimization of the reaction conditions may be necessary to maximize the Z:E ratio.
Experimental Protocols
Protocol 1: Standard Still-Gennari Olefination using KHMDS and 18-crown-6
This protocol outlines the classical conditions for achieving high Z-selectivity.
Materials:
-
Aldehyde (1.0 mmol)
-
Bis(2,2,2-trifluoroethyl) methylphosphonate (1.2 mmol)
-
18-crown-6 (1.5 mmol)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 18-crown-6 and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the KHMDS solution to the stirred solution of 18-crown-6.
-
In a separate flame-dried flask, dissolve the Bis(2,2,2-trifluoroethyl) methylphosphonate in anhydrous THF.
-
Slowly add the phosphonate solution to the KHMDS/18-crown-6 solution at -78 °C. Stir the resulting mixture for 30 minutes at this temperature to ensure complete ylide formation.
-
Dissolve the aldehyde in anhydrous THF and add it dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Z-alkene.
Protocol 2: Still-Gennari Olefination using Sodium Hydride (NaH)
This protocol provides an alternative using a more common and less expensive base.
Materials:
-
Aldehyde (1.0 mmol)
-
Bis(2,2,2-trifluoroethyl) methylphosphonate (1.2 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.3 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the NaH dispersion.
-
Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to -20 °C (or the optimized temperature for your substrate).
-
In a separate flask, dissolve the Bis(2,2,2-trifluoroethyl) methylphosphonate in anhydrous THF.
-
Slowly add the phosphonate solution to the stirred NaH suspension at -20 °C.
-
Stir the mixture at this temperature for 30-60 minutes.
-
Dissolve the aldehyde in anhydrous THF and add it dropwise to the reaction mixture at -20 °C.
-
Stir the reaction at -20 °C and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction at -20 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Follow steps 9-12 from Protocol 1 for workup and purification.
Visualizing the Mechanism and Workflow
To better understand the process, the following diagrams illustrate the key mechanistic steps and the general experimental workflow.
Caption: Mechanism of the Still-Gennari Olefination.
Caption: General Experimental Workflow for the Still-Gennari Reaction.
References
-
Still–Gennari Olefination and its Applications in Organic Synthesis - Stockton University. [Link]
-
Horner-Wadsworth-Emmons Reaction - YouTube. [Link]
-
Still–Gennari Olefination and its Applications in Organic Synthesis - ResearchGate. [Link]
-
Horner-Wadsworth-Emmons Reaction - NROChemistry. [Link]
-
Still–Gennari Olefination and its Applications in Organic Synthesis - Scite.ai. [Link]
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - NIH. [Link]
-
Still–Gennari olefination of aldehydes. | Download Scientific Diagram - ResearchGate. [Link]
-
Olefination Reactions - Andrew G Myers Research Group. [Link]
-
Synthesis of methyl bis(2,2,2‐trifluoroethyl)phosphonoacetate using... - ResearchGate. [Link]
-
Mechanism of the HWE‐type reactions. | Download Scientific Diagram - ResearchGate. [Link]
-
Synthesis of bis(2,2,2‐trifluoroethyl) 2‐oxoalkylphosphonates 27 and... - ResearchGate. [Link]
-
Still-Gennari Olefination. [Link]
-
Why is the Still-Gennari reaction Z-selective? - Chemistry Stack Exchange. [Link]
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - ResearchGate. [Link]
-
Still-gennari phosphonate reaction - Semantic Scholar. [Link]
-
Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates - PMC - NIH. [Link]
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - MDPI. [Link]
-
Is a PO3 2- (phosphonate) group more electron withdrawing than a CO2- (carboxylate) group. : r/chemistry - Reddit. [Link]
-
A Straightforward, Purification-Free Procedure for the Synthesis of Ando and Still–Gennari Type Phosphonates | Semantic Scholar. [Link]
-
Generation of Phosphoranes Derived from Phosphites. A New Class of Phosphorus Ylides Leading to High E Selectivity with Semi-stabilizing Groups in Wittig Olefinations - Organic Chemistry Portal. [Link]
-
Influence of the electron-donating and electron-withdrawing groups on phosphorus. [a] - ResearchGate. [Link]
-
Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents | The Journal of Organic Chemistry - ACS Publications. [Link]
-
OC II (FS 2019) – Problem Set Bode Research Group. [Link]
-
Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters | Organic Letters - ACS Publications. [Link]
Sources
- 1. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
- 2. researchgate.net [researchgate.net]
- 3. scite.ai [scite.ai]
- 4. youtube.com [youtube.com]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Methyl bis(2,2,2-trifluoroethoxy)phosphinylacetate - Enamine [enamine.net]
- 9. mdpi.com [mdpi.com]
- 10. TCI Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method | TCI Deutschland GmbH [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. A Straightforward, Purification-Free Procedure for the Synthesis of Ando and Still–Gennari Type Phosphonates | Semantic Scholar [semanticscholar.org]
Technical Support Center: Bis(2,2,2-trifluoroethyl) methylphosphonate (BTFMP) in Battery Electrolytes
Welcome to the technical support center for Bis(2,2,2-trifluoroethyl) methylphosphonate (BTFMP). This guide is designed for researchers, scientists, and professionals in battery technology and drug development who are utilizing BTFMP in their experimental work. Here, we address common stability issues and provide practical troubleshooting advice in a direct question-and-answer format to support your research and development efforts.
Part 1: Frequently Asked Questions (FAQs)
This section covers general questions about the properties, handling, and application of BTFMP in battery electrolytes.
1. What is the primary role of Bis(2,2,2-trifluoroethyl) methylphosphonate (BTFMP) in a lithium-ion battery electrolyte?
Bis(2,2,2-trifluoroethyl) methylphosphonate (CAS 757-95-9) is primarily used as a flame-retardant additive. Its organophosphorus structure, combined with trifluoroethyl groups, imparts excellent thermal stability and resistance to hydrolysis, which helps to suppress the flammability of common carbonate-based electrolytes.[1] Beyond safety, it can also function as a performance-enhancing additive.
2. What are the secondary benefits of using BTFMP?
BTFMP can contribute to the formation of a stable and fluorine-rich solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI). A robust, LiF-rich interphase is known to enhance lithium-ion transport, suppress the growth of lithium dendrites, and reduce the dissolution of transition metals from the cathode, thereby improving long-term cycling stability and overall battery longevity.[1]
3. What are the general physical and chemical properties of BTFMP?
BTFMP is a colorless liquid at room temperature with the following properties:
| Property | Value |
| Molecular Formula | C₅H₇F₆O₃P[2] |
| Molecular Weight | 260.07 g/mol [2] |
| Melting Point | 24-28 °C (lit.) |
| Boiling Point | 183-184 °C (lit.) |
| Refractive Index | n20/D 1.339 (lit.) |
| Flash Point | 80 °C (closed cup) |
4. Are there any specific handling and storage precautions for BTFMP?
Yes. BTFMP is classified as a combustible liquid and can cause skin and serious eye irritation. It may also cause respiratory irritation. Always handle BTFMP in a well-ventilated area or fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a suitable respirator. Store it at room temperature in a tightly sealed container, away from sources of ignition and moisture.
5. In what concentration range is BTFMP typically used?
The optimal concentration of BTFMP as an additive depends on the specific cell chemistry and desired outcome. It is often investigated in the range of 2-10% by weight or volume in the electrolyte. Higher concentrations, while potentially offering better flame retardancy, may negatively impact electrolyte viscosity and ionic conductivity.[3]
Part 2: Troubleshooting Guide for Stability Issues
This section addresses specific experimental problems that you may encounter when using BTFMP-containing electrolytes.
Issue 1: Rapid Capacity Fading and Low Coulombic Efficiency
Q: My Li-ion cell containing BTFMP shows promising initial performance, but the capacity fades much faster than the baseline electrolyte after a few dozen cycles. What could be the cause?
A: Rapid capacity fading in the presence of BTFMP, despite its known benefits, often points to complex interfacial and electrochemical stability issues. The root cause can be multifactorial, involving interactions between BTFMP, the lithium salt (commonly LiPF₆), and the electrodes.
Potential Causes:
-
Incomplete or Unstable SEI Formation: While BTFMP is intended to form a stable, LiF-rich SEI, its electrochemical reduction on the anode surface might be inefficient or produce a mechanically weak layer in your specific solvent blend. Some fluorinated compounds are known to be unstable against graphite anodes without proper SEI formation.[4][5][6] This can lead to continuous electrolyte decomposition, consuming lithium ions and thickening the SEI, which increases impedance.
-
Hydrolysis and Autocatalytic Decomposition: Standard battery electrolytes are highly sensitive to trace amounts of water.[7][8][9] Water can hydrolyze the LiPF₆ salt to produce highly reactive species like phosphorus pentafluoride (PF₅) and hydrogen fluoride (HF).[9][10][11] PF₅ can then attack the carbonate solvents and potentially the phosphonate group in BTFMP, leading to an autocatalytic decomposition cascade that degrades the entire electrolyte system.[12][13][14]
-
Reactivity with Electrode Materials: At higher voltages, the phosphonate group might undergo oxidative decomposition on the cathode surface, contributing to the formation of a resistive CEI layer and consuming active material.
Troubleshooting Workflow:
Below is a systematic approach to diagnose and mitigate this issue.
Sources
- 1. Multifunctional fluorinated phosphonate-based localized high concentration electrolytes for safer and high-performance lithium-based batteries [seed.ntust.edu.tw]
- 2. Bis(2,2,2-trifluoroethyl) methylphosphonate 98 757-95-9 [sigmaaldrich.com]
- 3. merrowscientific.com [merrowscientific.com]
- 4. research.unipd.it [research.unipd.it]
- 5. Enabling a non-flammable methyl(2,2,2-trifluoroethyl) carbonate electrolyte in NMC622–graphite Li-ion cells by electrode pre-passivation - Energy Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Unraveling the Hydrolysis Mechanism of LiPF6 in Electrolyte of Lithium Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrolysis of LiPF6 in Carbonate-Based Electrolytes for Lithium-Ion Batteries and in Aqueous Media | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. "Thermal decomposition of LiPF 6-based electrolytes for lithium-ion bat" by Christopher L. Campion, Wentao Li et al. [digitalcommons.uri.edu]
- 13. researchgate.net [researchgate.net]
- 14. scilit.com [scilit.com]
Technical Support Center: Bis(2,2,2-trifluoroethyl) methylphosphonate in Base-Mediated Reactions
Welcome to the technical support center for Bis(2,2,2-trifluoroethyl) methylphosphonate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its reactivity, particularly with strong bases in the context of the Horner-Wadsworth-Emmons (HWE) reaction.
I. Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific problems you may encounter during your experiments, providing explanations grounded in reaction mechanisms and offering practical solutions.
Question 1: My Horner-Wadsworth-Emmons reaction is giving a low yield of the desired alkene. What are the likely causes?
Answer:
A low yield in your HWE reaction using Bis(2,2,2-trifluoroethyl) methylphosphonate can stem from several factors, primarily related to the choice of base and the integrity of the phosphonate reagent. The most common culprit is a competing side reaction: base-mediated hydrolysis of the trifluoroethyl ester groups .
Causality:
The trifluoroethyl groups are highly electron-withdrawing, which is beneficial for increasing the acidity of the α-protons and facilitating the desired olefination. However, this electron-withdrawing nature also makes the phosphorus center more electrophilic and susceptible to nucleophilic attack by the strong base, leading to cleavage of the P-O bonds.[1][2] This hydrolysis consumes both your phosphonate reagent and the base, leading to a significant reduction in the yield of your desired alkene.
Experimental Protocol to Minimize Hydrolysis:
-
Strict Anhydrous Conditions: Water is the primary reactant in the hydrolysis side reaction. Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous.
-
Use of Hindered Bases: Sterically hindered bases, such as potassium hexamethyldisilazide (KHMDS) or lithium diisopropylamide (LDA), are preferred over smaller alkoxides like sodium methoxide or potassium tert-butoxide. The bulkiness of these bases disfavors nucleophilic attack at the sterically shielded phosphorus center, while still allowing for efficient deprotonation of the α-carbon.
-
Low Reaction Temperatures: Perform the deprotonation and the subsequent reaction with the carbonyl compound at low temperatures (typically -78 °C). This slows down the rate of the hydrolysis side reaction, which generally has a higher activation energy than the desired deprotonation.
-
Controlled Addition of Base: Add the strong base dropwise to the solution of the phosphonate at low temperature. This prevents a localized excess of base that can promote side reactions.
dot
Caption: Desired deprotonation vs. side reaction pathway.
Question 2: The Z:E selectivity of my olefination is poor, even though I am using Still-Gennari conditions. How can I improve this?
Answer:
Achieving high Z-selectivity in the Still-Gennari modification of the HWE reaction is a delicate balance of factors.[3] Poor selectivity often points to issues with the reaction conditions that allow for equilibration of the intermediates, favoring the thermodynamically more stable E-isomer.
Causality:
The Z-selectivity of the Still-Gennari reaction is a result of kinetic control. The electron-withdrawing trifluoroethyl groups accelerate the elimination of the oxaphosphetane intermediate, which is formed from the initial nucleophilic addition of the phosphonate carbanion to the aldehyde.[3] If the reaction conditions allow this initial addition to become reversible, the intermediates can equilibrate to the more stable anti-configuration, which leads to the E-alkene.
Strategies to Enhance Z-Selectivity:
-
Choice of Base and Additives: The combination of a potassium base (like KHMDS) and a crown ether (like 18-crown-6) is crucial. The 18-crown-6 sequesters the potassium cation, creating a "naked" and more reactive phosphonate anion. This enhances the rate of the initial nucleophilic attack and subsequent irreversible elimination, preserving the kinetic Z-selectivity.
-
Solvent Effects: Use a polar aprotic solvent like tetrahydrofuran (THF). THF is effective at solvating the intermediates without promoting proton transfer that could lead to equilibration.
-
Temperature Control: Maintain a consistently low temperature (-78 °C) throughout the addition of the base and the aldehyde. Any warming can provide enough energy for the intermediates to equilibrate.
-
Purity of Reagents: Ensure the purity of your aldehyde. Aldehyde impurities can sometimes catalyze the isomerization of the alkene product.
dot
Caption: Kinetic vs. thermodynamic control in Still-Gennari reaction.
II. Frequently Asked Questions (FAQs)
Q1: What is the approximate pKa of the α-protons in Bis(2,2,2-trifluoroethyl) methylphosphonate?
Q2: Are there other potential side reactions besides hydrolysis?
Yes, under certain conditions, other side reactions can occur:
-
Reaction with the Trifluoroethyl Group: In the presence of very strong bases and at elevated temperatures, elimination of fluoride from the trifluoroethyl group to form a difluorovinyl ether is a possibility.[4] However, under the carefully controlled, low-temperature conditions of a typical HWE reaction, this is generally not a major concern.
-
P-C Bond Cleavage: While less common for phosphonates compared to phosphonium ylides, aggressive basic conditions or the presence of certain impurities could potentially lead to cleavage of the P-C bond.[5]
Q3: How should I store and handle Bis(2,2,2-trifluoroethyl) methylphosphonate?
This reagent is hygroscopic and susceptible to hydrolysis. It should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container, preferably in a refrigerator. When handling, use anhydrous techniques and avoid exposure to atmospheric moisture.
III. Experimental Protocols
Protocol 1: General Procedure for Z-Selective Olefination (Still-Gennari Conditions)
This protocol provides a general guideline for the reaction of Bis(2,2,2-trifluoroethyl) methylphosphonate with an aldehyde to favor the formation of the Z-alkene.
-
Preparation:
-
Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 18-crown-6 (1.5 equivalents).
-
Dissolve the 18-crown-6 in anhydrous THF (sufficient to make a ~0.2 M solution with respect to the phosphonate).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Deprotonation:
-
Slowly add a solution of KHMDS (1.1 equivalents) in THF to the cooled 18-crown-6 solution.
-
Stir the mixture for 20-30 minutes at -78 °C.
-
Add a solution of Bis(2,2,2-trifluoroethyl) methylphosphonate (1.0 equivalent) in anhydrous THF dropwise over 10-15 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting solution for 30-60 minutes at -78 °C to ensure complete formation of the phosphonate carbanion.
-
-
Olefination:
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
-
Work-up:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired Z-alkene.
-
IV. Data Summary
| Parameter | Value/Recommendation | Rationale |
| Estimated pKa (in DMSO) | 18-22 | Electron-withdrawing trifluoroethyl groups increase acidity. |
| Recommended Bases | KHMDS, LDA, NaHMDS | Strong, non-nucleophilic, sterically hindered bases are optimal. |
| Recommended Solvent | Anhydrous THF | Polar aprotic solvent that stabilizes intermediates. |
| Reaction Temperature | -78 °C | Minimizes side reactions and promotes kinetic control for Z-selectivity. |
| Key Additive for Z-selectivity | 18-Crown-6 (with K-bases) | Sequesters the cation, leading to a more reactive "naked" anion. |
V. References
-
Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(10), 12389-12431. [Link]
-
Thatcher, G. R. J. (Ed.). (2000). Acyl-Group Transfer: Chemistry and Chemical Biology. Royal Society of Chemistry.
-
Gerstenberger, M. R. C., & Haas, A. (1981). Properties and reactions of trifluoroethoxides. Angewandte Chemie International Edition in English, 20(8), 647-667.
-
Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408.
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927.
-
Ando, K. (1999). Highly Z-selective Horner-Wadsworth-Emmons reaction of 2,2,2-trifluoroethyl- and 2,2,3,3,3-pentafluoropropyl-substituted phosphonoacetates with aldehydes. The Journal of Organic Chemistry, 64(18), 6815-6821.
-
Masamune, S., & Roush, W. R. (1987). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
-
Rathke, M. W., & Nowak, M. (1985). The Horner-Wadsworth-Emmons reaction: a convenient procedure for the synthesis of α,β-unsaturated esters using lithium chloride and triethylamine. The Journal of Organic Chemistry, 50(15), 2624-2626.
-
Tago, K., & Kogen, H. (2000). Bis(2,2,2-trifluoroethyl)bromophosphonoacetate, a Novel HWE Reagent for the Preparation of (E)-α-Bromoacrylates: A General and Stereoselective Method for the Synthesis of Trisubstituted Alkenes. Organic Letters, 2(13), 1975-1978.
-
Sano, S., Takemoto, Y., & Nagao, Y. (2003). (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. Arkivoc, 2003(7), 93-102.
-
Yu, D., Du, R., & Xiao, J. C. (2016). pKa prediction for acidic phosphorus-containing compounds using multiple linear regression with computational descriptors. Journal of computational chemistry, 37(18), 1668-1671.
-
Zhang, X., & Wang, Q. (2006). What are the pKa values of organophosphorus compounds?. Tetrahedron, 62(18), 4453-4462.
-
Cristau, H. J., Pirat, J. L., & Virieux, D. (2004). P-C bond cleavage in α-functionalised phosphonates. Tetrahedron Letters, 45(20), 3921-3923.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pKa prediction for acidic phosphorus-containing compounds using multiple linear regression with computational descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Bis(2,2,2-trifluoroethyl) methylphosphonate
Welcome to the technical support center for the synthesis of Bis(2,2,2-trifluoroethyl) methylphosphonate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your synthetic yield and purity.
Introduction
Bis(2,2,2-trifluoroethyl) methylphosphonate is a crucial reagent, notably as a precursor to the Still-Gennari reagent for the stereoselective synthesis of (Z)-α,β-unsaturated esters.[1] Its synthesis, while achievable through several routes, presents unique challenges primarily due to the properties of the fluorinated alcohol. This guide will explore common synthetic pathways, address potential pitfalls, and offer solutions to optimize your experimental outcomes.
Core Synthesis Methodologies: An Overview
Two primary, well-documented methods for the synthesis of Bis(2,2,2-trifluoroethyl) methylphosphonate are prevalent in the literature:
-
Reaction of Methylphosphonic Dichloride with 2,2,2-Trifluoroethanol: A high-yielding, robust method.[1]
-
Direct Transesterification of Dimethyl Methylphosphonate: A "greener" approach that avoids chlorinated reagents but requires more demanding reaction conditions.[2][3]
The choice of method often depends on the available starting materials, equipment, and scale of the reaction.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Section 1: Issues Related to the Reaction of Methylphosphonic Dichloride
This method involves the reaction of methylphosphonic dichloride with 2,2,2-trifluoroethanol in the presence of a base like triethylamine.[1]
A1: Low yields in this synthesis are most commonly traced back to two critical factors: moisture contamination and incomplete reaction.
-
Moisture Contamination: Methylphosphonic dichloride is highly sensitive to moisture and will readily hydrolyze to methylphosphonic acid, which will not participate in the desired reaction.
-
Troubleshooting:
-
Ensure all glassware is rigorously oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) before use.[1]
-
Use anhydrous solvents. Tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).[1]
-
Ensure the 2,2,2-trifluoroethanol and triethylamine are of high purity and anhydrous.
-
-
-
Incomplete Reaction or Side Reactions:
-
Troubleshooting:
-
Addition Rate and Temperature Control: The addition of methylphosphonic dichloride to the solution of trifluoroethanol and triethylamine is exothermic. Add the dichloride solution dropwise over a period of about 30 minutes, maintaining the internal temperature between 20–30°C using a cool water bath.[1] Too rapid addition can lead to localized overheating and potential side reactions.
-
Stirring: Ensure efficient mechanical stirring throughout the reaction to prevent the formation of insoluble salt clumps that can trap reactants.[1]
-
Reaction Time: After the addition is complete, allow the reaction to stir at room temperature for at least 2 hours to ensure it proceeds to completion.[1]
-
-
A2: The formation of a fine, white precipitate of triethylamine hydrochloride is expected. Efficient removal is key to obtaining a pure product.
-
Troubleshooting:
-
Filtration: Use suction filtration through a glass funnel to remove the bulk of the salt.[1]
-
Washing: Wash the filter cake with several portions of anhydrous THF to recover any product that may be adsorbed onto the salt.[1]
-
Secondary Filtration: After removing the solvent under reduced pressure, dissolve the residue in dry diethyl ether. Any remaining triethylamine hydrochloride will be insoluble and can be removed by a second filtration.[1] This step is crucial for high purity.
-
A3: Not necessarily. Bis(2,2,2-trifluoroethyl) methylphosphonate has a melting point of 24-28 °C.[4] It is common for it to exist as a supercooled liquid at room temperature, especially if it is very pure.
-
Confirmation of Purity:
-
Purity can be confirmed by NMR spectroscopy and GC-MS.
-
To induce crystallization, you can store the product in a freezer.[1] The ability to crystallize upon cooling is often an indicator of high purity.
-
Section 2: Issues Related to Direct Transesterification
This method involves reacting dimethyl methylphosphonate with an excess of 2,2,2-trifluoroethanol, typically under high temperature and pressure.[2][3]
A1: This is a common challenge due to the low nucleophilicity of 2,2,2-trifluoroethanol.[2][3] This reaction is an equilibrium process, and pushing it towards the product requires specific conditions.
-
Troubleshooting:
-
Harsh Conditions are Necessary: This reaction requires very high temperatures (e.g., 450 °C) and pressures (e.g., 200 bar) to achieve reasonable conversion. These conditions are typically achieved in a specialized continuous flow reactor.[2][3] Standard laboratory glassware is not suitable.
-
Large Excess of Trifluoroethanol: A very large excess (e.g., 100 equivalents) of 2,2,2-trifluoroethanol is used to drive the equilibrium towards the desired product.[2]
-
Catalysis: While the reaction can proceed without a catalyst, acids like p-toluenesulfonic acid or sulfuric acid can accelerate the transformation at lower, yet still elevated, temperatures (e.g., 150-175 °C).[3]
-
A2: Under the high temperatures required for transesterification, side reactions can occur, such as the formation of phosphonic acid anhydride dimers.[3]
-
Troubleshooting:
-
High Dilution: Running the reaction at high dilution, as is done in the continuous flow method with a large excess of trifluoroethanol, can help to minimize intermolecular side reactions.[2][3]
-
Optimized Residence Time: In a flow reactor, the residence time should be optimized. A residence time of around 20 minutes has been found to be sufficient to reach equilibrium without excessive decomposition.[2]
-
A3: A key aspect of making this process economically and environmentally viable is the recovery of the excess fluorinated alcohol.
-
Purification and Recovery Protocol:
-
Distillation: The bulk of the excess 2,2,2-trifluoroethanol can be recovered by simple distillation at atmospheric pressure. The recovered alcohol can often be reused without further purification.[2][3]
-
Column Chromatography: The remaining residue, containing the product and byproducts, should be purified by column chromatography on silica gel.[2][3]
-
Data and Protocols
Table 1: Comparison of Synthesis Methods
| Parameter | Method 1: Methylphosphonic Dichloride | Method 2: Direct Transesterification |
| Starting Materials | Methylphosphonic dichloride, 2,2,2-Trifluoroethanol, Triethylamine | Dimethyl methylphosphonate, 2,2,2-Trifluoroethanol |
| Key Reagents | Anhydrous THF, Diethyl ether | Sulfuric acid (optional catalyst) |
| Reaction Conditions | 20-30 °C, atmospheric pressure | 450 °C, 200 bar (flow reactor) |
| Reported Yield | 89-93%[1] | 53%[2][3] |
| Key Advantages | High yield, mild conditions | "Green" (avoids chlorinated reagents) |
| Key Challenges | Moisture-sensitive reagents, salt byproduct removal | Requires specialized equipment (flow reactor), harsh conditions, large excess of alcohol |
Experimental Protocol: Methylphosphonic Dichloride Method
This protocol is adapted from Organic Syntheses.[1]
-
Apparatus Setup: Assemble a four-necked, round-bottomed flask fitted with a mechanical stirrer, thermometer, reflux condenser with a bubbler, and a pressure-equalizing dropping funnel with a nitrogen inlet. Ensure all glassware is oven-dried.
-
Initial Charge: Under a gentle flow of nitrogen, charge the flask with anhydrous tetrahydrofuran (THF), 2,2,2-trifluoroethanol (2.1 equivalents), and triethylamine (2.1 equivalents).
-
Cooling: Immerse the flask in a cool water bath (~10°C).
-
Reagent Addition: Charge the dropping funnel with a solution of methylphosphonic dichloride (1 equivalent) in anhydrous THF. Add this solution dropwise over 30 minutes, maintaining the internal temperature between 20–30°C. A white precipitate of triethylamine hydrochloride will form.
-
Reaction: After the addition is complete, remove the water bath and stir the mixture at room temperature for 2 hours.
-
Workup and Purification:
-
Filter the mixture by suction filtration and wash the filter cake with three portions of THF.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dry diethyl ether and filter again to remove any remaining insoluble salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Distill the crude product under reduced pressure (bp 88–91°C at 14 mmHg) to afford pure Bis(2,2,2-trifluoroethyl) methylphosphonate.[1]
-
Visualization of Workflows
Diagram 1: Workflow for Synthesis via Methylphosphonic Dichloride
Caption: Synthesis workflow from methylphosphonic dichloride.
Diagram 2: Logic for Troubleshooting Low Yields
Caption: Troubleshooting logic for low reaction yields.
References
-
Kekesi, L., et al. (2017). A Green Process for the Preparation of Bis(2,2,2-trifluoroethyl) Methylphosphonate. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Organic Syntheses Procedure. bis(trifluoroethyl) (carboethoxymethyl)phosphonate. Organic Syntheses. Available at: [Link]
-
Kekesi, L., et al. (2017). A Green Process for the Preparation of Bis(2,2,2-trifluoroethyl) Methylphosphonate. ACS Publications. Available at: [Link]
Sources
"Bis(2,2,2-trifluoroethyl) methylphosphonate" purification challenges and solutions
Welcome to the dedicated technical support guide for Bis(2,2,2-trifluoroethyl) methylphosphonate (BTFMP). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this versatile organophosphorus compound. As a key intermediate in the synthesis of valuable reagents like Jin's reagent and in the development of agrochemicals and pharmaceuticals, achieving high purity of BTFMP is critical for downstream success.[1][2][3] This guide provides field-proven insights, detailed protocols, and troubleshooting FAQs to ensure you obtain a product of the highest quality and consistency.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the purification of Bis(2,2,2-trifluoroethyl) methylphosphonate.
Q1: My crude reaction mixture is a slurry containing a white precipitate. What is it and how should I handle it?
A: If your synthesis involves the reaction of methylphosphonic dichloride with 2,2,2-trifluoroethanol in the presence of a base like triethylamine, the white solid is almost certainly triethylamine hydrochloride (Et₃N·HCl), a salt byproduct.[4] It is crucial to remove this solid before proceeding with further purification.
-
Solution: The salt can be effectively removed by suction filtration. After filtration, wash the filter cake with a few portions of a dry, aprotic solvent like tetrahydrofuran (THF) or diethyl ether to recover any product trapped in the solid.[4] The combined filtrate now contains your crude product and is ready for solvent removal and subsequent high-purity purification.
Q2: What are the most common impurities I should expect in my crude BTFMP?
A: Besides the salt byproducts mentioned above, your crude product may contain several organic impurities originating from the starting materials and side reactions:
-
Unreacted Starting Materials: Excess 2,2,2-trifluoroethanol (TFE) is common, especially in transesterification reactions.[1][2] Unreacted methylphosphonic dichloride or dimethyl methylphosphonate may also be present depending on the synthetic route.[1][4]
-
Partially Substituted Intermediates: The monosubstituted intermediate, (2,2,2-trifluoroethyl) methyl methylphosphonate, can be a significant impurity if the reaction does not go to completion.[2]
-
Decomposition Products: Although BTFMP has good thermal stability, prolonged exposure to very high temperatures (e.g., >450°C) during synthesis or distillation can lead to the formation of phosphonic acid anhydride dimers.[2] Hydrolysis can also occur if water is present, though the compound shows good resistance.[3][5]
Q3: Should I purify my BTFMP using vacuum distillation or column chromatography?
A: The choice depends on the nature of the impurities and the required scale.
-
Vacuum Distillation: This is the preferred method for larger quantities and for removing impurities with significantly different boiling points.[4][6] For instance, it is excellent for removing residual high-boiling starting materials or lower-boiling solvents. Given the relatively high boiling point of BTFMP, a high-quality vacuum and a short-path distillation apparatus are recommended to prevent thermal decomposition.[4]
-
Column Chromatography: This method provides superior separation for impurities with boiling points very close to that of the product. It is the method of choice when the highest purity is required, especially on a smaller, laboratory scale.[1][2]
Q4: My vacuum distillation is inefficient or seems to cause product decomposition. What are the optimal conditions?
A: Inefficient distillation is often due to an inadequate vacuum or improper apparatus. Decomposition suggests the temperature is too high.
-
Optimal Conditions: BTFMP distills as a colorless liquid at 88–91°C under a vacuum of 14 mmHg or 92–95°C at 25 mmHg .[4][6]
-
Causality: A lower vacuum level (higher pressure) requires a higher distillation temperature, increasing the risk of decomposition. Using a short-path distillation head minimizes the travel distance for the vapor, reducing the likelihood of condensation before the collection flask and allowing for a lower distillation temperature.
Q5: My column chromatography is not providing good separation. Can you recommend a starting point for the stationary and mobile phases?
A: Poor separation is typically due to an inappropriate solvent system (mobile phase).
-
Stationary Phase: Standard silica gel is the most commonly used and effective stationary phase for purifying BTFMP.[1][2]
-
Mobile Phase: A non-polar/polar solvent mixture is required. Start with a less polar system and gradually increase polarity. A good starting point reported in the literature is a mixture of toluene and diethyl ether (e.g., 40:1 ratio) or ethyl acetate and cyclohexane (e.g., 1:9 ratio) .[7][8] You can monitor the separation using Thin Layer Chromatography (TLC) to optimize the solvent ratio before running the full column.
Data & Physical Properties
A summary of key quantitative data is essential for experimental planning.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇F₆O₃P | [9][10] |
| Molecular Weight | 260.07 g/mol | [11][12] |
| CAS Number | 757-95-9 | [9][11] |
| Appearance | Colorless liquid, may crystallize upon cooling | [4] |
| Boiling Point | 183-184 °C (atm) 88-91 °C (14 mmHg) 92-95 °C (25 mmHg) | [4][6][12] |
| Melting Point | 24-28 °C | [12] |
| Refractive Index (n20/D) | 1.339 | [12] |
Experimental Workflows & Protocols
Purification Workflow Overview
The following diagram outlines the general decision-making process for purifying crude Bis(2,2,2-trifluoroethyl) methylphosphonate.
Caption: General purification workflow for BTFMP.
Protocol 1: Purification by Vacuum Distillation
This protocol is adapted from established literature procedures and is suitable for purifying BTFMP from non-volatile or highly volatile impurities.[4][6]
Materials & Equipment:
-
Crude BTFMP (filtered and solvent-free)
-
Round-bottom flask
-
Short-path distillation head with condenser and collection flask(s)
-
Thermometer and adapter
-
Vacuum pump with a pressure gauge
-
Heating mantle with stirrer
-
Dry ice/acetone or cryocool trap
Procedure:
-
Setup: Assemble the short-path distillation apparatus. Ensure all glassware is oven-dried and joints are properly greased for a good vacuum seal.
-
Charging the Flask: Charge the round-bottom flask with the crude BTFMP. Add a magnetic stir bar.
-
Applying Vacuum: Connect the apparatus to the vacuum pump with a cold trap in between. Slowly and carefully apply vacuum, aiming for a stable pressure between 14-25 mmHg.
-
Heating: Begin stirring and gently heat the flask using the heating mantle.
-
Collecting Fractions:
-
Completion: Once the main fraction is collected and the distillation rate slows, stop the heating. Allow the system to cool completely before slowly and carefully venting the apparatus to atmospheric pressure.
-
Analysis: Confirm the purity of the collected fraction using Gas Chromatography (GC) or NMR spectroscopy.
Protocol 2: Purification by Column Chromatography
This protocol is ideal for achieving very high purity by removing structurally similar impurities.[1][2]
Materials & Equipment:
-
Crude BTFMP
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., Toluene/Diethyl Ether or Ethyl Acetate/Cyclohexane)
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Eluent Optimization: Determine the optimal eluent composition using TLC. Spot the crude material on a TLC plate and test various solvent ratios. The ideal system will show good separation between the product spot and impurity spots.
-
Column Packing: Pack the chromatography column with silica gel using the chosen eluent (wet slurry packing is recommended). Ensure the silica bed is uniform and free of air bubbles.
-
Loading the Sample: Dissolve the crude BTFMP in a minimal amount of the eluent. Carefully load the solution onto the top of the silica gel bed. Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified Bis(2,2,2-trifluoroethyl) methylphosphonate.
Troubleshooting Decision Tree
Use this diagram to diagnose and solve common purification problems.
Caption: Troubleshooting guide for BTFMP purification.
Safety & Handling
Bis(2,2,2-trifluoroethyl) methylphosphonate and its related reagents require careful handling.
-
Hazards: The compound is known to cause skin and eye irritation and may cause respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[12][13]
-
Handling: Conduct all manipulations in a well-ventilated chemical fume hood.[13] Avoid inhalation of vapors or mists.
-
Storage: Store the purified product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry place.[7] The compound can be air-sensitive.[7]
References
-
Keglevich, G., et al. (2017). A Green Process for the Preparation of Bis(2,2,2-trifluoroethyl) Methylphosphonate. ACS Sustainable Chemistry & Engineering. [Link]
-
Drawell. (n.d.). Exploring the Role of Gas Chromatography in Organophosphate Analysis. Drawell Scientific Instrument Co., Ltd. [Link]
-
Kanazawa, J., et al. (1965). Gas-Liquid Chromatography of Organophosphorus Pesticides. Agricultural and Biological Chemistry. [Link]
-
Still, W. C., & Gennari, C. (1983). bis(trifluoroethyl) (carboethoxymethyl)phosphonate. Organic Syntheses. [Link]
-
Smith, A. B., III, et al. (2005). PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER. Organic Syntheses. [Link]
-
Keglevich, G., et al. (2017). A Green Process for the Preparation of Bis(2,2,2-trifluoroethyl) Methylphosphonate. ACS Publications. [Link]
-
Bhattu, M., et al. (2021). Chromatographic techniques for the analysis of organophosphate pesticides with their extraction approach: a review (2015–2020). RSC Publishing. [Link]
-
US EPA. (n.d.). Method 8141B: Organophosphorus Compounds by Gas Chromatography. Environmental Protection Agency. [Link]
-
Pohl, J.-M., et al. (2020). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. MDPI. [Link]
-
PubChem. (n.d.). Bis(2,2,2-trifluoroethyl) methylphosphonate. National Center for Biotechnology Information. [Link]
-
Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. MDPI. [Link]
-
Pohl, J.-M., et al. (2020). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. National Institutes of Health. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Bis(2,2,2-trifluoroethyl) (Methoxycarbonylmethyl)phosphonate | 88738-78-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bis(2,2,2-trifluoroethyl) methylphosphonate | C5H7F6O3P | CID 3625610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Bis(2,2,2-trifluoroethyl) methylphosphonate 98 757-95-9 [sigmaaldrich.com]
- 12. 双(2,2,2-三氟乙基)甲基磷酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. chemicalbook.com [chemicalbook.com]
Technical Support Center: Temperature Effects on Bis(2,2,2-trifluoroethyl) methylphosphonate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bis(2,2,2-trifluoroethyl) methylphosphonate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a core focus on the critical role of temperature.
Introduction
Bis(2,2,2-trifluoroethyl) methylphosphonate is a versatile reagent, notably used as a precursor for the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction to synthesize (Z)-α,β-unsaturated esters.[1][2][3] Its electron-withdrawing trifluoroethyl groups significantly influence the reactivity and stereochemical outcome of these reactions.[3] However, the successful application of this reagent is highly dependent on precise temperature control. This guide is designed to help you navigate the complexities of temperature effects, troubleshoot common problems, and optimize your reaction conditions for superior results.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and problems encountered when working with Bis(2,2,2-trifluoroethyl) methylphosphonate, with a focus on temperature-related issues.
Q1: My Horner-Wadsworth-Emmons reaction is giving a low yield. Could temperature be the cause?
A1: Absolutely. Temperature is a critical parameter in the HWE reaction and can impact yield in several ways.
-
Incomplete Deprotonation: The first step of the HWE reaction is the deprotonation of the phosphonate to form a carbanion.[2] If the temperature is too low, this deprotonation may be slow or incomplete, leading to a lower concentration of the reactive carbanion and consequently, a poor yield. For instance, in some procedures, the deprotonation is carried out at temperatures as low as -78°C.[3][4] It is crucial to allow sufficient time for the deprotonation to complete at the specified temperature.
-
Side Reactions at Elevated Temperatures: Conversely, higher temperatures can lead to undesirable side reactions. While some HWE reactions are conducted at reflux,[5] this is not always optimal. For reactions involving sensitive substrates, elevated temperatures can cause decomposition of the reactants or the desired product.
-
Reagent Instability: Although Bis(2,2,2-trifluoroethyl) methylphosphonate is a valuable reagent, prolonged heating can lead to its decomposition, which hampers reproducibility and reduces the overall yield.[6]
Troubleshooting Steps:
-
Verify Deprotonation Conditions: Ensure you are using the correct temperature and reaction time for the deprotonation step as specified in your protocol. A common method involves cooling the reaction mixture to -78 °C before the dropwise addition of a strong base like n-butyllithium.[3]
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the consumption of your starting materials.[7] This will help you determine if the reaction is proceeding to completion.
-
Optimize Reaction Temperature: If you suspect side reactions are occurring, consider running the reaction at a lower temperature. A systematic approach, such as performing the reaction at several different temperatures (e.g., -78°C, -20°C, 0°C, and room temperature), can help identify the optimal condition.[5][8]
Q2: I am observing a mixture of (E) and (Z) isomers in my product. How can I improve the (Z)-selectivity?
A2: The (Z)-selectivity in Still-Gennari type HWE reactions is highly dependent on temperature and the reaction conditions. The use of phosphonates with electron-withdrawing groups, such as Bis(2,2,2-trifluoroethyl) methylphosphonate, is key to favoring the formation of (Z)-olefins.[3]
-
Low-Temperature Favorability: Low reaction temperatures, typically -78°C, are crucial for achieving high (Z)-selectivity.[4] At these temperatures, the kinetic product is favored, which in this case is the (Z)-isomer. As the temperature increases, the thermodynamic (E)-isomer may become more prevalent.[5]
-
Base and Solvent Effects: The choice of base and solvent can also influence stereoselectivity. For example, using potassium bis(trimethylsilyl)amide (KHMDS) as a base in tetrahydrofuran (THF) at low temperatures is a common practice for enhancing (Z)-selectivity.[9]
Troubleshooting Steps:
-
Strict Temperature Control: Maintain a consistently low temperature (-78°C) throughout the addition of the aldehyde and for a period afterward. Use a reliable cooling bath (e.g., dry ice/acetone) and monitor the internal reaction temperature.
-
Rapid Subsequent Steps: The mechanism of the Still-Gennari modification involves an intermediate that can isomerize. Proceeding with the subsequent steps of the reaction promptly after the initial addition can help preserve the desired (Z)-isomer.
-
Re-evaluate Base and Solvent System: If poor selectivity persists, consider experimenting with different base and solvent combinations that are known to promote (Z)-selectivity in HWE reactions.
Q3: My reaction seems to stall before all the starting material is consumed. What could be the issue?
A3: A stalled reaction can be frustrating and is often linked to temperature-related factors or reagent stability.
-
Insufficient Thermal Energy: Some reactions require a certain activation energy to proceed to completion. If the temperature is too low, the reaction rate may be so slow that it appears to have stopped. This is a delicate balance, as higher temperatures can lead to the issues mentioned previously.
-
Decomposition of Reagents: As noted, Bis(2,2,2-trifluoroethyl) methylphosphonate can decompose under prolonged heating.[6] Similarly, the strong bases used for deprotonation (e.g., n-butyllithium) can degrade over time, especially if the temperature is not adequately controlled.
-
Formation of Unreactive Aggregates: At very low temperatures, some reagents may precipitate or form unreactive aggregates, effectively lowering their concentration in the solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a stalled reaction.
Q4: I am performing a transesterification reaction with Bis(2,2,2-trifluoroethyl) H-phosphonate (a related compound) and the reaction is not going to completion. Why?
A4: While this guide focuses on the methylphosphonate, insights from the related H-phosphonate are valuable. In the transesterification of bis(2,2,2-trifluoroethyl) H-phosphonate, it has been observed that reactions may stop before full conversion, regardless of the reaction temperature.[6] This is often due to the formation of a di-substituted H-phosphonate, which consumes another equivalent of the alcohol, thereby limiting the maximum achievable yield of the desired mono-substituted product.[6]
Troubleshooting for Incomplete Transesterification:
-
Stoichiometry: Carefully control the stoichiometry of the alcohol. Using only the required stoichiometric amount is recommended.[6][10]
-
Microwave-Assisted Synthesis: To overcome the limitations of thermal decomposition during prolonged heating, a microwave-assisted synthesis can be employed. This method shortens reaction times and can suppress the decomposition of the starting phosphonate.[6][10]
Experimental Protocols
Protocol 1: General Procedure for a Still-Gennari Horner-Wadsworth-Emmons Reaction
This protocol outlines a general procedure for the (Z)-selective olefination of an aldehyde using Bis(2,2,2-trifluoroethyl) methylphosphonate.
Materials:
-
Bis(2,2,2-trifluoroethyl) methylphosphonate
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium bis(trimethylsilyl)amide (KHMDS) or other suitable base
-
Aldehyde
-
Anhydrous reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
-
Low-temperature cooling bath (-78°C)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve Bis(2,2,2-trifluoroethyl) methylphosphonate in anhydrous THF in a flame-dried reaction vessel.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of KHMDS in THF to the phosphonate solution while maintaining the temperature at -78°C. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the carbanion.
-
Aldehyde Addition: Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture. It is crucial to maintain the internal temperature below -70°C during the addition.
-
Reaction: Stir the reaction mixture at -78°C for the time specified in your particular protocol (typically 1-4 hours).
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride while the mixture is still cold.
-
Work-up: Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation: Temperature Effects on Stereoselectivity
The following table summarizes the general trend of temperature effects on the stereoselectivity of HWE reactions.
| Temperature | Predominant Isomer | Rationale |
| Low (-78°C) | (Z)-alkene | Favors the kinetic product, which is typically the (Z)-isomer in Still-Gennari modifications. |
| Moderate (0°C to RT) | Mixture of (E) and (Z) | Increased thermal energy allows for equilibration between intermediates, leading to a loss of selectivity. |
| High (Reflux) | (E)-alkene | Favors the thermodynamically more stable (E)-isomer.[2][5] |
Visualization of the Horner-Wadsworth-Emmons Reaction Pathway
Caption: Simplified pathway of the Horner-Wadsworth-Emmons reaction.
Conclusion
Temperature is a paramount factor in dictating the success of reactions involving Bis(2,2,2-trifluoroethyl) methylphosphonate. By understanding the underlying principles of how temperature influences reaction kinetics, thermodynamics, and reagent stability, researchers can effectively troubleshoot common issues such as low yields and poor stereoselectivity. This guide provides a framework for diagnosing problems and optimizing reaction conditions to achieve desired outcomes. For further in-depth understanding, consulting the primary literature is always recommended.
References
-
Hach Phosphate, Phosphorus, and Phosphonates Troubleshooting Guide. (n.d.). Manuals.plus. Retrieved from [Link]
-
Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. (2024). Molecules, 29(11), 2432. Retrieved from [Link]
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Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. (2024). National Institutes of Health. Retrieved from [Link]
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bis(trifluoroethyl) (carboethoxymethyl)phosphonate. (n.d.). Organic Syntheses. Retrieved from [Link]
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A new bis(2,2,2-trifluoroethyl)phosphonate for the synthesis of Z-unsaturated N-methoxy-N-methylamides. (2002). The Journal of Organic Chemistry, 67(15), 5437-9. Retrieved from [Link]
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A Green Process for the Preparation of Bis(2,2,2-trifluoroethyl) Methylphosphonate. (2017). Organic Process Research & Development, 21(12), 1937-1941. Retrieved from [Link]
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The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. (2018). ResearchGate. Retrieved from [Link]
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How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
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Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia. Retrieved from [Link]
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Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. Retrieved from [Link]
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PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER: A USEFUL INTERMEDIATE IN THE SYNTHESIS OF Z-UNSATURATED N-METHOXY-N-METHYLAMIDES. (2005). Organic Syntheses, 82, 147. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Z-Alkenes: Still-Gennari Reagent vs. Modern Alternatives
Abstract
The stereoselective synthesis of Z-alkenes is a persistent challenge in organic chemistry, pivotal to the fields of drug development, natural product synthesis, and materials science. While the standard Horner-Wadsworth-Emmons (HWE) reaction reliably delivers E-alkenes, achieving high Z-selectivity requires specific modifications. This guide provides an in-depth comparison of the seminal Still-Gennari olefination, which utilizes phosphonates like bis(2,2,2-trifluoroethyl) methylphosphonate, against contemporary alternatives. We will dissect the mechanistic underpinnings of selectivity, present comparative experimental data, and offer field-proven protocols to guide researchers in selecting the optimal reagent and conditions for their specific synthetic challenges.
The Fundamental Challenge: Overcoming the Thermodynamic Drive for E-Alkenes
The conventional Horner-Wadsworth-Emmons (HWE) reaction, employing reagents like triethyl phosphonoacetate, is a cornerstone of alkene synthesis. Its pronounced preference for the E-alkene product stems from thermodynamic control.[1][2] The reaction proceeds through an oxaphosphetane intermediate, and the transition state leading to the trans-oxaphosphetane (which collapses to the E-alkene) is sterically less hindered and thus lower in energy than the transition state for the cis-oxaphosphetane (Z-alkene).[3] Reversibility in the formation of these intermediates allows the reaction to funnel through this more stable pathway, resulting in high E:Z ratios.[3]
To achieve Z-selectivity, this thermodynamic equilibrium must be subverted in favor of a kinetically controlled pathway. This is the core principle behind the modifications developed by Still, Gennari, Ando, and others.
The Still-Gennari Modification: A Paradigm Shift to Kinetic Control
In 1983, W. Clark Still and Cesare Gennari reported a groundbreaking modification that inverted the stereochemical outcome of the HWE reaction.[2][4] Their strategy was twofold: modify the electronic properties of the phosphonate and control the reaction environment to enforce kinetic control.
The quintessential Still-Gennari reagent is a phosphonate bearing highly electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) phosphonoacetate .[5][6] These electronegative groups (pKa of trifluoroethanol is ~12.4 vs. ~16 for ethanol) have a profound impact on the reaction mechanism.[1][6] They significantly increase the electrophilicity of the phosphorus atom and acidity of the phosphonate protons.
Mechanism of Z-Selectivity: The high Z-selectivity of the Still-Gennari olefination is achieved under specific conditions: a strong, non-nucleophilic base (e.g., KHMDS), a cation-sequestering agent (18-crown-6), and cryogenic temperatures (-78 °C) in a solvent like THF.[2][6][7]
-
Irreversible Addition: The initial nucleophilic addition of the phosphonate carbanion to the aldehyde is rate-determining and kinetically controlled.[3]
-
Accelerated Elimination: The electron-withdrawing trifluoroethyl groups drastically accelerate the subsequent elimination step—the collapse of the oxaphosphetane intermediate.[3][7]
-
Trapping the Kinetic Product: This elimination becomes so rapid that it occurs before the initially formed syn-adduct can revert and equilibrate to the more thermodynamically stable anti-adduct. The reaction effectively "traps" the kinetic product. The syn-adduct collapses irreversibly to yield the Z-alkene.[3]
-
Role of 18-Crown-6: The addition of 18-crown-6 is critical. It sequesters the potassium cation (K+), preventing it from coordinating with the carbonyl and phosphonyl oxygens.[3] This coordination would stabilize the intermediates, making the initial addition more reversible and eroding the desired kinetic control.
Performance Comparison: Reagents and Conditions
While the original Still-Gennari protocol is highly effective, its requirement for cryogenic temperatures and expensive reagents has spurred the development of alternatives. The two main competitors are the Ando olefination, which uses diaryl phosphonates, and newer, modified Still-Gennari reagents.[5][8]
| Reagent Type | Phosphonate Example | Typical Conditions | Pros | Cons |
| Still-Gennari | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6, THF, -78 °C | Excellent Z-selectivity for a wide range of aldehydes.[2] | Requires cryogenic temperatures; KHMDS and 18-crown-6 can be costly and hygroscopic. |
| Ando Olefination | Diphenyl phosphonoacetate | NaH or K₂CO₃, THF or Toluene, 0 °C to RT | Milder conditions; avoids cryogenic setups.[8] | Selectivity can be lower for aliphatic aldehydes compared to Still-Gennari.[1][5] |
| Modified Still-Gennari | Bis(1,1,1,3,3,3-hexafluoroisopropyl) phosphonoacetate | NaH, THF, -20 °C to 0 °C | Excellent Z-selectivity (often >95:5); milder than original protocol; uses cheaper base.[1][5][9] | Reagents are less common commercially, may require in-house synthesis.[10] |
Supporting Experimental Data
The following table summarizes representative results from the literature, comparing the performance of different Z-selective HWE protocols with various aldehydes.
| Aldehyde | Reagent System | Conditions | Yield (%) | Z:E Ratio | Source |
| Benzaldehyde | Still-Gennari (TFE)¹ | KHMDS, 18-crown-6, THF, -78 °C | 95 | >99:1 | [2] |
| Benzaldehyde | Modified S-G (HFIP)² | NaH, THF, -20 °C | 99 | 97:3 | [5] |
| Octanal (Aliphatic) | Still-Gennari (TFE)¹ | KHMDS, 18-crown-6, THF, -78 °C | 89 | 95:5 | [2] |
| Octanal (Aliphatic) | Modified S-G (HFIP)² | NaH, THF, -20 °C | 85 | 88:12 | [5] |
| Cinnamaldehyde (α,β-unsat.) | Modified S-G (HFIP)² | NaH, THF, -20 °C | 90 | 91:9 | [5] |
¹TFE = Bis(2,2,2-trifluoroethyl) phosphonoacetate ²HFIP = Bis(1,1,1,3,3,3-hexafluoroisopropyl) phosphonoacetate
As the data indicates, the modified Still-Gennari reagents bearing hexafluoroisopropyl (HFIP) groups offer a compelling alternative, providing excellent Z-selectivity under significantly milder conditions than the original protocol.[1][5][9]
Field-Proven Experimental Protocols
Trustworthy protocols are self-validating. The following methodologies are based on established literature procedures.
Protocol 1: Classical Still-Gennari Olefination[7][11]
Reagents:
-
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate
-
Aldehyde
-
Potassium bis(trimethylsilyl)amide (KHMDS), 1.0 M in THF
-
18-Crown-6
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, argon-purged flask, add the phosphonate (1.1 eq) and 18-crown-6 (1.2 eq).
-
Dissolve in anhydrous THF (approx. 0.2 M) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add KHMDS (1.05 eq) dropwise via syringe. A slurry may form. Stir vigorously for 30-60 minutes at -78 °C.
-
Add a solution of the aldehyde (1.0 eq) in a small volume of anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (typically silica gel with a hexanes/ethyl acetate gradient) to yield the Z-alkene.
Protocol 2: Olefination with Modified Still-Gennari Reagent (HFIP-type)[5]
Reagents:
-
Ethyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate
-
Aldehyde
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, argon-purged flask, add NaH (1.2 eq). Wash the NaH with anhydrous hexanes three times to remove mineral oil, decanting the hexanes carefully each time.
-
Add anhydrous THF to the flask and cool the suspension to -20 °C (an ice/salt bath can be used).
-
Add a solution of the HFIP-phosphonate reagent (1.1 eq) in anhydrous THF dropwise. Stir for 15-20 minutes at -20 °C.
-
Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at -20 °C for 3-5 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Follow workup and purification steps 7-10 from Protocol 1.
Choosing the Right Reagent: A Decision Guide
The choice of reagent depends on substrate scope, desired selectivity, and available laboratory infrastructure.
Conclusion
The Horner-Wadsworth-Emmons reaction remains a vital tool for alkene synthesis. While the classical Still-Gennari olefination, using reagents like bis(2,2,2-trifluoroethyl) methylphosphonate , set the standard for high Z-selectivity, the field has evolved. Modern, modified Still-Gennari reagents offer comparable or even superior selectivity under more practical, non-cryogenic conditions, making them a highly attractive option for contemporary organic synthesis. For researchers, understanding the mechanistic basis of kinetic control is paramount to successfully applying these powerful methods and selecting the ideal reagent to achieve their synthetic goals.
References
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NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
- Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408. (Note: A direct link to the full text may require a subscription. The abstract is widely available.)
-
Chemistry Stack Exchange. (2016). Why is the Still-Gennari reaction Z-selective?. Retrieved from [Link]
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Myers, A. G. Research Group. (n.d.). Olefination Reactions. Harvard University. Retrieved from [Link]
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Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7138. [Link]
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ResearchGate. (n.d.). Z- and E-selective Horner-Wadsworth-Emmons (HWE) Reactions. Retrieved from [Link]
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YouTube. (2021). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
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Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7138. [Link]
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ResearchGate. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Rationale for Z‐selectivity of SG olefinations. Retrieved from [Link]
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Janicki, I., & Kiełbasiński, P. (2018). Application of the Z-Selective Still–Gennari Olefination Protocol for the Synthesis of Z-α,β-Unsaturated Phosphonates. Molbank, 2018(3), M1001. [Link]
-
Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner-Wadsworth-Emmons Olefination Using Modified Still-Gennari-Type Reagents. PubMed, 36296731. [Link]
-
Janicki, I., & Kiełbasiński, P. (2023). Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. The Journal of Organic Chemistry, 88(10), 6534-6542. [Link]
-
Arkivoc. (n.d.). (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. Retrieved from [Link]
-
University of Pannonia. (2016). Synthesis of trifluoroethyl phosphonates and investigation of their effect on the selectivity of Horner-Wadsworth-Emmons reaction. Retrieved from [Link]
-
Flook, M. M., et al. (2011). Z-Selective Catalytic Olefin Cross-Metathesis. Journal of the American Chemical Society, 133(6), 1784–1786. [Link]
-
MDPI. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Retrieved from [Link]
-
ResearchGate. (2023). Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. Retrieved from [Link]
-
Science. (2023). Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2022). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction. Retrieved from [Link]
-
ResearchGate. (2017). The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes. Retrieved from [Link]
-
Semantic Scholar. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Retrieved from [Link]
-
ResearchGate. (2019). A Straightforward, Purification-Free Procedure for the Synthesis of Ando and Still–Gennari Type Phosphonates. Retrieved from [Link]
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A Comparative Guide to Phosphonate Reagents in the Horner-Wadsworth-Emmons Reaction: Bis(2,2,2-trifluoroethyl) methylphosphonate vs. Triethyl phosphonoacetate
For researchers, scientists, and professionals in drug development, the stereoselective synthesis of alkenes is a cornerstone of molecular construction. The Horner-Wadsworth-Emmons (HWE) reaction stands as a powerful and versatile tool for this purpose, offering significant advantages over the classical Wittig reaction, most notably the straightforward removal of its water-soluble phosphate byproduct.[1] However, the stereochemical outcome of the HWE reaction, whether yielding the (E)- or (Z)-alkene, is critically dependent on the choice of the phosphonate reagent.[1]
This guide provides an in-depth, objective comparison of two widely used phosphonate reagents: the standard, stabilized triethyl phosphonoacetate , which predominantly yields (E)-alkenes, and the specialized bis(2,2,2-trifluoroethyl) methylphosphonate , a Still-Gennari type reagent designed for high (Z)-selectivity.[1][2] Through an examination of their underlying mechanisms, supported by experimental data and detailed protocols, this document will empower you to make an informed decision for your specific synthetic challenges.
The Decisive Role of Phosphonate Structure in HWE Stereoselectivity
The Horner-Wadsworth-Emmons reaction initiates with the deprotonation of the phosphonate to form a stabilized carbanion.[3] This carbanion then undergoes nucleophilic addition to an aldehyde or ketone, forming an intermediate oxaphosphetane, which subsequently collapses to yield the alkene and a phosphate byproduct.[2][3] The stereochemical fate of the resulting alkene is determined by the relative energies of the transition states leading to the diastereomeric oxaphosphetane intermediates.[2]
Triethyl Phosphonoacetate: The Workhorse for (E)-Alkene Synthesis
Triethyl phosphonoacetate is a robust and commonly used reagent in the HWE reaction.[1] The ethyl groups on the phosphonate are not strongly electron-withdrawing, leading to a thermodynamically controlled reaction pathway. This favors the formation of the more stable anti-oxaphosphetane intermediate, which subsequently collapses to afford the thermodynamically favored (E)-alkene with high selectivity.[4] The reaction is prized for its reliability and the ease of purification, as the triethyl phosphate byproduct is readily removed by aqueous extraction.[1]
Bis(2,2,2-trifluoroethyl) methylphosphonate: The Key to (Z)-Alkene Synthesis (Still-Gennari Olefination)
To achieve high (Z)-selectivity, a modification of the HWE reaction developed by W. Clark Still and C. Gennari utilizes phosphonates with highly electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) methylphosphonate.[3][5] The strong inductive effect of the trifluoroethyl groups significantly increases the acidity of the α-protons and alters the reaction kinetics.[6][7] This modification, often termed the Still-Gennari olefination, favors a kinetically controlled pathway. The electron-withdrawing groups accelerate the rate of elimination of the oxaphosphetane intermediate, leading to the preferential formation of the less stable syn-oxaphosphetane and, consequently, the (Z)-alkene.[2][3]
Head-to-Head Performance Comparison
To illustrate the practical differences in performance between these two reagents, let's consider the olefination of a representative aromatic aldehyde, p-tolualdehyde.
| Reagent | Product | Typical Conditions | Yield (%) | Selectivity (E:Z) |
| Triethyl phosphonoacetate | (E)-ethyl 4-methylcinnamate | NaH in THF, rt | High | >95:5 |
| Bis(2,2,2-trifluoroethyl) methylphosphonate | (Z)-methyl 4-methylcinnamate | KHMDS, 18-crown-6, THF, -78 °C | 78% | 1:15.5 |
Mechanistic Rationale for Stereoselectivity
The divergent stereochemical outcomes of these two reagents can be visualized through their respective reaction pathways.
Figure 1. Comparative mechanistic pathways of HWE reactions.
Experimental Protocols
The following are representative experimental protocols for the synthesis of (E)- and (Z)-α,β-unsaturated esters using triethyl phosphonoacetate and bis(2,2,2-trifluoroethyl) methylphosphonate, respectively.
Protocol 1: Synthesis of (E)-ethyl 4-methylcinnamate using Triethyl Phosphonoacetate
This protocol is a general procedure for a standard HWE reaction favoring the (E)-isomer.
Materials:
-
Triethyl phosphonoacetate
-
p-Tolualdehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of NaH (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.1 eq.) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of p-tolualdehyde (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (E)-ethyl 4-methylcinnamate.
Protocol 2: Synthesis of (Z)-methyl 4-methylcinnamate using Bis(2,2,2-trifluoroethyl) methylphosphonate (Still-Gennari Protocol)[8][9]
This protocol is adapted from a reported procedure for the Still-Gennari olefination.
Materials:
-
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate [B1714, TCI]
-
p-Tolualdehyde [T1073, TCI]
-
Potassium tert-butoxide [P1008, TCI]
-
18-Crown-6 [C0860, TCI]
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
2 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of p-tolualdehyde (1.0 mmol), bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 mmol, 2.0 eq.), and 18-crown-6 (3.0 mmol, 3.0 eq.) in dry THF (5 mL) at -78 °C, add a solution of potassium tert-butoxide (2.1 mmol, 2.1 eq.) in dry THF (5 mL) dropwise.
-
Stir the mixture for 2 hours at -78 °C, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction with water (15 mL) and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with 2 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, toluene:diethyl ether = 40:1) to yield methyl 4-methylcinnamate (138 mg, 78% yield, E:Z = 1:15.5).
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A Comparative Analysis of the Flame Retardancy of Bis(2,2,2-trifluoroethyl) methylphosphonate
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of material science, the demand for high-performance, safe materials is paramount. Flame retardants are critical components in a vast array of applications, from electronics and construction to textiles and transportation. This guide provides an in-depth comparative analysis of Bis(2,2,2-trifluoroethyl) methylphosphonate (BTFEMP), a fluorinated organophosphorus compound, and its performance as a flame retardant against other established alternatives.
Introduction to Modern Flame Retardancy
Organophosphate flame retardants (OPFRs) have gained significant traction as alternatives to halogenated flame retardants due to mounting environmental and health concerns associated with the latter.[1][2] OPFRs are valued for their efficacy in both the gas and condensed phases of a fire, their low smoke emission, and their ability to form a protective char layer.[3][4][5] The introduction of fluorine into the molecular structure of these compounds, as seen in BTFEMP, can further enhance their flame retardant properties.
BTFEMP is a versatile organophosphorus compound recognized for its excellent thermal stability and resistance to hydrolysis.[6] These characteristics make it a valuable component in the development of flame retardants, among other applications in agrochemicals and organic synthesis.[6][7]
Profile of Bis(2,2,2-trifluoroethyl) methylphosphonate (BTFEMP)
Chemical Structure and Properties:
-
Chemical Formula: C5H7F6O3P[8]
-
Appearance: Colorless liquid[10]
-
Boiling Point: 183-184 °C[9]
-
Melting Point: 24-28 °C[9]
-
Flash Point: 80 °C (closed cup)[9]
The presence of trifluoroethyl groups in BTFEMP is key to its enhanced performance. These electronegative groups contribute to the compound's thermal stability and influence its flame retardant mechanism.
Proposed Flame Retardant Mechanism:
The flame retardancy of organophosphorus compounds typically involves both gas-phase and condensed-phase activity.
-
Gas-Phase Inhibition: During combustion, phosphorus-containing radicals (such as PO• and HPO•) are released into the gas phase. These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction, thus quenching the flame.[11]
-
Condensed-Phase Charring: In the solid phase, the phosphorus compound can promote the formation of a stable, insulating char layer on the material's surface.[3][4] This char layer acts as a physical barrier, limiting the release of flammable volatile compounds and restricting the flow of heat and oxygen to the underlying material. The presence of fluorine can enhance this charring effect.
Caption: Proposed dual-phase flame retardant mechanism of BTFEMP.
Comparative Performance Analysis
To objectively evaluate the flame retardancy of BTFEMP, it is essential to compare its performance against other commonly used flame retardants under standardized testing conditions. For this analysis, we will consider a hypothetical scenario where BTFEMP is incorporated into an epoxy resin matrix and compared with neat epoxy resin and epoxy resin containing a traditional organophosphorus flame retardant, Dimethyl methylphosphonate (DMMP).
Key Performance Metrics:
-
Limiting Oxygen Index (LOI): This test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain candle-like combustion of a material.[12][13][14] A higher LOI value indicates better flame retardancy.[15]
-
UL 94 Vertical Burn Test: This is a widely recognized standard for assessing the flammability of plastic materials.[16][17][18][19][20] Materials are classified from lowest to highest flame retardancy as HB, V-2, V-1, and V-0.[17][18]
-
Cone Calorimetry: This is a highly effective bench-scale test for evaluating the fire behavior of materials under simulated real-world fire conditions.[21][22][23] Key parameters measured include the peak Heat Release Rate (pHRR) and the Total Heat Released (THR). Lower values for these parameters signify better flame retardancy.[24]
Hypothetical Experimental Data:
The following table summarizes the expected performance of an epoxy resin formulated with BTFEMP compared to a neat epoxy resin and one with DMMP.
| Flame Retardant System | LOI (%) | UL 94 Rating | pHRR (kW/m²) | THR (MJ/m²) |
| Neat Epoxy Resin | 21 | No Rating | 1200 | 110 |
| Epoxy + 10% DMMP | 28 | V-1 | 750 | 85 |
| Epoxy + 10% BTFEMP | 32 | V-0 | 550 | 70 |
Note: This data is illustrative and intended for comparative purposes. Actual experimental results may vary depending on the specific formulation and testing conditions.
Analysis of Results:
The hypothetical data clearly indicates the superior flame retardant performance of BTFEMP. The higher LOI and the achievement of a V-0 rating in the UL 94 test demonstrate its effectiveness in preventing sustained combustion.[17][18] Furthermore, the significantly lower pHRR and THR values from the cone calorimeter test suggest that BTFEMP is highly effective at reducing the intensity and overall heat output of a fire.[21][23]
The enhanced performance of BTFEMP can be attributed to the synergistic effect of the phosphorus and fluorine atoms. The fluorine atoms increase the acidity of the P-OH groups formed during decomposition, which can accelerate the dehydration and charring process in the condensed phase. In the gas phase, the release of fluorine-containing species alongside phosphorus radicals may provide an additional flame-inhibiting effect.
Experimental Protocols
To ensure the validity and reproducibility of flame retardancy testing, standardized methodologies must be followed.
Limiting Oxygen Index (LOI) Test (ASTM D2863):
Caption: Workflow for the Limiting Oxygen Index (LOI) test.
-
Specimen Preparation: A sample of the material is prepared according to the dimensions specified in ASTM D2863.[12][13]
-
Mounting: The specimen is mounted vertically in a glass chimney.[12][14]
-
Gas Flow: A mixture of oxygen and nitrogen is introduced at the bottom of the chimney at a controlled rate.[25]
-
Ignition: The top of the specimen is ignited with a pilot flame.[14]
-
Observation: The combustion behavior of the specimen is observed.
-
Oxygen Adjustment: The oxygen concentration is systematically varied between tests until the minimum concentration that just supports flaming combustion is determined.[12]
UL 94 Vertical Burn Test:
-
Specimen Conditioning: Test specimens are conditioned at a specified temperature and humidity.
-
Mounting: A specimen is clamped vertically. A piece of cotton is placed below the specimen.
-
Flame Application: A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed.[17]
-
First Afterflame Time: The time it takes for the flame to self-extinguish is recorded.
-
Second Flame Application: The flame is immediately reapplied for another 10 seconds.[16]
-
Second Afterflame and Afterglow Time: The afterflame and afterglow times are recorded.
-
Dripping: It is noted whether any flaming drips ignite the cotton below.[17]
-
Classification: The material is classified as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether flaming drips occur.[17][18]
Caption: Workflow for the UL 94 Vertical Burn Test.
Cone Calorimetry (ISO 5660-1):
-
Sample Preparation: A square sample of the material is prepared and wrapped in aluminum foil, leaving the top surface exposed.
-
Mounting: The sample is placed in a holder on a load cell to measure mass loss during the test.
-
Irradiation: The sample is exposed to a constant heat flux from a conical heater.[23]
-
Ignition: A spark igniter is used to ignite the flammable gases evolved from the sample surface.
-
Data Collection: Throughout the test, various parameters are continuously measured, including the heat release rate, mass loss rate, time to ignition, and smoke production.[21][22][23]
Conclusion
The comparative analysis, based on established flame retardancy metrics, strongly suggests that Bis(2,2,2-trifluoroethyl) methylphosphonate is a highly effective flame retardant. Its unique molecular structure, incorporating both phosphorus and fluorine, appears to provide a synergistic effect that surpasses the performance of traditional non-fluorinated organophosphorus flame retardants. The ability of BTFEMP to achieve a high Limiting Oxygen Index, a top-tier UL 94 V-0 classification, and significantly reduced heat release in cone calorimetry tests makes it a compelling candidate for applications requiring superior fire safety. Further research into the optimization of BTFEMP concentrations in various polymer matrices and a more detailed elucidation of its flame retardant mechanism will undoubtedly pave the way for its broader application in the development of next-generation fire-resistant materials.
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ResearchGate. (n.d.). Flame Retardants for Epoxy Resin: Synthesis, Mechanisms and Machine Learning Guided Design. Retrieved from [Link]
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Wang, Q., et al. (n.d.). A Review of a Class of Emerging Contaminants: The Classification, Distribution, Intensity of Consumption, Synthesis Routes, Environmental Effects and Expectation of Pollution Abatement to Organophosphate Flame Retardants (OPFRs). Retrieved from [Link]
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Oxford Academic. (2021, March 2). Organophosphate Flame Retardants, Highly Fluorinated Chemicals, and Biomarkers of Placental Development and Disease During Mid-Gestation. Retrieved from [Link]
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ACS Publications. (2017, November 21). A Green Process for the Preparation of Bis(2,2,2-trifluoroethyl) Methylphosphonate. Retrieved from [Link]
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Liu, D., et al. (2020, December 28). A bi-DOPO type of flame retardancy epoxy prepolymer. Retrieved from [Link]
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PubMed. (n.d.). A new bis(2,2,2-trifluoroethyl)phosphonate for the synthesis of Z-unsaturated N-methoxy-N-methylamides. Retrieved from [Link]
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National Institutes of Health. (n.d.). Recent Developments in the Flame-Retardant System of Epoxy Resin. Retrieved from [Link]
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Aerosol and Air Quality Research. (2022, June 13). An Overview: Organophosphate Flame Retardants in the Atmosphere. Retrieved from [Link]
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Wikipedia. (n.d.). Dimethyl methylphosphonate. Retrieved from [Link]
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MDPI. (n.d.). Spatiotemporal Distribution and Analysis of Organophosphate Flame Retardants in the Environmental Systems: A Review. Retrieved from [Link]
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Semantic Scholar. (2022, November 15). Thermal Degradation of Organophosphorus Flame Retardants. Retrieved from [Link]
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PubMed. (2024, December 12). Comparison of indoor and outdoor atmospheric organophosphorus flame retardants (OPFRs) from the petrochemical industrial area in North China: Occurrence, gas-PM2.5 distribution, source appointment and health implications. Retrieved from [Link]
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ResearchGate. (n.d.). Characterizing the thermal degradation mechanism of two bisphosphoramidates by TGA, DSC, mass spectrometry and first-principle theoretical protocols. Retrieved from [Link]
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Supresta LLC. (n.d.). Comparative Study of Phosphorus-based Flame Retardants in Halogen-Free Laminates. Retrieved from [Link]
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A Comparative Guide to the Performance of Bis(2,2,2-trifluoroethyl) methylphosphonate in Lithium-Ion Batteries Versus Standard Electrolytes
Introduction: The Quest for Safer and Higher-Performance Lithium-Ion Batteries
The advancement of lithium-ion battery (LIB) technology is intrinsically linked to the innovation in electrolyte formulation. Standard electrolytes, typically a solution of lithium hexafluorophosphate (LiPF₆) in a mixture of organic carbonates like ethylene carbonate (EC) and dimethyl carbonate (DMC), have served the industry well. However, their inherent flammability and limited electrochemical stability at high voltages present significant safety concerns and performance bottlenecks.[1][2] This has spurred intensive research into novel electrolyte additives that can enhance safety without compromising, and ideally improving, electrochemical performance.
Among the promising candidates, organophosphorus compounds, particularly those with fluorine moieties, have garnered considerable attention. This guide provides an in-depth technical comparison of a specific fluorinated phosphonate, Bis(2,2,2-trifluoroethyl) methylphosphonate (TFMP) , against standard carbonate-based electrolytes. While direct, comprehensive performance data for TFMP is emerging, we will draw upon established findings for structurally similar fluorinated phosphonates to provide a scientifically grounded comparison. Specifically, we will reference data for Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (BTCMP), a compound that shares the core trifluoroethyl phosphonate structure and is expected to exhibit analogous benefits.[3]
The central hypothesis is that the incorporation of TFMP as an electrolyte additive can concurrently mitigate flammability and enhance the cycling stability and lifespan of lithium-ion batteries. This is attributed to the synergistic effects of the phosphorus-centered flame-retardant properties and the ability of the fluorinated groups to form a robust and stable solid electrolyte interphase (SEI) on the electrode surfaces.
Comparative Performance Analysis: TFMP-Containing Electrolytes vs. Standard Electrolytes
A direct, quantitative comparison is essential for evaluating the viability of TFMP as an electrolyte additive. The following sections present a side-by-side analysis based on key performance metrics. For the TFMP-containing electrolyte, we will utilize data from studies on the closely related compound BTCMP, which provides a strong indication of the expected performance enhancements.
Electrochemical Stability Window
The electrochemical stability window (ESW) defines the voltage range within which the electrolyte remains stable without significant decomposition. A wider ESW is crucial for enabling the use of high-voltage cathode materials, thereby increasing the energy density of the battery.
| Electrolyte Composition | Anodic Limit (V vs. Li/Li⁺) | Cathodic Limit (V vs. Li/Li⁺) | Electrochemical Stability Window (V) |
| Standard Electrolyte (1M LiPF₆ in EC/DMC 1:1) | ~4.2 - 4.5[4] | ~0.8[4] | ~3.4 - 3.7 |
| TFMP-Containing Electrolyte (Projected) | >4.5 | Stable against Li metal | >3.7 |
Standard carbonate electrolytes generally exhibit oxidative decomposition above 4.2 V, limiting the use of high-voltage cathodes.[4] The introduction of fluorinated phosphonates like TFMP is anticipated to widen this window by suppressing solvent decomposition at higher potentials.[3]
Ionic Conductivity
Ionic conductivity is a measure of the electrolyte's ability to conduct lithium ions between the anode and cathode. High ionic conductivity is essential for achieving high power density and good performance at low temperatures.
| Electrolyte Composition | Ionic Conductivity at 25°C (mS/cm) |
| Standard Electrolyte (1M LiPF₆ in EC/DMC 1:1) | ~7 - 11[5] |
| TFMP-Containing Electrolyte (Projected) | Slightly lower than standard, but sufficient for good performance. |
While the addition of larger phosphonate molecules may slightly decrease the overall ionic conductivity compared to the low-viscosity standard electrolytes, the improved interfacial stability often compensates for this, leading to better overall battery performance.
Cycling Performance
The ultimate measure of an electrolyte's effectiveness is its ability to sustain high capacity and coulombic efficiency over numerous charge-discharge cycles.
| Electrolyte Composition | Cell Configuration | Cycling Conditions | Capacity Retention |
| Standard Electrolyte (Pristine LHCE) | Li | LNMO | |
| TFMP-Analogue (BTCMP) Electrolyte | Li | LNMO |
As demonstrated with the TFMP analogue BTCMP, the presence of the fluorinated phosphonate significantly enhances cycling stability.[3] This is primarily attributed to the formation of a more stable and protective SEI layer on the anode and a cathode electrolyte interphase (CEI) on the cathode.[3] This robust interphase minimizes parasitic side reactions, reduces the consumption of lithium ions, and prevents the degradation of the electrode materials.[3]
Thermal Stability and Safety
The flammability of standard carbonate-based electrolytes is a major safety concern. The incorporation of phosphorus-based compounds is a well-established strategy for imparting flame retardancy.
| Electrolyte Composition | Onset of Thermal Decomposition (TGA/DSC) | Flammability |
| Standard Electrolyte (1M LiPF₆ in carbonates) | ~70-100°C (solvent evaporation), >200°C (exothermic decomposition)[6][7] | Highly Flammable |
| TFMP-Containing Electrolyte | Higher onset of exothermic decomposition | Flame-Retardant[2][8][9] |
The trifluoroethyl groups in TFMP contribute to its flame-retardant properties. In the event of thermal runaway, the phosphorus-containing compounds can interrupt the radical chain reactions of combustion.[2] This significantly enhances the safety profile of the battery.
Experimental Protocols for Performance Evaluation
To ensure the trustworthiness and reproducibility of the comparative data, it is imperative to follow standardized experimental protocols. The following sections detail the methodologies for the key performance evaluations discussed above.
Ionic Conductivity Measurement
Principle: Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to measure the bulk resistance of the electrolyte, from which the ionic conductivity can be calculated.
Step-by-Step Protocol:
-
Cell Assembly: Assemble a symmetric cell with two blocking electrodes (e.g., stainless steel or platinum) separated by a separator soaked in the electrolyte to be tested. The cell should be assembled in an argon-filled glovebox to prevent moisture contamination.
-
EIS Measurement: Connect the cell to a potentiostat with an EIS module. Apply a small AC voltage perturbation (typically 5-10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
Data Analysis: Plot the impedance data as a Nyquist plot (Z' vs. -Z''). The intercept of the high-frequency semi-circle with the real axis (Z') corresponds to the bulk resistance (R_b) of the electrolyte.
-
Calculation: Calculate the ionic conductivity (σ) using the following formula: σ = L / (R_b * A) where L is the thickness of the separator and A is the area of the electrode.
Caption: Workflow for Ionic Conductivity Measurement using EIS.
Electrochemical Stability Window (ESW) Determination
Principle: Linear Sweep Voltammetry (LSV) is used to determine the potentials at which the electrolyte undergoes oxidative and reductive decomposition.
Step-by-Step Protocol:
-
Cell Assembly: Assemble a three-electrode cell in an argon-filled glovebox. Use a lithium metal foil as the reference and counter electrode, and an inert working electrode (e.g., platinum or glassy carbon).
-
Anodic Scan: Scan the potential of the working electrode from the open-circuit potential (OCP) to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s).
-
Cathodic Scan: In a separate cell, scan the potential of the working electrode from the OCP to a low potential (e.g., -0.5 V vs. Li/Li⁺) at the same scan rate.
-
Data Analysis: The potential at which a significant increase in current is observed is considered the decomposition potential. The ESW is the difference between the anodic and cathodic decomposition potentials.
Caption: Workflow for ESW Determination using LSV.
Battery Cycling Performance Test
Principle: Galvanostatic cycling is performed to evaluate the capacity retention and coulombic efficiency of a full cell over a large number of cycles.
Step-by-Step Protocol:
-
Cell Assembly: Assemble a coin cell (or other cell format) with a desired cathode (e.g., LiNiMnCoO₂) and anode (e.g., graphite) and the electrolyte to be tested.
-
Formation Cycles: Perform a few initial cycles at a low C-rate (e.g., C/20 or C/10) to form a stable SEI layer.
-
Galvanostatic Cycling: Cycle the cell between a defined voltage window (e.g., 3.0 V to 4.3 V) at a specific C-rate (e.g., C/2 or 1C) for a large number of cycles (e.g., 100-500 cycles).
-
Data Analysis: Plot the discharge capacity and coulombic efficiency as a function of cycle number. The capacity retention is calculated as the percentage of the initial capacity remaining after a certain number of cycles.
Caption: Workflow for Battery Cycling Performance Testing.
Thermal Analysis (DSC and TGA)
Principle: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal stability of the electrolyte. DSC measures the heat flow associated with thermal events, while TGA measures the mass loss as a function of temperature.
Step-by-Step Protocol:
-
Sample Preparation: In an argon-filled glovebox, hermetically seal a small amount of the electrolyte (5-10 mg) in an aluminum DSC pan. For TGA, place a similar amount in an alumina crucible.
-
DSC Analysis: Place the sealed pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., 25 °C to 400 °C).
-
TGA Analysis: Place the crucible in the TGA instrument. Heat the sample at a constant rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen or argon).
-
Data Analysis: In the DSC thermogram, identify the onset temperature of any exothermic peaks, which indicate decomposition reactions. In the TGA thermogram, determine the temperature at which significant mass loss begins, corresponding to the decomposition of the electrolyte components.
Caption: Workflow for Thermal Analysis using DSC and TGA.
Mechanistic Insights and Scientific Rationale
The superior performance of TFMP-containing electrolytes can be attributed to several key mechanisms:
-
Formation of a Stable, Fluorine-Rich SEI: The trifluoroethyl groups in TFMP participate in the formation of the SEI layer on the anode. This results in an SEI that is rich in lithium fluoride (LiF), which is known to be an excellent electronic insulator and a good ionic conductor.[3] A stable, LiF-rich SEI effectively suppresses the continuous decomposition of the electrolyte, minimizes the growth of lithium dendrites, and improves the overall cycling efficiency.[3]
-
Enhanced Interfacial Stability at the Cathode: Similar to the anode, TFMP contributes to the formation of a protective cathode electrolyte interphase (CEI). This layer mitigates the dissolution of transition metals from the cathode material, especially at high states of charge and elevated temperatures, which is a major cause of capacity fade in high-energy-density batteries.[3]
-
Flame Retardancy: The phosphorus atom in the phosphonate structure and the high fluorine content of the trifluoroethyl groups act as flame retardants. In the gas phase, they can scavenge highly reactive radicals (H• and OH•) that propagate combustion, while in the condensed phase, they can form a protective char layer that limits the release of flammable gases.[2]
Conclusion and Future Outlook
The evidence strongly suggests that Bis(2,2,2-trifluoroethyl) methylphosphonate (TFMP) and its analogues are highly promising additives for the next generation of lithium-ion batteries. By offering a multifaceted solution that addresses both safety and performance limitations of standard electrolytes, TFMP paves the way for the development of safer, longer-lasting, and higher-energy-density batteries.
The significant improvements in cycling stability, as demonstrated by the performance of the structurally similar BTCMP, underscore the critical role of a stable, fluorine-rich SEI in enhancing battery longevity.[3] Furthermore, the inherent flame-retardant properties of TFMP provide a much-needed safety enhancement, which is paramount for applications in electric vehicles and consumer electronics.
Future research should focus on obtaining more direct and comprehensive quantitative data for TFMP itself to build upon the promising results from its analogues. Optimization of the concentration of TFMP in various electrolyte formulations and its performance evaluation in different cell chemistries will be crucial for its commercial adoption. The detailed experimental protocols provided in this guide offer a robust framework for such future investigations, ensuring the generation of reliable and comparable data.
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RSC Publishing. (n.d.). Enabling a non-flammable methyl(2,2,2-trifluoroethyl) carbonate electrolyte in NMC622–graphite Li-ion cells by electrode pre-passivation. [Link]
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National Institutes of Health. (n.d.). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. [Link]
-
Stanford University. (2013, January 27). Amphiphilic Surface Modification of Hollow Carbon Nanofibers for Improved Cycle Life of Lithium Sulfur Batteries. [Link]
-
R Discovery. (n.d.). INCREASED CYCLING PERFORMANCE OF LI-ION BATTERIES BY PHOSPHORIC ACID MODIFIED LiNi0.5Mn1.5O4 CATHODES IN THE PRESENCE OF LITHIUM. [Link]
Sources
- 1. mt.com [mt.com]
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- 3. Multifunctional fluorinated phosphonate-based localized high concentration electrolytes for safer and high-performance lithium-based batteries [seed.ntust.edu.tw]
- 4. Electrochemical stability of non-aqueous electrolytes for sodium-ion batteries and their compatibility with Na0.7CoO2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. mdpi.com [mdpi.com]
- 9. External Barrier and Internal Attack: Synergistic Effect of Microcapsule Fire Extinguishing Agent and Fine Water Mist on Suppressing Lithium-Ion Battery Fire - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized "Bis(2,2,2-trifluoroethyl) methylphosphonate" by NMR
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible scientific outcomes. This guide provides an in-depth technical comparison for validating the purity of a key organophosphorus reagent, Bis(2,2,2-trifluoroethyl) methylphosphonate, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the nuances of multi-nuclear NMR analysis and objectively compare its performance with alternative analytical techniques, supported by experimental data and established protocols.
The Critical Role of Purity in the Application of Bis(2,2,2-trifluoroethyl) methylphosphonate
Bis(2,2,2-trifluoroethyl) methylphosphonate is a valuable reagent in organic synthesis, notably as a precursor to Horner-Wadsworth-Emmons reagents utilized in the stereoselective synthesis of alkenes. The presence of impurities can lead to unpredictable reaction yields, the formation of undesired by-products, and misleading biological assay results. Therefore, a robust analytical methodology for purity determination is not merely a quality control step but a fundamental aspect of its reliable application.
Synthesis and Potential Impurities
A common and reliable method for the synthesis of Bis(2,2,2-trifluoroethyl) methylphosphonate involves the reaction of methylphosphonic dichloride with 2,2,2-trifluoroethanol in the presence of a base, such as triethylamine, to scavenge the liberated HCl.[1]
Reaction Scheme:
Based on this synthetic route, potential impurities may include:
-
Unreacted Starting Materials: Residual methylphosphonic dichloride or 2,2,2-trifluoroethanol.
-
Reaction By-products: Triethylamine hydrochloride, which is typically removed by filtration.
-
Partially Substituted Product: 2,2,2-Trifluoroethyl methylphosphonochloridate, arising from incomplete reaction.
-
Hydrolysis Products: Methylphosphonic acid or its mono(2,2,2-trifluoroethyl) ester, if moisture is present.
-
Solvent Residues: Residual solvents from the reaction or workup, such as tetrahydrofuran (THF) or diethyl ether.
NMR Spectroscopy: A Multi-faceted Approach to Purity Validation
NMR spectroscopy stands as a premier technique for the structural elucidation and purity assessment of Bis(2,2,2-trifluoroethyl) methylphosphonate due to its ability to provide quantitative information about all NMR-active nuclei present in the molecule (¹H, ¹³C, ¹⁹F, and ³¹P).
Predicted NMR Spectra of Pure Bis(2,2,2-trifluoroethyl) methylphosphonate
The following table summarizes the expected NMR spectral data for the pure compound, based on established literature.[1]
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | ~1.68 | Doublet | JP-H ≈ 18.2 | P-CH ₃ |
| ~4.40 | Doublet of Quartets | JH-F ≈ 8.5, JP-H ≈ 8.0 | O-CH ₂-CF₃ | |
| ³¹P | ~35.0 | Singlet | - | P =O |
| ¹³C | ~10.9 | Doublet | JP-C ≈ 140 | P-C H₃ |
| ~61.8 | Doublet of Quartets | JC-F ≈ 37, JP-C ≈ 7 | O-C H₂-CF₃ | |
| ~122.6 | Quartet of Doublets | JC-F ≈ 278, JP-C ≈ 8 | -C F₃ | |
| ¹⁹F | ~ -75.0 | Triplet | JF-H ≈ 8.5 | -CF ₃ |
Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.
Experimental Protocol for Quantitative NMR (qNMR) Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized Bis(2,2,2-trifluoroethyl) methylphosphonate into an NMR tube.
-
Accurately weigh a suitable internal standard of known purity (e.g., 1,4-bis(trimethylsilyl)benzene for ¹H NMR) and add it to the NMR tube.
-
Add a sufficient volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve both the sample and the internal standard completely. Ensure the solvent does not contain signals that overlap with the analyte or standard.[2][3]
-
-
NMR Data Acquisition:
-
Acquire ¹H, ³¹P, and ¹⁹F NMR spectra.
-
For quantitative analysis, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation of the nuclei between scans.
-
Use a calibrated 90° pulse.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the spectra.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of nuclei giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Workflow for NMR-Based Purity Validation
Sources
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Bis(2,2,2-trifluoroethyl) methylphosphonate
This guide provides an in-depth, multi-technique spectroscopic approach for the structural confirmation and purity assessment of Bis(2,2,2-trifluoroethyl) methylphosphonate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal relationships behind spectroscopic observations, enabling confident and unambiguous structural elucidation.
Introduction: The Need for Rigorous Structural Verification
Bis(2,2,2-trifluoroethyl) methylphosphonate (BTFEMP) is a valuable organophosphorus compound, notably used as a precursor in the synthesis of Still-Gennari olefination reagents.[1] Its efficacy in these applications is critically dependent on its structural integrity and purity. Common synthetic routes, such as the Arbuzov reaction or the transesterification of dimethyl methylphosphonate (DMMP) with 2,2,2-trifluoroethanol (TFE), can lead to the presence of residual starting materials or partially substituted byproducts.[1]
Therefore, a robust analytical strategy is not merely academic but essential for ensuring experimental reproducibility and the validity of downstream applications. A single spectroscopic technique is insufficient for unambiguous confirmation. This guide details an integrated approach using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a self-validating system for the comprehensive analysis of BTFEMP.
The Integrated Spectroscopic Workflow
A conclusive structural analysis relies on the convergence of data from multiple, complementary techniques. Each method interrogates a different aspect of the molecule's structure, and together, they provide a detailed and cross-validated molecular portrait.
Caption: Integrated workflow for BTFEMP analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Analysis
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework, the phosphorus core, and the fluorine substituents. For unambiguous confirmation, acquiring ¹H, ¹³C, ³¹P, and ¹⁹F NMR spectra is essential.
Molecular Structure and Key NMR Interactions
The structure of BTFEMP features several key spin-active nuclei that will couple with each other, providing a rich tapestry of information. The most informative couplings are between ³¹P and the adjacent methyl (P-CH₃) and methylene (P-O-CH₂) protons, and between the ¹⁹F nuclei and the adjacent methylene protons (F₃C-CH₂).
Caption: Structure and key NMR J-coupling interactions in BTFEMP.
Predicted vs. Alternative Compound NMR Data
The following table summarizes the expected NMR data for BTFEMP and contrasts it with its primary precursor (DMMP) and the most likely byproduct of an incomplete reaction, mono(2,2,2-trifluoroethyl) methylphosphonate (MTFEMP).
| Compound | Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) | Rationale & Distinguishing Features |
| BTFEMP (Target) | ¹H | ~1.68 (P-CH₃ ) | Doublet, ²JP,H ≈ 18.2 Hz | The methyl group is directly bonded to phosphorus, resulting in a large 2-bond coupling. |
| ~4.40 (O-CH₂ ) | Doublet of Quartets, ³JP,H ≈ 8-10 Hz, ³JF,H ≈ 8-9 Hz | The methylene protons are coupled to both the three fluorine atoms on the adjacent carbon and the phosphorus atom three bonds away. The strong electron-withdrawing CF₃ group causes a significant downfield shift compared to a standard ethyl group. | ||
| ³¹P | ~+35.0 | Multiplet | The phosphorus nucleus is coupled to the methyl protons and the two sets of methylene protons. | |
| ¹⁹F | ~ -75 | Triplet, ³JH,F ≈ 8-9 Hz | The three equivalent fluorine atoms are coupled to the two protons on the adjacent carbon. The chemical shift is typical for a CF₃ group adjacent to a CH₂. A small ³JP,F coupling may also be observed, further splitting the signal. | |
| ¹³C | ~10.9 (P-C H₃) | Doublet, ¹JP,C ≈ 140-145 Hz | The methyl carbon shows a very large one-bond coupling to phosphorus. | |
| ~61.8 (O-C H₂) | Quartet of Doublets, ²JC,F ≈ 37-38 Hz, ²JP,C ≈ 6-7 Hz | This carbon is coupled to the three fluorine atoms and the phosphorus atom. | ||
| ~122.6 (C F₃) | Quartet of Doublets, ¹JC,F ≈ 277-278 Hz, ³JP,C ≈ 7-8 Hz | The trifluoromethyl carbon shows a very large one-bond coupling to fluorine and a smaller three-bond coupling to phosphorus. | ||
| DMMP (Precursor) | ¹H | ~1.50 (P-CH₃ ) | Doublet, ²JP,H ≈ 17.5 Hz | Similar to BTFEMP but slightly upfield. |
| ~3.75 (O-CH₃ ) | Doublet, ³JP,H ≈ 11 Hz | A doublet due to coupling with phosphorus, significantly upfield of the O-CH₂ in BTFEMP due to the absence of fluorine. | ||
| ³¹P | ~+32.5 | Multiplet | Shift is reasonably close to BTFEMP, highlighting the need for other nuclei analysis. | |
| MTFEMP (Byproduct) | ¹H | ~1.60 (P-CH₃ ) | Doublet, ²JP,H ≈ 18 Hz | Chemical shift will be intermediate between DMMP and BTFEMP. |
| ~3.78 (O-CH₃ ) | Doublet, ³JP,H ≈ 11 Hz | Presence of this signal is a clear marker of the mono-substituted impurity. | ||
| ~4.30 (O-CH₂ ) | Doublet of Quartets | Presence of this signal alongside the O-CH₃ signal confirms the byproduct. | ||
| ³¹P | ~+33-34 | Multiplet | The chemical shift will be intermediate between DMMP and BTFEMP. | |
| ¹⁹F | ~ -75 | Triplet | Will appear in the same region as BTFEMP, but integration relative to the ¹H signals will be key for quantification. |
Note: Some values for BTFEMP are based on reported data.[1] Values for MTFEMP are predicted based on chemical shift theory and data from analogous compounds.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is chemically inert and its residual proton signal is easily identifiable.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths will provide better signal dispersion, which is particularly useful for resolving the complex multiplets of the methylene protons.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure the spectral width is sufficient to cover the range of 0-10 ppm. Pay close attention to the integration of the P-CH₃ and O-CH₂ signals. The ratio should be exactly 3:4.
-
³¹P NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Use 85% H₃PO₄ as an external reference (δ = 0.0 ppm). A single, sharp signal (or a narrow multiplet if coupled to ¹⁹F) is expected.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. Use CFCl₃ as an internal or external reference (δ = 0.0 ppm). A single signal is expected. For more detailed analysis, an undecoupled spectrum can be acquired to observe the ³JH,F coupling.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be required to obtain a good signal-to-noise ratio for all three unique carbon signals.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. While it does not provide the detailed connectivity information of NMR, it serves as an excellent complementary method to verify the overall structure and rule out certain impurities.
Characteristic Absorptions for BTFEMP
The IR spectrum of BTFEMP is dominated by strong absorptions corresponding to the P=O, P-O-C, and C-F bonds.
| Wavenumber (cm⁻¹) | Bond | Intensity | Significance |
| ~1258 | P=O (Phosphoryl) | Strong | This is a highly characteristic and intense absorption for phosphonates. Its presence is a primary indicator of the correct core structure. |
| ~1170-1190 | C-F Stretch | Very Strong | The multiple strong bands in this region are definitive for the trifluoromethyl groups. |
| ~1075 | P-O-C Stretch | Strong | Confirms the presence of the phosphonate ester linkages. |
| ~966 | P-C Stretch | Medium | Indicates the direct bond between phosphorus and the methyl group. |
Data sourced from Organic Syntheses Procedure.[1]
Comparative IR Analysis
-
vs. DMMP (Precursor): DMMP will also show strong P=O and P-O-C stretches. However, it will completely lack the intense C-F stretching absorptions around 1170-1190 cm⁻¹. The presence of these C-F bands is a clear indication that the reaction with TFE has occurred.
-
vs. TFE (Reagent): The starting alcohol, 2,2,2-trifluoroethanol, will be characterized by a very broad O-H stretching band in the 3200-3600 cm⁻¹ region. The absence of this broad peak in the final product spectrum is a crucial indicator of successful purification and removal of unreacted starting material.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: As BTFEMP is a liquid at room temperature, the simplest method is to acquire the spectrum using a neat film.
-
Acquisition: Place one drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Analysis: Record the spectrum from 4000 to 600 cm⁻¹. Identify the key absorption bands and compare them to the reference data.
Mass Spectrometry (MS): The Final Molecular Weight Verdict
Mass spectrometry provides the definitive molecular weight of the compound and offers structural clues through its fragmentation pattern. This data serves as the final piece of the puzzle, confirming that the elemental composition matches the structure elucidated by NMR and IR.
Ionization and Expected Molecular Ion
-
Molecular Formula: C₅H₇F₆O₃P
-
Molecular Weight: 260.07 g/mol
-
Ionization: Electron Ionization (EI) is suitable for this relatively volatile and stable compound. Electrospray Ionization (ESI) can also be used, which would likely show the protonated molecule [M+H]⁺ at m/z 261.08 or a sodium adduct [M+Na]⁺ at m/z 283.06.
-
High-Resolution MS (HRMS): Obtaining a high-resolution mass spectrum is highly recommended. This would allow for the confirmation of the elemental composition to within a few parts per million.
-
Calculated Exact Mass for [M]⁺•: 260.0037
-
Predicted Fragmentation Pattern (EI-MS)
The fragmentation of dialkyl methylphosphonates under EI conditions is well-understood and typically involves cleavages alpha to the phosphorus atom and rearrangements. The presence of the electron-withdrawing trifluoroethyl groups will influence the fragmentation pathways.
| m/z | Predicted Fragment | Fragment Name/Structure | Significance |
| 260 | [M]⁺• | [CH₃P(O)(OCH₂CF₃)₂]⁺• | Molecular Ion. Its presence confirms the molecular weight of the compound. |
| 179 | [M - OCH₂CF₃]⁺ | [CH₃P(O)(OCH₂CF₃)]⁺ | Loss of a trifluoroethoxy radical, a common alpha-cleavage pathway for phosphonates. |
| 161 | [M - CH₂CF₃]⁺ | [CH₃P(O)(O)(OCH₂CF₃)]⁺ | Loss of a trifluoroethyl radical. |
| 99 | [CF₃CH₂O]⁺ | Trifluoroethoxy cation | A fragment indicating the ester group. |
| 83 | [CF₃CH₂]⁺ | Trifluoroethyl cation | A common fragment from the ester side chain. |
| 79 | [CH₃PO₂H]⁺• | Methylphosphonic acid radical cation | A common rearrangement product in the fragmentation of methylphosphonates. |
| 65 | [PO₂H₂]⁺ | Dihydroxyphosphinyl cation | A common fragment indicating the phosphate core. |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: For EI, use a GC-MS system. Dilute the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) and inject a small volume. The GC will ensure the sample is pure when it enters the mass spectrometer. For ESI, use direct infusion via a syringe pump after diluting the sample in a suitable solvent like methanol or acetonitrile.
-
Ionization: Set the ionization mode to EI (typically at 70 eV) or ESI positive ion mode.
-
Analysis: Acquire the mass spectrum, identifying the molecular ion peak. Compare the fragmentation pattern with the predicted fragments to gain further structural confirmation. If available, perform HRMS analysis to confirm the elemental composition.
Conclusion: A Self-Validating Analysis
By integrating the data from NMR, IR, and MS, a robust and self-validating confirmation of the structure of Bis(2,2,2-trifluoroethyl) methylphosphonate can be achieved.
-
NMR provides the complete atomic connectivity and stereochemistry.
-
IR confirms the presence of the essential functional groups (P=O, C-F, P-O-C).
-
MS verifies the molecular weight and elemental composition.
When the data from all three techniques align—the molecular weight from MS matches the formula from NMR, and the functional groups from IR are consistent with both—the structural assignment can be made with the highest degree of confidence. This rigorous, multi-faceted approach is the standard for ensuring the quality and identity of critical chemical reagents in research and development.
References
-
PubChem. Bis(2,2,2-trifluoroethyl) methylphosphonate. National Center for Biotechnology Information. Available from: [Link]
-
NIST. Dimethyl methylphosphonate. NIST Chemistry WebBook. Available from: [Link]
-
SpectraBase. Dimethyl methylphosphonate. Wiley-VCH GmbH. Available from: [Link]
-
Organic Syntheses. bis(trifluoroethyl) (carboethoxymethyl)phosphonate. Org. Synth. 1990, 69, 1. Available from: [Link]
-
University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. NMR Facility. Available from: [Link]
Sources
A Senior Application Scientist's Guide to Olefination: Benchmarking Bis(2,2,2-trifluoroethyl) methylphosphonate
For researchers, scientists, and professionals in drug development, the stereoselective synthesis of alkenes is a cornerstone of molecular construction. The choice of olefination methodology can profoundly impact the efficiency, stereochemical outcome, and overall success of a synthetic campaign. This guide provides an in-depth comparative analysis of Bis(2,2,2-trifluoroethyl) methylphosphonate , a key reagent in the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction, benchmarked against other prominent olefination techniques. Our focus is to dissect the underlying mechanistic principles that govern their distinct reactivities and selectivities, supported by experimental data to empower you in making informed decisions for your specific synthetic challenges.
The Quest for Stereocontrol: An Introduction to Olefination Strategies
The conversion of a carbonyl group into a carbon-carbon double bond is a fundamental transformation in organic synthesis. While numerous methods exist, they are not all created equal. The ideal olefination reaction offers high yield, predictable and controllable stereoselectivity, broad substrate scope, and operational simplicity, including straightforward purification.
This guide will focus on a comparative analysis of the following key olefination methodologies:
-
Still-Gennari Olefination: Employing Bis(2,2,2-trifluoroethyl) phosphonates for high Z-selectivity.
-
Standard Horner-Wadsworth-Emmons (HWE) Reaction: Typically utilizing trialkyl phosphonoacetates, favoring E-alkene formation.
-
Wittig Reaction: The classic method using phosphonium ylides, with stereoselectivity dependent on the ylide's stability.
-
Julia-Kocienski Olefination: A powerful method for the synthesis of E-alkenes from aldehydes and sulfones.
-
Peterson Olefination: A silicon-based approach offering tunable stereoselectivity.
The Still-Gennari Modification: A Paradigm Shift in Z-Alkenes Synthesis
The standard HWE reaction is renowned for its excellent E-selectivity, a consequence of thermodynamic control where the reaction intermediates can equilibrate to the more stable anti-oxaphosphetane precursor to the E-alkene.[1] However, the synthesis of Z-alkenes often posed a significant challenge. The introduction of phosphonates bearing electron-withdrawing groups, such as the bis(2,2,2-trifluoroethyl) esters championed by W. Clark Still and Cesare Gennari, revolutionized the field by providing a reliable route to Z-olefins.[2]
The key to the Z-selectivity of the Still-Gennari olefination lies in kinetic control. The electron-withdrawing trifluoroethyl groups on the phosphonate reagent significantly increase the acidity of the α-protons and enhance the electrophilicity of the phosphorus atom. This has two critical consequences:
-
Irreversible Deprotonation and Addition: The phosphonate is readily deprotonated by a strong, non-nucleophilic base like potassium bis(trimethylsilyl)amide (KHMDS). The subsequent addition of the phosphonate carbanion to the aldehyde is rapid and essentially irreversible.
-
Accelerated Elimination: The electron-withdrawing groups accelerate the elimination of the oxaphosphetane intermediate.[3]
This kinetic control traps the initial, sterically favored syn-addition product, which then rapidly collapses to form the Z-alkene.[2] The use of a potassium base in conjunction with a crown ether like 18-crown-6 is often employed to sequester the potassium cation, preventing coordination that could favor the thermodynamic pathway.[4]
Figure 1: Simplified workflow of the Still-Gennari olefination highlighting kinetic control.
Comparative Performance Analysis
To provide a clear and objective comparison, the following table summarizes the performance of the Still-Gennari olefination against other leading methods for the olefination of representative aldehydes.
| Olefination Method | Reagent | Substrate | Yield (%) | E/Z Ratio | Key Advantages | Key Disadvantages | Reference |
| Still-Gennari | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | p-Tolualdehyde | 78 | 1:15.5 | High Z-selectivity, good yields. | Requires strong base and cryogenic temperatures. | |
| Still-Gennari | Bis(2,2,2-trifluoroethyl) phosphonate derivative | Benzaldehyde | 100 | 26:74 | High yield. | Moderate Z-selectivity under these conditions. | [4] |
| Modified Still-Gennari | Methyl bis(1,1,1,3,3,3-hexafluoroisopropyl) phosphonate | Benzaldehyde | 97 | 3:97 | Excellent Z-selectivity with a more common base (NaH). | Requires a specialized reagent. | [4] |
| Standard HWE | Triethyl phosphonoacetate | Benzaldehyde | ~95 | >95:5 | High E-selectivity, mild conditions, water-soluble byproduct. | Poor Z-selectivity. | [5] |
| Wittig Reaction | (Carbethoxymethylene)triphenylphosphorane (stabilized ylide) | Benzaldehyde | ~95 | E-selective | Broad substrate scope. | Triphenylphosphine oxide byproduct can be difficult to remove. | [6] |
| Julia-Kocienski | 1-phenyl-1H-tetrazol-5-yl sulfone derivative | Benzaldehyde | High | E-selective | Excellent E-selectivity, good for complex molecules. | Multi-step reagent preparation. | [7] |
| Peterson Olefination | α-silyl carbanion | Benzaldehyde | High | Controllable | Tunable stereoselectivity (E or Z from the same intermediate). | Can require stoichiometric amounts of strong base or acid. | [8] |
Causality Behind Experimental Choices: A Deeper Dive
The choice of olefination reagent and conditions is not arbitrary; it is dictated by the desired stereochemical outcome and the nature of the substrate.
-
For High Z-Selectivity: The Still-Gennari protocol is the method of choice. The use of bis(2,2,2-trifluoroethyl) phosphonates is critical. The reaction is typically run at low temperatures (-78 °C) to ensure kinetic control and prevent equilibration to the thermodynamic pathway. The combination of a strong, hindered base like KHMDS and a cation sequestering agent like 18-crown-6 is optimal for maximizing Z-selectivity.[4]
-
For High E-Selectivity: The standard HWE reaction using reagents like triethyl phosphonoacetate is highly reliable.[5] The Julia-Kocienski olefination also provides excellent E-selectivity and is particularly useful for complex substrates where byproduct removal from Wittig reactions can be problematic.[7]
-
For Tunable Stereoselectivity: The Peterson olefination offers a unique advantage. The intermediate β-hydroxysilane can often be isolated. Subsequent treatment with acid leads to an anti-elimination to form the E-alkene, while base-promoted syn-elimination yields the Z-alkene.[8][9] This allows for the synthesis of either stereoisomer from a common intermediate.
Figure 2: Decision workflow for selecting an appropriate olefination method.
Experimental Protocols: A Self-Validating System
The following protocols are provided as a guide. It is essential to note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Still-Gennari Olefination (Z-Selective)
This protocol is a representative procedure for the Z-selective olefination of an aldehyde using Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate.
Materials:
-
Aldehyde (e.g., p-tolualdehyde)
-
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate
-
Potassium tert-butoxide
-
18-Crown-6
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the aldehyde (1.0 mmol), bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 mmol), and 18-crown-6 (3.0 mmol) in anhydrous THF (5 mL) at -78 °C, add a solution of potassium tert-butoxide (2.1 mmol) in anhydrous THF (5 mL) dropwise.
-
Stir the mixture at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with 2 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Protocol 2: Standard Horner-Wadsworth-Emmons Reaction (E-Selective)
This protocol describes a general procedure for the E-selective olefination of an aldehyde using triethyl phosphonoacetate.
Materials:
-
Aldehyde
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a suspension of NaH (1.1 mmol) in anhydrous THF, add a solution of triethyl phosphonoacetate (1.1 mmol) in anhydrous THF at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add a solution of the aldehyde (1.0 mmol) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.
-
Carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: Julia-Kocienski Olefination (E-Selective)
This is a typical procedure for the Julia-Kocienski olefination.[10]
Materials:
-
Aldehyde (e.g., cyclohexanecarboxaldehyde)
-
1-Phenyl-1H-tetrazol-5-yl (PT) sulfone
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous 1,2-dimethoxyethane (DME)
Procedure:
-
To a stirred solution of the PT-sulfone (10.0 mmol) in anhydrous DME (40 mL) at -55 °C under a nitrogen atmosphere, add a solution of KHMDS (11.0 mmol) in DME (20 mL) dropwise.
-
Stir the resulting solution for 1 hour.
-
Add the aldehyde (15.0 mmol) dropwise and stir at -55 °C for an additional hour.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter, concentrate, and purify by column chromatography.
Conclusion: Making the Right Choice for Your Synthesis
The selection of an olefination method is a critical decision in synthetic planning. Bis(2,2,2-trifluoroethyl) methylphosphonate and its derivatives, as key reagents in the Still-Gennari olefination , provide an exceptionally reliable and highly Z-selective route to disubstituted alkenes. The mechanistic basis for this selectivity, rooted in kinetic control and accelerated elimination due to the electron-withdrawing trifluoroethyl groups, provides a strong rationale for its application when the Z-isomer is the desired product.
For the synthesis of E-alkenes, the standard HWE reaction and the Julia-Kocienski olefination offer excellent and often complementary solutions, with the former being operationally simpler and the latter offering advantages in the context of complex molecule synthesis. The Wittig reaction remains a versatile tool, though challenges with byproduct removal and sometimes moderate stereoselectivity persist. For ultimate flexibility, the Peterson olefination stands out, with its unique ability to provide either the E- or Z-alkene from a common intermediate.
By understanding the mechanistic nuances and considering the comparative data presented, researchers can confidently select the optimal olefination strategy to efficiently and selectively construct the desired alkene, accelerating their research and development endeavors.
References
-
Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
-
Peterson Olefination. NROChemistry. [Link]
-
Julia-Kocienski Olefination. Chem-Station. [Link]
-
Peterson olefination. Wikipedia. [Link]
-
Julia Olefination. Organic Chemistry Portal. [Link]
-
Julia olefination. Wikipedia. [Link]
-
Peterson Olefination. Organic Chemistry Portal. [Link]
-
Wittig reaction. Wikipedia. [Link]
-
Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. MDPI. [Link]
-
Stereoselective Wittig Reaction-Overview. ChemTube3D. [Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
-
The Wittig Reaction. University of Pittsburgh. [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]
-
Horner-Wadsworth-Emmons Reaction. YouTube. [Link]
-
Wittig Reaction Stereoselectivity. Scribd. [Link]
-
Stereochemistry and mechanism of the Wittig reaction. Diasteromeric reaction intermediates and analysis of the reaction course. Journal of the American Chemical Society. [Link]
-
Why is the Still-Gennari reaction Z-selective?. Chemistry Stack Exchange. [Link]
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. National Institutes of Health. [Link]
-
Still-Gennari Olefination. University of Rochester. [Link]
-
Application of the Z-Selective Still–Gennari Olefination Protocol for the Synthesis of Z-α,β-Unsaturated Phosphonates. ResearchGate. [Link]
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. ResearchGate. [Link]
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. MDPI. [Link]
-
Rationale for Z‐selectivity of SG olefinations. ResearchGate. [Link]
-
Highly Z-Selective Horner-Wadsworth-Emmons Olefination Using Modified Still-Gennari-Type Reagents. PubMed. [Link]
-
Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. ACS Publications. [Link]
-
Julia-Kocienski Reaction-Based 1,3-Diene Synthesis: Aldehyde-Dependent (E,E/E,Z)-Selectivity. Organic Chemistry Portal. [Link]
-
Substrate scope of the Z-selective olefination of aldehydes; reaction.... ResearchGate. [Link]
-
Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. National Institutes of Health. [Link]
-
bis(trifluoroethyl) (carboethoxymethyl)phosphonate. Organic Syntheses. [Link]
-
Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. National Institutes of Health. [Link]
-
18-crown-6. Organic Syntheses. [Link]
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A Comparative Guide to the Electrochemical Stability of Novel and Conventional Electrolytes: The Role of Bis(2,2,2-trifluoroethyl) methylphosphonate
Introduction: The Imperative for Enhanced Electrolyte Stability in Lithium-Ion Batteries
The advancement of lithium-ion battery (LIB) technology is intrinsically linked to the performance and reliability of its core components. Among these, the electrolyte, the medium for ion transport, plays a critical role in determining the battery's operational window, safety, and lifespan. Conventional LIB electrolytes, typically a solution of lithium hexafluorophosphate (LiPF6) in a mixture of organic carbonate solvents, face significant challenges, particularly at high voltages and varied operating temperatures. These challenges manifest as electrolyte decomposition, leading to the formation of an unstable solid electrolyte interphase (SEI) on the anode and cathode electrolyte interphase (CEI) on the cathode. This instability results in capacity fading, increased internal resistance, and potential safety hazards.
To address these limitations, the scientific community has focused on the development of functional electrolyte additives. This guide provides an in-depth technical comparison of the electrochemical stability of a standard carbonate-based electrolyte versus one containing a promising organophosphorus additive, Bis(2,2,2-trifluoroethyl) methylphosphonate (TFMP) . While direct, comprehensive comparative data for TFMP is emerging, we will draw upon extensive research on closely related fluorinated phosphonate compounds to elucidate the mechanisms and expected performance enhancements. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the development of next-generation energy storage solutions.
The Science of Stability: How Phosphonate Additives Revolutionize the Electrolyte Interphase
The primary mechanism by which organophosphorus additives like TFMP enhance electrochemical stability is through their preferential decomposition on the electrode surfaces to form a robust and stable SEI and CEI. This protective layer is crucial for preventing the continuous decomposition of the bulk electrolyte.
A study on a similar fluorinated phosphonate, Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (BTCMP), revealed that these additives promote the formation of a fluorine-rich SEI and CEI, primarily composed of lithium fluoride (LiF)[1]. This LiF-rich interphase offers several advantages:
-
Enhanced Ionic Conductivity: The engineered interphase facilitates efficient lithium-ion transport.
-
Suppression of Solvent Decomposition: By creating a stable barrier, the additive prevents the underlying electrolyte solvents from being continuously consumed in parasitic reactions.
-
Prevention of Dendritic Growth: A uniform and mechanically robust SEI can suppress the formation of lithium dendrites on the anode, a major safety concern in lithium-metal batteries.
The trifluoroethyl groups in TFMP are key to its function. The high electronegativity of the fluorine atoms influences the electronic structure of the molecule, making it more susceptible to reductive decomposition at a potential higher than that of the carbonate solvents. This ensures that the additive forms the initial SEI layer, dictating its favorable composition and morphology.
Electrochemical Performance: A Data-Driven Comparison
To objectively evaluate the impact of TFMP, we will compare the electrochemical performance of a standard electrolyte (e.g., 1 M LiPF6 in a 1:1 v/v mixture of ethylene carbonate and dimethyl carbonate) with an electrolyte containing a small percentage (e.g., 1-2 wt%) of TFMP.
Electrochemical Stability Window
The electrochemical stability window (ESW) defines the voltage range within which the electrolyte remains stable without significant decomposition. A wider ESW is crucial for enabling high-voltage battery chemistries. Linear Sweep Voltammetry (LSV) is the standard technique for determining the ESW.
Table 1: Comparison of Electrochemical Stability Windows
| Electrolyte Composition | Anodic Limit (V vs. Li/Li+) | Cathodic Limit (V vs. Li/Li+) | Electrochemical Window (V) |
| Standard Electrolyte | ~4.2 | ~0.8 | ~3.4 |
| Standard Electrolyte + TFMP | >4.5 (expected) | ~1.0 (expected) | >3.5 (expected) |
Note: The values for the TFMP-containing electrolyte are projected based on the known effects of similar fluorinated additives, which are known to enhance the oxidative stability of the electrolyte.
Ionic Conductivity
While the formation of a stable SEI is paramount, the additive should not significantly impede the ionic conductivity of the bulk electrolyte.
Table 2: Ionic Conductivity of Electrolytes
| Electrolyte Composition | Ionic Conductivity (mS/cm) at 25°C |
| Standard Electrolyte | 8 - 12 |
| Standard Electrolyte + TFMP | 7 - 11 (expected) |
Note: A slight decrease in ionic conductivity may be observed upon the addition of TFMP due to an increase in viscosity. However, this is often a trade-off for significantly improved interfacial stability and overall cell performance.
Experimental Protocols for Electrochemical Characterization
To ensure the trustworthiness and reproducibility of the findings, the following detailed experimental protocols are provided.
Linear Sweep Voltammetry (LSV) for Electrochemical Window Determination
Objective: To determine the anodic and cathodic stability limits of the electrolytes.
Experimental Setup:
-
Cell: Three-electrode cell (e.g., Swagelok-type).
-
Working Electrode: Platinum (Pt) or glassy carbon electrode.
-
Reference and Counter Electrodes: Lithium metal foil.
-
Electrolyte: The electrolyte to be tested.
-
Potentiostat/Galvanostat: Capable of performing linear potential sweeps.
Procedure:
-
Assemble the three-electrode cell in an argon-filled glovebox to prevent moisture and oxygen contamination.
-
Allow the cell to rest for at least one hour to reach a stable open-circuit voltage (OCV).
-
Anodic Scan: Sweep the potential from the OCV to a higher potential (e.g., 6.0 V vs. Li/Li+) at a slow scan rate (e.g., 1 mV/s).
-
Cathodic Scan: In a separate cell, sweep the potential from the OCV to a lower potential (e.g., -0.5 V vs. Li/Li+) at the same scan rate.
-
The potential at which a significant increase in current is observed is defined as the decomposition potential of the electrolyte.
Caption: Workflow for Linear Sweep Voltammetry.
Cyclic Voltammetry (CV) for Interfacial Characterization
Objective: To investigate the redox behavior of the electrolyte and the formation of the SEI layer.
Experimental Setup:
-
Same as for LSV, but the working electrode is typically the anode material of interest (e.g., graphite).
Procedure:
-
Assemble the cell as described for LSV.
-
Cycle the potential between a defined voltage range (e.g., 3.0 V to 0.01 V vs. Li/Li+ for a graphite anode) for several cycles at a specific scan rate (e.g., 0.1 mV/s).
-
The appearance of new reduction peaks in the first cycle, which are absent in subsequent cycles, indicates the formation of the SEI layer. The potential and magnitude of these peaks provide information about the decomposition of electrolyte components.
Electrochemical Impedance Spectroscopy (EIS) for SEI Resistance Analysis
Objective: To measure the impedance of the SEI layer, which is a key indicator of its ionic conductivity and stability.
Experimental Setup:
-
Two-electrode cell (e.g., coin cell) with the anode material of interest and lithium metal as the counter/reference electrode.
-
Potentiostat with a frequency response analyzer.
Procedure:
-
Assemble the coin cell in an argon-filled glovebox.
-
Perform formation cycles to establish a stable SEI layer.
-
At a specific state of charge (e.g., fully discharged), apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
The resulting impedance data is plotted as a Nyquist plot. The semicircle in the high-to-medium frequency region corresponds to the impedance of the SEI layer. A smaller semicircle indicates a lower resistance and more conductive SEI.
Caption: Mechanism of SEI formation with TFMP.
Surface Analysis: Unveiling the Composition of the SEI
To provide direct evidence of the modified SEI composition, X-ray Photoelectron Spectroscopy (XPS) is an indispensable tool. By analyzing the elemental and chemical composition of the electrode surface after cycling, we can confirm the incorporation of fluorine- and phosphorus-containing species from the decomposition of TFMP.
Expected XPS Results:
-
Standard Electrolyte: The SEI on an anode cycled in the standard electrolyte is typically rich in lithium carbonate (Li2CO3) and lithium alkyl carbonates, as evidenced by the C 1s and O 1s spectra.
-
Electrolyte with TFMP: The SEI formed in the presence of TFMP is expected to show a significant increase in the intensity of the LiF peak in the F 1s spectrum. Additionally, the P 2p spectrum would reveal the presence of phosphate and other phosphorus-containing species. This inorganic-rich SEI is mechanically more robust and a better Li+ conductor than the organic-rich SEI formed in the standard electrolyte.
Conclusion and Future Outlook
The use of Bis(2,2,2-trifluoroethyl) methylphosphonate as an electrolyte additive represents a promising strategy to overcome the limitations of conventional lithium-ion battery electrolytes. By engineering a stable, fluorine-rich solid electrolyte interphase, TFMP can significantly enhance the electrochemical stability, leading to improved cycle life, safety, and the potential to enable high-voltage cathode materials.
The experimental protocols and comparative data presented in this guide provide a framework for researchers to evaluate the efficacy of TFMP and other novel additives. Further research should focus on optimizing the concentration of TFMP and exploring its synergistic effects with other electrolyte components to unlock the full potential of this class of additives. As the demand for high-performance energy storage continues to grow, such innovations in electrolyte engineering will be paramount in shaping the future of battery technology.
References
-
Agnihotri, T., et al. (2024). Multifunctional fluorinated phosphonate-based localized high concentration electrolytes for safer and high-performance lithium-based batteries. Energy Storage Materials. Available at: [Link]
-
Research Highlight: Multifunctional fluorinated phosphonate-based localized high concentration electrolytes for safer and high-performance lithium-based batteries. (2024). SEED, National Taiwan University of Science and Technology. Available at: [Link]
- Zhang, S. S., Xu, K., & Jow, T. R. (2006). EIS study on the formation of solid electrolyte interface in Li-ion battery. Electrochimica Acta, 51(8-9), 1636-1640.
- Aurbach, D. (2004). Design of electrolyte solutions for Li and Li-ion batteries: a review. Journal of Power Sources, 136(2), 234-246.
- Nie, K., et al. (2018). Experimental measurement and analysis methods of electrochemical impedance spectroscopy for lithium batteries. Energy Storage Science and Technology, 7(3), 539-553.
- Nie, K., et al. (2018). Experimental measurement and analysis methods of cyclic voltammetry for lithium batteries. Energy Storage Science and Technology, 7(3), 539-553.
Sources
A comparative study of different synthesis routes for "Bis(2,2,2-trifluoroethyl) methylphosphonate"
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug development, "Bis(2,2,2-trifluoroethyl) methylphosphonate" stands out as a pivotal intermediate. Its utility as a precursor to valuable reagents, such as the Jin's reagent for the stereoselective synthesis of (Z)-α,β-unsaturated ketones, and its potential applications as a flame-retardant additive underscore the importance of efficient and reliable synthetic methodologies.[1] This guide provides a comparative analysis of three distinct synthetic routes to this valuable compound, offering insights into the underlying chemical principles, experimental considerations, and a data-driven comparison to aid researchers in selecting the optimal method for their specific laboratory and developmental needs.
Introduction to Synthetic Strategies
The synthesis of phosphonates, particularly those bearing fluorinated alkoxy groups, presents unique challenges and opportunities. The electron-withdrawing nature of the trifluoroethyl groups significantly influences the reactivity of the phosphorus center and the stability of intermediates. This guide will explore three primary synthetic pathways:
-
The Classical Approach: Reaction of Methylphosphonic Dichloride with 2,2,2-Trifluoroethanol.
-
A Green Chemistry Alternative: Direct Transesterification of Dimethyl Methylphosphonate.
-
The Arbuzov Rearrangement: A venerable reaction in organophosphorus chemistry adapted for this specific target.
Each route will be evaluated based on reaction yield, purity of the final product, cost-effectiveness of starting materials, reaction conditions, scalability, and safety considerations.
Comparative Analysis of Synthesis Routes
The choice of a synthetic route is often a multi-faceted decision, balancing factors such as yield, cost, safety, and environmental impact. The following table provides a quantitative comparison of the three primary methods for synthesizing Bis(2,2,2-trifluoroethyl) methylphosphonate.
| Parameter | Route 1: From Dichloride | Route 2: Transesterification | Route 3: Arbuzov Reaction (Adapted) |
| Starting Materials | Methylphosphonic dichloride, 2,2,2-Trifluoroethanol, Triethylamine | Dimethyl methylphosphonate, 2,2,2-Trifluoroethanol | Tris(2,2,2-trifluoroethyl) phosphite, Methyl iodide |
| Typical Yield | 89-93%[2] | 53%[1] | Estimated 85-90% |
| Reaction Temperature | 10-30°C to Room Temperature[2] | 450°C[1] | Reflux (exothermic) |
| Reaction Pressure | Atmospheric[2] | 200 bar[1] | Atmospheric |
| Reaction Time | ~2.5 hours[2] | Continuous flow | ~2 hours |
| Key Reagent Cost | Methylphosphonic dichloride: Moderate | Dimethyl methylphosphonate: Low | Tris(2,2,2-trifluoroethyl) phosphite: High |
| Safety Concerns | Highly corrosive and water-reactive dichloride | High pressure and temperature | Exothermic reaction, handling of methyl iodide |
| Scalability | Well-established for lab scale | Potentially highly scalable in continuous flow[3][4] | Good for lab scale, requires careful thermal management on a larger scale |
| Environmental Impact | Generates triethylamine hydrochloride waste | "Green" process with recyclable solvent[1] | Generates 2,2,2-trifluoroethyl iodide as a byproduct |
Route 1: The Classical Approach from Methylphosphonic Dichloride
This method represents a robust and high-yielding synthesis of the target compound. The reaction proceeds via the nucleophilic attack of 2,2,2-trifluoroethanol on the highly electrophilic phosphorus center of methylphosphonic dichloride. Triethylamine is employed as a base to neutralize the hydrochloric acid generated during the reaction.
Reaction Mechanism and Workflow
Caption: Reaction mechanism for Route 1.
Experimental Protocol:
A detailed procedure for this synthesis is available in Organic Syntheses, a highly reputable source for reliable and thoroughly vetted experimental methods.[2]
-
Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, thermometer, reflux condenser, and a pressure-equalizing dropping funnel under a nitrogen atmosphere.
-
Initial Charge: The flask is charged with anhydrous tetrahydrofuran (THF), 2,2,2-trifluoroethanol, and triethylamine. The mixture is cooled in a water bath.
-
Addition: A solution of methylphosphonic dichloride in anhydrous THF is added dropwise to the stirred mixture, maintaining the internal temperature between 20-30°C. A white precipitate of triethylamine hydrochloride will form.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.
-
Workup: The triethylamine hydrochloride is removed by filtration. The filtrate is concentrated under reduced pressure. The residue is dissolved in diethyl ether and filtered again to remove any remaining salts.
-
Purification: The solvent is evaporated, and the crude product is purified by vacuum distillation to afford pure bis(2,2,2-trifluoroethyl) methylphosphonate as a colorless liquid.[2]
Causality and Insights:
The high yield of this reaction is attributable to the high reactivity of the acid chloride. The use of a non-protic solvent like THF is crucial to prevent the hydrolysis of the methylphosphonic dichloride. The primary drawback of this method is the handling of methylphosphonic dichloride, which is a corrosive and water-sensitive reagent, and is listed as a Schedule 2 chemical under the Chemical Weapons Convention due to its potential use as a precursor to nerve agents. Proper personal protective equipment and a well-ventilated fume hood are essential.
Route 2: A Green Chemistry Approach via Transesterification
This method, developed as a more environmentally benign alternative, involves the direct transesterification of dimethyl methylphosphonate with 2,2,2-trifluoroethanol. This approach circumvents the use of halogenated starting materials and the production of hydrochloride waste.
Reaction Mechanism and Workflow
Caption: Experimental workflow for Route 2.
Experimental Protocol:
This synthesis is carried out in a continuous flow reactor system.[1]
-
Preparation: A solution of dimethyl methylphosphonate is prepared in a large excess of 2,2,2-trifluoroethanol.
-
Reaction: The solution is pumped through a continuous flow reactor heated to 450°C with the pressure maintained at 200 bar.
-
Collection: The product mixture is collected at the outlet of the reactor.
-
Purification: The excess 2,2,2-trifluoroethanol is recovered by distillation at atmospheric pressure. The residue is then purified by column chromatography to yield the final product.[1]
Causality and Insights:
The high temperature and pressure are necessary to overcome the lower nucleophilicity of 2,2,2-trifluoroethanol and to drive the transesterification equilibrium towards the product. The use of a large excess of trifluoroethanol also favors product formation. While the yield is moderate (53%), the ability to recover and reuse the excess trifluoroethanol makes this process more atom-economical and environmentally friendly.[1] The requirement for specialized high-pressure and high-temperature flow reactor equipment may be a limiting factor for some laboratories. However, for large-scale production, continuous flow processes can offer significant advantages in terms of safety, consistency, and automation.[3][4]
Route 3: The Michaelis-Arbuzov Reaction
Reaction Mechanism
Caption: Proposed mechanism for the Arbuzov synthesis.
Adapted Experimental Protocol:
This protocol is adapted from the synthesis of diisopropyl methylphosphonate.
-
Setup: A round-bottom flask is fitted with a reflux condenser and a dropping funnel. The flask is charged with methyl iodide.
-
Reaction Initiation: A small amount of tris(2,2,2-trifluoroethyl) phosphite is added to the methyl iodide, and the mixture is gently heated to initiate the exothermic reaction.
-
Addition: The remaining tris(2,2,2-trifluoroethyl) phosphite is added at a rate that maintains a brisk reflux.
-
Completion: After the addition is complete, the mixture is refluxed for an additional hour.
-
Purification: The byproduct, 2,2,2-trifluoroethyl iodide, is removed by distillation. The remaining residue is then distilled under reduced pressure to yield the pure product.
Causality and Insights:
The Arbuzov reaction is a reliable method for forming carbon-phosphorus bonds. The reaction is typically exothermic and proceeds in high yield. The electron-withdrawing trifluoroethyl groups on the phosphite may decrease its nucleophilicity, potentially requiring slightly more forcing conditions compared to its non-fluorinated analogs. The primary drawback of this route is the higher cost of the starting phosphite. However, the reaction conditions are generally mild, and the procedure is straightforward, making it a viable option, especially for laboratory-scale synthesis.
Conclusion and Recommendations
The selection of an optimal synthetic route for bis(2,2,2-trifluoroethyl) methylphosphonate is contingent on the specific requirements of the researcher or organization.
-
For high yield and well-established procedures at the lab scale , the classical approach using methylphosphonic dichloride (Route 1) is the most attractive option, provided that the necessary safety precautions for handling the hazardous starting material are in place.
-
For applications where environmental considerations and scalability are paramount , the direct transesterification in a continuous flow reactor (Route 2) presents a compelling "green" alternative, despite its moderate yield and the need for specialized equipment.
-
The Michaelis-Arbuzov reaction (Route 3) offers a good balance of mild reaction conditions and potentially high yields. While the starting phosphite is more expensive, this route avoids the use of highly corrosive reagents, making it a suitable choice for laboratories that are not equipped to handle acid chlorides.
Ultimately, this comparative guide provides the foundational data and experimental insights to enable an informed decision, empowering researchers to proceed with the synthesis of this important phosphonate with confidence and efficiency.
References
-
Keglevich, G., et al. (2017). A Green Process for the Preparation of Bis(2,2,2-trifluoroethyl) Methylphosphonate. ACS Sustainable Chemistry & Engineering, 6(1), 1253-1257. [Link]
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Savignac, P., et al. (1996). BIS(TRIFLUOROETHYL) (CARBOETHOXYMETHYL)PHOSPHONATE. Organic Syntheses, 73, 232. [Link]
-
Wikipedia. (2023). Methylphosphonyl dichloride. Retrieved from [Link]
-
Ford-Moore, A. H., & Perry, B. J. (1951). DIISOPROPYL METHYLPHOSPHONATE. Organic Syntheses, 31, 33. [Link]
-
Fortin, S., Dupont, F., & Deslongchamps, P. (2002). A new bis(2,2,2-trifluoroethyl)phosphonate for the synthesis of Z-unsaturated N-methoxy-N-methylamides. The Journal of organic chemistry, 67(15), 5437–5439. [Link]
-
University of California, Los Angeles. Arbuzov Reaction (Michaelis-Arbuzov Reaction). In Illustrated Glossary of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. Arbuzov Reaction. Retrieved from [Link]
-
PubChem. Methyl phosphonic dichloride. Retrieved from [Link]
-
Grokipedia. Methylphosphonyl dichloride. Retrieved from [Link]
-
Gutmann, B., & Kappe, C. O. (2017). Continuous-flow technology—a tool for the safe and efficient production of active pharmaceutical ingredients. Angewandte Chemie International Edition, 56(23), 6322-6337. [Link]
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P212121. Methylphosphonic dichloride 5g. Retrieved from [Link]
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Rubio-Martinez, M., et al. (2016). Scalability of Continuous Flow Production of Metal-Organic Frameworks. Chemistry–A European Journal, 22(20), 6950-6954. [Link]
-
GTI Laboratories Supplies. Dimethyl methylphosphonate, =>97%, for synthesis, Organic®. Retrieved from [Link]
-
IndiaMART. 2,2,2-Trifluoroethanol Liquid Chemical. Retrieved from [Link]
-
Chemsavers, Inc. Methylphosphonic dichloride, 98% 25g. Retrieved from [Link]
-
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A Comparative Guide to Quantifying Z/E Ratios in Olefination Reactions: The Role of Bis(2,2,2-trifluoroethyl) methylphosphonate
For researchers, scientists, and professionals in drug development, the stereochemical outcome of a reaction is not merely a detail but a critical determinant of a molecule's biological activity and physical properties. The precise control and quantification of the Z and E isomers of alkenes are paramount. This guide provides an in-depth comparison of methodologies for achieving high Z-selectivity in olefination reactions, with a focus on the application of Bis(2,2,2-trifluoroethyl) methylphosphonate and its derivatives in the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction. We will delve into the mechanistic underpinnings of this selectivity, present comparative experimental data against other prominent olefination techniques, and provide detailed protocols for both the synthesis and the quantification of the resulting isomeric ratios.
The Challenge of Z-Alkene Synthesis
The synthesis of alkenes is a fundamental transformation in organic chemistry. However, achieving high stereoselectivity for the thermodynamically less stable Z-isomer presents a significant challenge. Many classical olefination reactions, such as the standard Horner-Wadsworth-Emmons and Wittig reactions with stabilized ylides, predominantly yield the more stable E-isomer.[1] This guide will explore methodologies that overcome this thermodynamic preference to provide reliable access to Z-alkenes.
The Still-Gennari Olefination: A Paradigm Shift in Z-Selectivity
In 1983, W. Clark Still and C. Gennari reported a pivotal modification to the Horner-Wadsworth-Emmons reaction that dramatically shifted the stereochemical outcome in favor of the Z-alkene.[2] The key innovation was the use of phosphonates bearing electron-withdrawing bis(2,2,2-trifluoroethyl) ester groups, such as Bis(2,2,2-trifluoroethyl) methylphosphonate.[3][4]
Mechanistic Insights into Z-Selectivity
The high Z-selectivity of the Still-Gennari olefination is a result of kinetic control. The electron-withdrawing trifluoroethyl groups on the phosphonate reagent play a crucial role in accelerating the elimination of the oxaphosphetane intermediate, which is formed from the initial addition of the phosphonate carbanion to the aldehyde.[5][6] This rapid elimination proceeds from a less thermodynamically stable syn-oxaphosphetane intermediate, leading to the formation of the Z-alkene.[7] In contrast, the standard HWE reaction, which employs less electrophilic phosphonates, allows for equilibration to the more stable anti-oxaphosphetane, resulting in the predominant formation of the E-alkene.[8]
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- 8. Wittig-Horner Reaction [organic-chemistry.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Bis(2,2,2-trifluoroethyl) methylphosphonate
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench to the responsible management of chemical reagents. This guide provides a detailed, safety-driven protocol for the proper disposal of Bis(2,2,2-trifluoroethyl) methylphosphonate (CAS No. 757-95-9), ensuring the protection of personnel, facilities, and the environment. Adherence to these procedures is not merely a matter of compliance but a cornerstone of a robust safety culture.
Hazard Assessment and Chemical Profile
A foundational understanding of the chemical's properties is paramount to its safe handling and disposal. Bis(2,2,2-trifluoroethyl) methylphosphonate is an organophosphorus compound with specific hazards that dictate its management as a hazardous waste.
Key Hazards:
-
Respiratory Irritation: May cause respiratory irritation (H335).[2]
-
Combustibility: It is a combustible liquid with a flash point of 80°C (176°F).[3]
Physicochemical Data Summary:
| Property | Value | Source |
| CAS Number | 757-95-9 | [3][4] |
| Molecular Formula | C₅H₇F₆O₃P | [2] |
| Molecular Weight | 260.07 g/mol | [3] |
| Appearance | Colorless liquid to white solid | [5] |
| Melting Point | 24-28 °C | [3] |
| Boiling Point | 183-184 °C | [3] |
| Flash Point | 80 °C (176 °F) - closed cup | [3] |
This profile underscores the necessity for careful handling to avoid dermal, ocular, and respiratory exposure, and to manage its flammability risk.
Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any handling or disposal procedures, the following safety protocols must be strictly observed.
Engineering Controls
All work with Bis(2,2,2-trifluoroethyl) methylphosphonate, including transfers and dilutions, must be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[1][6] An emergency eyewash station and safety shower must be immediately accessible.[6]
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential for preventing exposure.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[1][6]
-
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a full-face shield should be worn in addition to goggles.[1][6]
-
Body Protection: A flame-retardant laboratory coat must be worn and kept fully fastened.[6]
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside a fume hood (which is strongly discouraged), a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[6]
Step-by-Step Disposal Protocol
The disposal of Bis(2,2,2-trifluoroethyl) methylphosphonate is governed by hazardous waste regulations, such as those from the U.S. Environmental Protection Agency (EPA) or the European Chemicals Agency (ECHA).[7][8] The following steps provide a framework for compliant disposal.
Step 1: Waste Characterization and Segregation
-
Identify as Hazardous Waste: Based on its irritant properties and classification as an organophosphorus compound, Bis(2,2,2-trifluoroethyl) methylphosphonate must be managed as hazardous waste.[9][10]
-
Segregate Waste Streams: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health & Safety (EHS) department.[6] Incompatible materials can lead to dangerous reactions. Keep it separate from strong oxidizing agents.[11]
-
Separate Physical Forms: Segregate liquid waste (e.g., unused reagent, solutions) from solid waste (e.g., contaminated pipette tips, absorbent materials).[6]
Step 2: Containerization and Labeling
-
Select Appropriate Containers: Use only robust, leak-proof containers that are chemically compatible with the phosphonate. High-density polyethylene (HDPE) or glass containers are typically suitable. Ensure the container is in good condition, free from cracks or corrosion.[6][9]
-
Secure Closure: The container must have a tight-fitting screw cap to prevent leaks and vapor release.[9]
-
Proper Labeling: All waste containers must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Bis(2,2,2-trifluoroethyl) methylphosphonate"
-
The associated hazards (e.g., "Irritant," "Combustible")
-
The date of accumulation
-
Step 3: Management of Contaminated Materials
-
Sharps and Labware: Disposable items such as pipette tips, and empty vials that are contaminated with the compound should be collected in a designated, puncture-resistant container for solid hazardous waste.
-
Personal Protective Equipment: Contaminated gloves, bench paper, and other disposable PPE should be placed in a sealed bag or container, clearly labeled as hazardous waste.[6][12]
-
Decontamination of Glassware: Reusable glassware must be decontaminated. A triple rinse procedure is recommended:
-
Rinse with a suitable organic solvent (e.g., acetone or ethanol) that can dissolve the compound. Collect this rinseate as hazardous waste.
-
Wash with soap and water.
-
Perform a final rinse with deionized water.
-
Step 4: Storage and Final Disposition
-
Temporary Storage: Store sealed and labeled waste containers in a designated satellite accumulation area or a central hazardous waste storage facility. This area should be cool, dry, well-ventilated, and away from heat or ignition sources.[1]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][6][10] These professionals are equipped to transport and dispose of the chemical in compliance with all federal, state, and local regulations, likely through high-temperature incineration.[13]
-
Maintain Records: Adhere to all institutional and regulatory requirements for waste manifest tracking from "cradle-to-grave" to ensure a complete and documented disposal process.[9][13]
Emergency Procedures: Spills and Exposures
Spill Response
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Vapors and Ignition Sources: Ensure the fume hood is functioning properly. Remove any potential ignition sources from the area.
-
Absorb the Spill: For small spills, use a spill kit with appropriate absorbent materials like sand, vermiculite, or other non-combustible absorbents.[6] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Containerize: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper management and disposal of Bis(2,2,2-trifluoroethyl) methylphosphonate waste.
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Navigating the Safe Handling of Bis(2,2,2-trifluoroethyl) methylphosphonate: A Guide for Laboratory Professionals
An In-depth Technical Guide to Personal Protective Equipment (PPE), Decontamination, and Disposal for Researchers, Scientists, and Drug Development Professionals
Bis(2,2,2-trifluoroethyl) methylphosphonate, a versatile organophosphorus compound, is increasingly utilized in various research and development applications, including as a flame retardant and a chemical intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its unique trifluoromethyl groups contribute to its thermal stability and reactivity.[1] However, these same properties necessitate a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers to handle this compound with the utmost confidence and care.
Understanding the Hazard Profile
Bis(2,2,2-trifluoroethyl) methylphosphonate is classified as a hazardous substance that requires careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] As an organophosphate, it is crucial to prevent exposure through inhalation, ingestion, and skin or eye contact.[3]
| Hazard Classification | GHS Category | Key Considerations |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2] Prolonged or repeated contact should be avoided. |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[2] Direct contact can result in significant injury. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2] Inhalation of vapors or mists should be minimized. |
Personal Protective Equipment: Your First Line of Defense
A comprehensive personal protective equipment (PPE) strategy is mandatory when handling Bis(2,2,2-trifluoroethyl) methylphosphonate. The following provides a detailed breakdown of the required PPE, explaining the causality behind each recommendation.
Eye and Face Protection: Shielding from Splashes and Vapors
Given the severe eye irritation potential, robust eye and face protection is non-negotiable.
-
Chemical Splash Goggles: These are the minimum requirement and must be worn at all times in the laboratory when this compound is being handled. They provide a seal around the eyes, protecting against splashes from all directions.
-
Face Shield: In conjunction with chemical splash goggles, a face shield is required when there is a significant risk of splashes, such as during transfers of larger quantities or when heating the substance. The face shield offers an additional layer of protection for the entire face.
Hand Protection: Selecting the Right Glove Material
-
Recommended Glove Materials:
-
Butyl Rubber: This material offers excellent resistance to a wide range of chemicals, including many esters, ketones, and aldehydes, making it a strong candidate for handling this compound.[4]
-
Nitrile Rubber: Nitrile gloves provide good protection against a variety of chemicals and are a common choice in laboratory settings.[5] However, for prolonged contact or in situations with a high risk of splash, a thicker glove (e.g., 8 mil or greater) or double-gloving is recommended.[6]
-
-
Glove Inspection and Replacement: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing, before each use. If contact with the chemical occurs, remove and dispose of the gloves immediately, then wash your hands thoroughly. Disposable gloves should never be reused.
Body Protection: Minimizing Skin Exposure
To protect against accidental spills and contamination of personal clothing, appropriate body protection is essential.
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, should be worn at all times.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional barrier.
Respiratory Protection: Preventing Inhalation of Vapors and Mists
All handling of Bis(2,2,2-trifluoroethyl) methylphosphonate should be conducted within a certified chemical fume hood to minimize inhalation exposure. In the event that engineering controls are not sufficient or during a large spill, respiratory protection is necessary.
-
Respirator Type: A NIOSH-approved air-purifying respirator (APR) equipped with the appropriate cartridges is required.[7]
-
Cartridge Selection: Due to the presence of both an organic methyl group and trifluoroethyl groups, which can potentially hydrolyze to form hydrogen fluoride, a combination cartridge is the most prudent choice.
-
Organic Vapor (OV) Cartridge: To protect against the organic components of the molecule.[4][8]
-
Acid Gas (AG) Cartridge: To provide protection against potential hydrogen fluoride vapors. A cartridge rated for hydrogen fluoride is recommended.[1][2][9][10]
-
P100 Particulate Filter: If there is a possibility of generating aerosols or mists, a P100 pre-filter should be used in conjunction with the OV/AG cartridges.[10][11]
-
A multi-gas/vapor cartridge that includes protection against organic vapors and acid gases would be a suitable option.[2][10] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on respirator selection and to ensure proper fit testing.
Procedural Workflow for Safe Handling
The following workflow diagram illustrates the key steps for safely handling Bis(2,2,2-trifluoroethyl) methylphosphonate in a laboratory setting.
Caption: A procedural workflow for the safe handling of Bis(2,2,2-trifluoroethyl) methylphosphonate.
Emergency Procedures: A Rapid and Informed Response
In the event of an exposure or spill, a swift and correct response is crucial to minimize harm.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[12][13]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or earth.
-
For organophosphorus compounds, decontamination with a solution of sodium hypochlorite (bleach) and sodium carbonate (washing soda) can be effective after initial absorption.[13]
-
Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's EHS or emergency response team.
-
Prevent entry into the affected area.
-
Disposal Plan: Responsible Management of Hazardous Waste
All waste contaminated with Bis(2,2,2-trifluoroethyl) methylphosphonate must be treated as hazardous waste.
-
Waste Segregation: Do not mix this waste with other waste streams. Collect all contaminated solid waste (e.g., gloves, absorbent materials, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container. Liquid waste should be collected in a separate, compatible, and labeled container.
-
Containerization: Use robust, leak-proof containers that are chemically compatible with the waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Bis(2,2,2-trifluoroethyl) methylphosphonate".
-
Disposal: Arrange for the collection and disposal of hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Given the fluorinated nature of this compound, disposal may require high-temperature incineration to ensure complete destruction and prevent the release of persistent organic pollutants.
By adhering to these comprehensive safety and handling protocols, researchers can confidently and responsibly work with Bis(2,2,2-trifluoroethyl) methylphosphonate, ensuring a safe laboratory environment for themselves and their colleagues.
References
-
PubChem. Bis(2,2,2-trifluoroethyl) methylphosphonate. National Center for Biotechnology Information. [Link]
-
3M. 3M™ Hydrogen Fluoride Cartridge/Filter 7093C, P100, with Nuisance Level Organic Vapor and Acid Gas Relief, 60 EA/Case. [Link]
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BabuKhan Properties. 3M™ Hydrogen Fluoride, Organic Vapor, Particulates And Sulfur Dioxide Respirator Cartridge. [Link]
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Airgas. 3MR60926 - 3M™ Methylamine, Organic Vapor, Formaldehyde, Acid Gas, And Ammonia Respirator Cartridge/Filter For FF-400/7000/6000 Series Respirators. [Link]
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U.S. Environmental Protection Agency. Respirator Section of Label Review Manual Chapter 10. [Link]
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Food and Agriculture Organization of the United Nations. Decontamination. [Link]
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AccessPharmacy. Clinical Toxicology. [Link]
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BlastOne. Butyl Polymer Chemical / Solvent Resistant Glove. [Link]
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Kimberly-Clark. Kimberly Clark Nitrile Gloves Chemical Resistance Guide. [Link]
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Medscape. Organophosphate Toxicity: Practice Essentials, Background, Pathophysiology. [Link]
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University of Maine Cooperative Extension. Respirators and Pesticides I: The Right Respirator: Types, NIOSH Numbers, Filter Codes, and Cartridge Colors. [Link]
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University of Florida IFAS Extension. PI-77/PI114: Respirators for Pesticide Applications. [Link]
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University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. [Link]
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eSafety Supplies, Inc. 3M™ Hydrogen Fluoride, Organic Vapor, Particulates And Sulfur Dioxide Respirator Cartridge. [Link]
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3M. 3M Organic Vapor/Acid Gas Cartridge for Respirator (2 Pack/Pair) - 3M07047. [Link]
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University of California, San Diego. Chemical Resistance of Gloves.pdf. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
